molecular formula C10H11NO2 B1343058 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid CAS No. 933752-32-0

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B1343058
CAS No.: 933752-32-0
M. Wt: 177.2 g/mol
InChI Key: QEMYLDYQDFRTRT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMYLDYQDFRTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619469
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-32-0
Record name 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933752-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid: From Synthesis to Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. This technical guide focuses on a specific derivative, 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, providing a comprehensive overview of its history, synthesis, and known biological context. While specific data on this particular isomer is limited in publicly available literature, this guide extrapolates from the broader family of tetrahydroisoquinolines to infer its potential significance and outlines key experimental methodologies relevant to its study.

Introduction: The Prominence of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized for its presence in numerous alkaloids and its role as a versatile scaffold in drug discovery.[1][2] Derivatives of THIQ have demonstrated a vast spectrum of pharmacological effects, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[2] The rigid, bicyclic structure of the THIQ core provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for the design of molecules that can interact with high specificity and affinity with biological targets.

This guide specifically addresses the 6-carboxylic acid derivative of the THIQ scaffold. While its history and discovery are not as well-documented as other isomers, its structural features suggest potential for investigation in various therapeutic areas.

History and Discovery

The synthesis of various substituted tetrahydroisoquinoline carboxylic acids has been driven by their potential as constrained amino acid analogues and as intermediates in the synthesis of more complex molecules. It is likely that this compound was first synthesized as part of a broader exploration of this chemical space, although a landmark publication detailing its initial preparation and characterization could not be identified.

Synthesis and Experimental Protocols

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with two classical methods being the Pictet-Spengler and Bischler-Napieralski reactions. These can be adapted for the synthesis of carboxylic acid-substituted derivatives.

General Synthetic Strategies

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4][6] To synthesize the 6-carboxylic acid derivative, a starting material such as 3-amino-4-(2-aminoethyl)benzoic acid or a protected version thereof would be required.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide to form a 3,4-dihydroisoquinoline, which can then be reduced to the tetrahydroisoquinoline.[7][8][9][10]

Exemplary Synthetic Protocol for a Dichloro-Derivative

While a specific protocol for the parent 6-carboxylic acid is not detailed in the literature, a patent for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride provides a relevant experimental procedure that could be adapted.

Experimental Workflow for the Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

G cluster_0 Step 1: N-Benzylation (Protection) cluster_1 Step 2: Carboxylation cluster_2 Step 3: Debenzylation (Deprotection) A 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline HCl D 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline A->D B Benzyl bromide B->D C Base, Organic Solvent C->D G 2-benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid D->G E n-Butyllithium, TMEDA, THF E->G F Carbon dioxide F->G I 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline- 6-carboxylic acid HCl G->I H Pd/C, H2, Acidic Conditions H->I G cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade A Cellular Stress B Bcl-2 A->B C Bax/Bak A->C B->C Inhibition E Mitochondrial Outer Membrane Permeabilization C->E D THIQ-6-COOH (Hypothetical Inhibitor) D->B Inhibition F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Executioner Caspases (e.g., Caspase-3) H->I J Apoptosis I->J

References

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physicochemical Properties

A summary of its key physicochemical parameters is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
XLogP3 -1.4PubChem[1]
Predicted Boiling Point 359.7 ± 42.0 °CChemicalBook
Predicted Density 1.223 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.53 ± 0.10 (acidic), 9.27 ± 0.20 (basic)ChemicalBook

Note: The boiling point, density, and pKa values are predicted and should be confirmed through experimental validation. Solubility data in water and common organic solvents is not currently available in the literature.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are foundational in the synthesis of this class of compounds.

A conceptual workflow for the synthesis of this compound is outlined below. This workflow is based on the general principles of the Pictet-Spengler reaction, a widely used method for synthesizing tetrahydroisoquinolines.

G cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_product Final Product StartingMaterial1 p-Carboxyphenethylamine ReactionStep Condensation and Cyclization StartingMaterial1->ReactionStep StartingMaterial2 Formaldehyde StartingMaterial2->ReactionStep FinalProduct 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid ReactionStep->FinalProduct

A conceptual workflow for the Pictet-Spengler synthesis.
General Experimental Protocol (Pictet-Spengler Reaction)

  • Condensation: A β-arylethylamine (in this case, p-carboxyphenethylamine) is reacted with an aldehyde or ketone (such as formaldehyde) in the presence of an acid catalyst.

  • Cyclization: The resulting iminium ion undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted and purified, typically by crystallization or chromatography.

It is important to note that reaction conditions, such as the choice of acid catalyst, solvent, and temperature, would need to be optimized for this specific substrate.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the broader class of tetrahydroisoquinoline derivatives has shown a wide range of pharmacological effects.[2] Notably, derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as potential therapeutic agents.

Potential as Bcl-2/Mcl-1 Inhibitors

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival. Inhibition of Bcl-2 and Mcl-1 can restore the natural apoptotic process in malignant cells.

The proposed mechanism of action for such inhibitors involves binding to the BH3-binding groove of Bcl-2 and Mcl-1, thereby preventing their interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of the caspase cascade and subsequent cell death.

G cluster_pathway Potential Bcl-2/Mcl-1 Inhibition Pathway THIQ_Derivative 1,2,3,4-Tetrahydroisoquinoline -6-carboxylic acid derivative Bcl2_Mcl1 Bcl-2 / Mcl-1 THIQ_Derivative->Bcl2_Mcl1 Inhibits Bax_Bak Bax / Bak Bcl2_Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Promotes

Potential mechanism of apoptosis induction via Bcl-2/Mcl-1 inhibition.
Potential as PPARγ Agonists

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have also been identified as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] Furthermore, a study on 2,6,7-substituted 1,2,3,4-tetrahydroisoquinolines with an acidic group at the 6-position, the same position as the target molecule, demonstrated selective PPARγ partial agonist activity.[5] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.

The activation of PPARγ by a ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_pathway Potential PPARγ Agonist Signaling Pathway THIQ_Derivative 1,2,3,4-Tetrahydroisoquinoline -6-carboxylic acid derivative PPARg PPARγ THIQ_Derivative->PPARg Binds and Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (DNA) PPARg_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Potential signaling pathway for PPARγ agonism.

Disclaimer: The biological activities and signaling pathways described above are based on studies of related compounds. The specific activity of this compound has not been definitively established and requires further experimental investigation.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is yet to be established, its structural similarity to compounds with known biological activities, particularly as potential Bcl-2/Mcl-1 inhibitors and PPARγ agonists, suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological targets and mechanisms of action.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. These predictions are derived from the known NMR data of 1,2,3,4-tetrahydroisoquinoline and isoquinoline-6-carboxylic acid. The numbering of the atoms is as indicated in the chemical structure below.

Chemical structure of this compound with atom numbering

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.0-4.2s-
H-3~3.2-3.4t~6-7
H-4~2.8-3.0t~6-7
H-5~7.8-8.0d~8
H-7~7.9-8.1dd~8, ~1.5
H-8~7.2-7.4d~8
NHBroad singlet-
COOH~12-13Broad singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1~45-50
C-3~40-45
C-4~25-30
C-4a~130-135
C-5~125-130
C-6~130-135
C-7~128-132
C-8~125-130
C-8a~135-140
COOH~165-170

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are common choices for carboxylic acids.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Software: Standard NMR data acquisition and processing software (e.g., TopSpin™, Mnova).

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Temperature: 298 K.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 15-20 ppm.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Signaling Pathway and Experimental Workflow

Tetrahydroisoquinoline derivatives are of significant interest in drug development, particularly in oncology. One of the key signaling pathways implicated in cancer is the KRas pathway. Certain tetrahydroisoquinoline derivatives have been investigated as inhibitors of this pathway.

KRas_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds KRas_GDP KRas-GDP (Inactive) RTK->KRas_GDP Activates GEFs KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP Loading KRas_GTP->KRas_GDP GTP Hydrolysis (GAP) RAF RAF KRas_GTP->RAF Activates PI3K PI3K KRas_GTP->PI3K Activates THIQ 1,2,3,4-Tetrahydroisoquinoline -6-carboxylic acid Derivative (Potential Inhibitor) THIQ->KRas_GTP Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: KRas signaling pathway and potential inhibition by tetrahydroisoquinoline derivatives.

The following diagram illustrates a typical workflow for the characterization and screening of novel tetrahydroisoquinoline derivatives in a drug discovery context.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_development Drug Development Synthesis Chemical Synthesis of THIQ-6-COOH Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) NMR->InVitro MS->InVitro Purity->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo Lead Compound ADMET ADMET Profiling InVitro->ADMET LeadOpt Lead Optimization InVivo->LeadOpt ADMET->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Experimental workflow for drug discovery involving tetrahydroisoquinoline derivatives.

Spectroscopic Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: A Technical Guide for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methodologies for the structural confirmation of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and precise analytical characterization is paramount for drug development and quality control. This document outlines the expected data from key spectroscopic techniques, detailed experimental protocols, and logical workflows for unambiguous structure elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a projection based on the analysis of structurally related compounds, including 1,2,3,4-tetrahydroisoquinoline and its 3-carboxylic acid isomer. These predictions provide a reliable reference for researchers working with this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.8 - 7.6m2HAr-H (H-5, H-7)
~7.2d1HAr-H (H-8)
~4.0s2HCH₂ (H-1)
~3.2t2HCH₂ (H-3)
~2.8t2HCH₂ (H-4)
~2.5br s1HNH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~167.5C=O (Carboxylic Acid)
~140.0Ar-C (C-4a)
~134.5Ar-C (C-8a)
~129.0Ar-C (C-6)
~128.5Ar-CH (C-5)
~127.0Ar-CH (C-7)
~125.0Ar-CH (C-8)
~50.0CH₂ (C-1)
~45.0CH₂ (C-3)
~28.0CH₂ (C-4)
Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zInterpretation
178.0862[M+H]⁺ (Calculated for C₁₀H₁₂NO₂⁺: 178.0863)
160.0757[M+H-H₂O]⁺
132.0811[M+H-COOH]⁺
Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3250MediumN-H stretch
3050-3000MediumAr C-H stretch
2950-2850MediumAliphatic C-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
~1610, 1480MediumC=C stretch (Aromatic)
~1300MediumC-O stretch
~1250MediumC-N stretch
850-800StrongAr C-H bend (para-substituted)

Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-13 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 times the longest T1 relaxation time to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass all expected carbon resonances (typically 0-180 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

    • Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated exact mass of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and the structure of the target compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion Purified Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified Compound->NMR MS Mass Spectrometry (ESI-MS) Purified Compound->MS IR Infrared Spectroscopy (FTIR) Purified Compound->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Caption: Chemical Structure of the Target Compound.

References

A Technical Guide to the Conformational Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the conformational analysis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Given the scarcity of published experimental data for this specific molecule, this document outlines the established experimental and computational protocols applicable to its analysis, drawing upon data from the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and related derivatives to illustrate key principles.

Introduction to the Conformational Landscape of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. The conformational flexibility of the saturated heterocyclic ring is a critical determinant of a molecule's biological activity, influencing its binding affinity to target receptors and its overall pharmacokinetic profile. A thorough conformational analysis is therefore indispensable in drug discovery and development.

The conformation of the THIQ ring system is primarily characterized by a puckering of the saturated six-membered ring, which can adopt several low-energy conformations. For the parent THIQ molecule, computational studies have identified two principal low-energy conformers: twisted forms with the N-H proton in either an axial or equatorial position.[1] The energy difference between these conformers is typically small, suggesting a dynamic equilibrium in solution.[1]

For this compound, the conformational analysis is further complicated by the presence of the carboxylic acid group at the 6-position. This substituent can influence the electronic distribution and steric interactions, potentially altering the conformational preferences of the THIQ ring. Furthermore, the orientation of the carboxylic acid group itself adds another layer of conformational complexity.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of molecules in solution.[2] By analyzing various NMR parameters, it is possible to deduce the populations of different conformers and the dynamics of their interconversion.

Key NMR Parameters for Conformational Analysis
  • Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons on the saturated ring, one can estimate the dihedral angles and thus the ring's conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal which protons are close to each other in space, providing crucial information about the molecule's three-dimensional structure and the relative orientation of its substituents.

  • Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecule's conformation. While chemical shifts are not as directly interpretable in terms of conformation as coupling constants or NOEs, they can provide valuable supporting evidence.

Experimental Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can influence the conformational equilibrium.

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To confirm the scalar coupling network and aid in the assignment of proton signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time appropriate for small molecules (typically 300-800 ms) should be used.

  • Data Analysis:

    • Extract all relevant ³J values from the ¹H NMR spectrum.

    • Integrate the cross-peaks in the NOESY spectrum to obtain relative internuclear distances.

    • Use the Karplus equation to correlate the measured ³J values with dihedral angles.

    • Build molecular models consistent with the NOE-derived distance restraints and the dihedral angles estimated from the coupling constants.

    • If multiple conformations are in equilibrium, the observed NMR parameters will be a population-weighted average. The relative populations of the conformers can be estimated by comparing the experimental data with the theoretical parameters for each individual conformer (obtained from computational modeling).

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods, allowing for the exploration of the potential energy surface of a molecule and the identification of its stable conformers. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for conformational analysis of small molecules.[3][4]

Computational Workflow

A typical computational workflow for conformational analysis involves a multi-step process to ensure a thorough exploration of the conformational space.[5][6]

G Computational Conformational Analysis Workflow cluster_0 Initial Search cluster_1 Refinement cluster_2 Analysis start Initial 3D Structure Generation ff_search Conformational Search (Force Field) start->ff_search dft_opt DFT Geometry Optimization ff_search->dft_opt Unique Conformers freq_calc Frequency Calculation dft_opt->freq_calc thermo Thermochemical Analysis freq_calc->thermo Vibrational Frequencies boltzmann Boltzmann Population Analysis thermo->boltzmann end Conformer Ensemble boltzmann->end Relative Energies and Populations

Caption: A generalized workflow for computational conformational analysis.

Detailed Computational Protocol
  • Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step aims to generate a large number of diverse conformations.

  • Clustering and Selection: Cluster the generated conformers based on their root-mean-square deviation (RMSD) to identify unique structures. Select the lowest energy conformers from each cluster for further refinement.

  • DFT Geometry Optimization: Optimize the geometry of each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Include a solvent model (e.g., PCM or SMD) to account for the effect of the solvent.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Thermochemical Analysis: Calculate the Gibbs free energy of each conformer at a specific temperature (e.g., 298.15 K). The Gibbs free energy is the most relevant thermodynamic quantity for determining the relative populations of conformers in solution.

  • Boltzmann Population Analysis: Calculate the relative population of each conformer at the given temperature using the Boltzmann distribution, which is based on the differences in their Gibbs free energies.

Quantitative Data for the Parent 1,2,3,4-Tetrahydroisoquinoline (THIQ)

ConformerN-H PositionRelative Energy (kcal/mol)Dihedral Angle (C4a-C4-N-C1)
Twisted-Axial Axial0.00~31°
Twisted-Equatorial Equatorial~0.17Not Reported

Data adapted from computational studies on the parent THIQ molecule.[1] The exact energy difference and dihedral angles can vary depending on the level of theory and basis set used.

Signaling Pathways and Logical Relationships

The conformational state of a molecule like this compound can be influenced by environmental factors, which in turn dictates its biological activity. This relationship can be visualized as a logical flow.

G Influence of Environment on Conformation and Activity cluster_0 Environmental Factors cluster_1 Molecular State cluster_2 Biological Outcome solvent Solvent Polarity conf_eq Conformational Equilibrium solvent->conf_eq ph pH ph->conf_eq temp Temperature temp->conf_eq active_conf Bioactive Conformation conf_eq->active_conf Population Shift binding Receptor Binding active_conf->binding activity Biological Activity binding->activity

Caption: Logical relationship between environmental factors and biological activity.

Conclusion

The conformational analysis of this compound is a multifaceted task that requires a synergistic application of experimental and computational techniques. While specific data for this molecule is yet to be published, the protocols and principles outlined in this guide, based on the well-studied THIQ scaffold, provide a robust framework for its investigation. A detailed understanding of its conformational landscape is paramount for elucidating its structure-activity relationship and for the rational design of novel therapeutic agents. Future studies combining high-field NMR spectroscopy and advanced computational modeling are needed to fully characterize the conformational preferences of this important molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical properties, solubility characteristics, and stability profile under various stress conditions. Detailed experimental protocols for assessing these parameters are also provided.

Physicochemical Properties

This compound is a derivative of tetrahydroisoquinoline with a carboxylic acid functional group. Its structure imparts both basic (secondary amine) and acidic (carboxylic acid) properties, making it an amphoteric molecule.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 933752-32-0[1][2]
Appearance Expected to be a solid[3]
Predicted Boiling Point 359.7 ± 42.0 °C[2]
Predicted Density 1.223 ± 0.06 g/cm³[2]

Solubility Profile

Qualitative Solubility Data

SolventExpected SolubilityRationale
Water Sparingly soluble at neutral pH. Solubility increases at acidic and basic pH.The presence of both a polar carboxylic acid group and a tetrahydroisoquinoline ring suggests some water solubility. As an amphoteric molecule, it will form more soluble salts in acidic and basic solutions.
Aqueous Acid (e.g., 0.1 M HCl) SolubleThe secondary amine will be protonated to form a soluble hydrochloride salt.
Aqueous Base (e.g., 0.1 M NaOH) SolubleThe carboxylic acid will be deprotonated to form a soluble sodium carboxylate salt.[4][5]
Methanol SolubleMethanol is a polar protic solvent capable of hydrogen bonding with the carboxylic acid and amine groups.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent.[6]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent that can effectively solvate the molecule.[6]
Acetonitrile Sparingly SolubleAcetonitrile is a polar aprotic solvent but is generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to alcohols and DMSO.
Dichloromethane Sparingly Soluble to InsolubleAs a nonpolar solvent, it is not expected to be a good solvent for this polar molecule.
Hexanes InsolubleA nonpolar solvent, unlikely to dissolve the polar compound.

Stability Profile

The chemical stability of this compound is crucial for its handling, storage, and application in drug development. While specific stability data is limited, potential degradation pathways can be inferred from related structures. Optimal storage conditions are in a dark place, sealed from air and moisture, at room temperature.[2]

Forced Degradation Studies Overview

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8][9] The following table summarizes the expected stability of this compound under various stress conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Potentially stableDegradation is generally not expected for the core structure under mild acidic conditions, though esterification could occur if an alcohol is present as the solvent.
Basic Hydrolysis (e.g., 0.1 M NaOH, heat) Potentially stableThe carboxylate salt is expected to be stable.
Oxidation (e.g., 3% H₂O₂, heat) Susceptible to degradationOxidation of the tetrahydroisoquinoline ring to an isoquinoline or a dihydroisoquinolone is possible.[10][11] Oxidative decarboxylation may also occur, particularly if a phenolic hydroxyl group were present on the aromatic ring.[12]
Thermal Degradation (Dry Heat) Likely stable at moderate temperaturesDecomposition would be expected at very high temperatures.
Photodegradation (ICH Q1B exposure) May be susceptible to degradationCompounds with aromatic rings can be susceptible to photolytic degradation.[13]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH-Solubility Profile: For aqueous solubility, repeat the above steps using a series of buffers across a relevant pH range (e.g., pH 2 to 10).

Stability Indicating Method (SIM) Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance.

  • Forced Degradation Studies:

    • Sample Preparation: Prepare solutions of the compound in the relevant stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid compound in an oven. For photostability, expose the solid or a solution to light according to ICH Q1B guidelines.[13]

    • Stress Conditions: Expose the samples to the stress conditions for a defined period, taking time points for analysis.

    • Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

    • Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting peaks are present.

Visualizations

Solubility_Testing_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant (0.45 µm filter) B->C D Analyze filtrate by HPLC C->D

Caption: Workflow for solubility determination using the shake-flask method.

Degradation_Pathway A 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid C Isoquinoline- 6-carboxylic acid (Aromatization) A->C Oxidation D Dihydroisoquinolone derivative A->D Oxidation B Oxidizing Agent (e.g., H2O2, heat) B->A

References

Theoretical Calculations for 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds that are scaffolds in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects, have made them a focal point in medicinal chemistry and drug development. The incorporation of a carboxylic acid moiety at the 6-position of the THIQ core, yielding 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, introduces a functional group that can significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to form hydrogen bonds. These properties are critical for molecular recognition and interaction with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to investigate the structural, electronic, and vibrational properties of molecules like this compound. Such computational studies offer deep insights into the molecule's stable conformations, reactivity, and spectroscopic signatures, which are invaluable for understanding its behavior at a molecular level and for the rational design of novel therapeutic agents. This technical guide outlines the standard theoretical protocols for these calculations and presents representative data to illustrate the expected outcomes.

Methodology and Experimental Protocols

The theoretical investigation of this compound is typically performed using quantum chemical calculations within the framework of Density Functional Theory (DFT). The following protocol outlines the standard computational methodology.

1. Geometry Optimization:

The initial step involves determining the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through geometry optimization. A common and reliable method for this purpose is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with a Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding. The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2. Vibrational Frequency Analysis:

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies are present), and secondly, to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the theoretical method.

3. Electronic Properties Calculation:

Several key electronic properties are calculated to understand the molecule's reactivity, stability, and potential for intermolecular interactions. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are prone to interactions with other molecules.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions that contribute to molecular stability.

All calculations are typically performed using a suite of quantum chemistry software, such as Gaussian.

Below is a diagram illustrating the general workflow for these theoretical calculations.

Theoretical_Calculation_Workflow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt Input freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt  No (Imaginary Frequencies Found) electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) verify_min->electronic_props Yes (True Minimum) results Optimized Geometry, Vibrational Spectra, Electronic Properties electronic_props->results Output Data

Computational workflow for theoretical analysis.

Results and Data Presentation

Table 1: Predicted Optimized Geometry Parameters

This table shows selected bond lengths and bond angles for the tetrahydroisoquinoline and benzoic acid fragments, which are the main components of the target molecule. These parameters are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterFragmentPredicted Value
Bond Lengths (Å)
C-N (aliphatic)Tetrahydroisoquinoline~1.47
C-C (aromatic)Tetrahydroisoquinoline~1.39 - 1.41
C-C (aliphatic)Tetrahydroisoquinoline~1.52 - 1.54
C=O (carbonyl)Benzoic Acid~1.21
C-O (hydroxyl)Benzoic Acid~1.35
O-H (hydroxyl)Benzoic Acid~0.97
C-C (carboxyl-ring)Benzoic Acid~1.49
Bond Angles (°)
C-N-C (aliphatic)Tetrahydroisoquinoline~110 - 112
C-C-C (aromatic)Tetrahydroisoquinoline~119 - 121
O=C-O (carboxyl)Benzoic Acid~123
C-C=O (carboxyl)Benzoic Acid~120
C-O-H (hydroxyl)Benzoic Acid~106

Table 2: Predicted Vibrational Frequencies

This table lists some of the key predicted vibrational frequencies for characteristic functional groups. These are typically scaled to account for anharmonicity.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchSecondary Amine (THIQ)~3350 - 3450
C-H Stretch (aromatic)Aromatic Ring~3050 - 3100
C-H Stretch (aliphatic)CH₂ groups (THIQ)~2850 - 2950
C=O StretchCarboxylic Acid~1700 - 1750
C=C Stretch (aromatic)Aromatic Ring~1580 - 1620
O-H BendCarboxylic Acid~1400 - 1440
C-O StretchCarboxylic Acid~1250 - 1320

Table 3: Predicted Electronic Properties

This table summarizes the key electronic properties that provide insight into the molecule's reactivity.

PropertyPredicted Value (approx.)Significance
HOMO Energy-6.0 to -6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5 to -2.0 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.0 eVIndicator of chemical reactivity; smaller gap suggests higher reactivity.
Dipole Moment2.0 to 3.0 DebyeMeasure of the molecule's overall polarity.

Potential Biological Signaling Pathway Interaction

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to exhibit a wide range of biological activities, including the inhibition of signaling pathways implicated in cancer and inflammation. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of genes involved in inflammation, cell survival, and proliferation.

Some small molecule inhibitors, including certain heterocyclic compounds, can disrupt this pathway. A plausible mechanism of action for a 1,2,3,4-tetrahydroisoquinoline-based inhibitor is the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a THIQ derivative.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p nfkb NF-κB (Active) ikba_nfkb->nfkb releases proteasome Proteasome ikba_p->proteasome ubiquitination & degradation nfkb_nuc NF-κB nfkb->nfkb_nuc translocates inhibitor THIQ-6-COOH (Potential Inhibitor) inhibitor->ikba_p Inhibits Degradation dna DNA nfkb_nuc->dna binds to transcription Gene Transcription (Inflammation, Proliferation) dna->transcription activates

NF-κB pathway with potential THIQ inhibition.

Conclusion

Theoretical calculations provide a robust framework for elucidating the fundamental properties of this compound. By employing DFT methods, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic characteristics. This information is crucial for understanding its chemical behavior and for guiding the design of new derivatives with enhanced biological activity. The presented methodologies and representative data serve as a valuable resource for scientists and drug development professionals working with this important class of compounds. Furthermore, the potential for these molecules to interact with key biological pathways, such as NF-κB signaling, highlights their therapeutic promise and underscores the importance of continued computational and experimental investigation.

The Obscure Presence: A Technical Guide to the Natural Occurrence of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products with a wide array of biological activities. While many complex THIQ alkaloids have been extensively studied, simpler derivatives, particularly those bearing a carboxylic acid moiety, remain a more enigmatic area of natural product chemistry. This technical guide provides an in-depth exploration of the known natural occurrences of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and its analogs. The focus is on providing a consolidated resource of current knowledge, including identified natural sources, quantitative data where available, detailed experimental protocols for isolation and characterization, and insights into their potential biological signaling pathways. This document aims to serve as a foundational tool for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into this promising class of compounds.

Natural Occurrence of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid Analogs

Direct evidence for the natural occurrence of this compound remains elusive in the current scientific literature. However, research has confirmed the presence of several structural analogs, primarily substituted at the 1-position with a carboxylic acid-bearing side chain, in the plant kingdom.

Plant-Derived Analogs: The Case of Portulaca oleracea

The most definitive evidence for the natural occurrence of 1,2,3,4-tetrahydroisoquinoline carboxylic acid analogs comes from studies on the common purslane, Portulaca oleracea. This edible plant has been found to be a rich source of catechol-type THIQ alkaloids, including a series of fatty acid-connected derivatives.

A key study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization-Mass Spectrometry (UPLC-Q-TOF-ESI-MS/MS) identified several novel 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid analogs in P. oleracea. These compounds, collectively referred to as oleraceins, feature a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline core with a fatty acid chain attached at the 1-position.

Table 1: Naturally Occurring 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Analogs Identified in Portulaca oleracea

Compound NameMolecular FormulaNotes
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-propanoic acid ethyl esterC14H19NO4Identified as a new compound. The corresponding acid is also believed to be present.
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-n-octanoic acidC17H25NO4Isolated and characterized as a new compound.
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-n-octanoic acid ethyl esterC19H29NO4Isolated and characterized as a new compound.

Note: Specific quantitative data for these compounds in Portulaca oleracea is not yet available in the literature, as commercial standards for these specific oleraceins are not readily accessible for calibration.[1]

Experimental Protocols

Extraction and Isolation of Tetrahydroisoquinoline Carboxylic Acid Analogs from Portulaca oleracea

The following is a generalized protocol based on methodologies reported for the successful isolation and identification of THIQ analogs from P. oleracea.

1. Plant Material and Extraction:

  • Fresh aerial parts of Portulaca oleracea are collected, washed, and air-dried.

  • The dried plant material is ground into a coarse powder.

  • The powdered material is then subjected to exhaustive extraction, typically using methanol in a Soxhlet apparatus or through maceration at room temperature.

  • The resulting crude methanolic extract is concentrated under reduced pressure.

2. Chromatographic Separation:

  • Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity. A common method involves suspending the extract in a methanol-water mixture and partitioning against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The fractions enriched with alkaloids are then subjected to column chromatography. For the separation of catecholic isoquinolines, polyamide column chromatography using a gradient of ethyl acetate and methanol has been shown to be effective.[2]

  • Further Purification: Final purification to isolate individual compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column and a gradient elution system of acetonitrile and water containing a small percentage of formic acid to improve peak shape.[3]

3. Characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry, particularly UPLC-Q-TOF-ESI-MS/MS, is a powerful tool for the identification of these compounds. It provides accurate mass measurements for molecular formula determination and fragmentation patterns for structural elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation of isolated compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential.

Below is a generalized workflow for the extraction and isolation process.

Extraction_Workflow plant Dried Portulaca oleracea Powder extraction Methanolic Extraction (Soxhlet or Maceration) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Enriched Alkaloid Fractions partitioning->fractions column_chrom Polyamide Column Chromatography fractions->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_compounds Isolated THIQ Carboxylic Acid Analogs hplc->pure_compounds characterization Structural Characterization (HRMS, NMR) pure_compounds->characterization Anti_Inflammatory_Pathway lps LPS macrophage Macrophage lps->macrophage inos iNOS Upregulation macrophage->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation thiq Catecholic THIQs (from P. oleracea) thiq->inos Apoptosis_Pathway thiq Synthetic THIQ Derivatives mapk ERK1/2 & p38-MAPK Activation thiq->mapk caspase9 Caspase-9 Activation mapk->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

fundamental chemistry of the tetrahydroisoquinoline-6-carboxylic acid moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemistry of the Tetrahydroisoquinoline-6-Carboxylic Acid Moiety

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The incorporation of a carboxylic acid group at the 6-position creates the tetrahydroisoquinoline-6-carboxylic acid moiety, a versatile building block that offers unique opportunities for derivatization and conjugation in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental chemistry, synthesis, reactivity, and applications in drug discovery.

Core Chemical and Physical Properties

The foundational structure consists of a fused benzene and piperidine ring system with a carboxylic acid substituent on the aromatic ring. This arrangement imparts a combination of rigidity and conformational flexibility, which is often desirable for molecular recognition by biological targets.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [2]
IUPAC Name This compound[2]
CAS Number 933752-32-0[3]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 359.7 ± 42.0 °C[3]
Density (Predicted) 1.223 ± 0.06 g/cm³[3]
pKa (Predicted) 4.00 ± 0.20[3]

Synthesis Strategies

The synthesis of tetrahydroisoquinoline-6-carboxylic acid and its derivatives can be approached through various methods. A common strategy involves the construction of the THIQ core followed by the introduction of the carboxylic acid group, or vice-versa. A key method is the directed ortho-metalation of a protected tetrahydroisoquinoline, followed by quenching with carbon dioxide.

A representative synthetic workflow for a substituted analog, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, illustrates this process clearly.[4] The synthesis involves three main stages: protection of the secondary amine, directed carboxylation, and final deprotection.

G start 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline HCl step1_reagents Benzyl Bromide, Base (e.g., K₂CO₃), Organic Solvent start->step1_reagents Step 1: N-Protection intermediate1 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline step1_reagents->intermediate1 step2_reagents 1. n-BuLi, TMEDA, THF (-60°C) 2. CO₂ intermediate1->step2_reagents Step 2: Carboxylation intermediate2 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid step2_reagents->intermediate2 step3_reagents H₂, Pd/C, Acidic Conditions intermediate2->step3_reagents Step 3: Debenzylation final_product 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid HCl step3_reagents->final_product

Caption: General workflow for the synthesis of a substituted THIQ-6-carboxylic acid.[4]

Other classical methods for forming the core THIQ structure, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz–Fritsch–Bobbitt cyclizations, can also be adapted for the synthesis of these compounds.[1][5][6][7]

Chemical Reactivity and Derivatization

The tetrahydroisoquinoline-6-carboxylic acid moiety possesses three primary sites for chemical modification:

  • The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol. These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • The Secondary Amine: The nitrogen atom is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions. N-protection, for instance with a Boc group (tert-butoxycarbonyl), is common during synthesis to prevent unwanted side reactions.[8][9]

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the positions are heavily influenced by the existing activating (amine) and deactivating (carboxylic acid) groups.

Spectroscopic Analysis

The structural features of the moiety give rise to characteristic signals in various spectroscopic analyses.

Table 2: Characteristic Spectroscopic Data for Tetrahydroisoquinoline-Carboxylic Acid Derivatives

TechniqueFeatureTypical Range / ObservationNotes
IR Spectroscopy O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (very broad)Superimposed on C-H stretching bands.[10][11]
C=O Stretch (Carboxylic Acid)1760-1690 cm⁻¹ (strong)Position depends on dimerization and conjugation.[10][11]
N-H Stretch (Secondary Amine)3500-3300 cm⁻¹ (medium, sharp)May be absent in N-substituted derivatives.
¹H NMR Aromatic Protonsδ 7.0-8.0 ppmSplitting patterns depend on substitution.
C1-H₂ (Benzylic)δ 4.0-4.5 ppm (singlet or AB quartet)Protons adjacent to the nitrogen and aromatic ring.
C3-H₂ & C4-H₂ (Aliphatic)δ 2.8-3.5 ppm (multiplets)Protons of the piperidine ring.
COOH Protonδ 10-13 ppm (broad singlet)Often exchanges with D₂O.
¹³C NMR Carbonyl Carbon (C=O)δ 165-180 ppm
Aromatic Carbonsδ 110-150 ppm
Aliphatic Carbons (C1, C3, C4)δ 25-55 ppm
Mass Spectrometry Molecular Ion (M⁺)Corresponds to the molecular weightFragmentation patterns often involve cleavage of the aliphatic ring.[12][13]

Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the solvent used.

Role in Drug Discovery and Medicinal Chemistry

The THIQ scaffold is a cornerstone in the development of therapeutics targeting a wide array of diseases.[14][15] Derivatives of THIQ-carboxylic acid have shown promise as potent and selective inhibitors of various biological targets.

Application as Anti-Cancer Agents

Many THIQ derivatives exhibit potent cytotoxic and anti-proliferative activities.[16][17] One critical area of research is the development of inhibitors for the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[18] These proteins are overexpressed in many cancers, allowing tumor cells to evade programmed cell death (apoptosis). Small molecules that bind to and inhibit proteins like Bcl-2 or Mcl-1 can restore the apoptotic pathway, leading to cancer cell death.

G cluster_mito Mitochondrion Bax Bax / Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induces Bcl2 Bcl-2 / Mcl-1 Bcl2->Bax Inhibits CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis THIQ THIQ-3-Carboxylic Acid Derivative Inhibitor THIQ->Bcl2 Inhibits

Caption: Simplified intrinsic apoptosis pathway and the inhibitory role of THIQ derivatives on Bcl-2 family proteins.[18]

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted tetrahydroisoquinoline-6-carboxylic acid, adapted from patent literature.[4]

Synthesis of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Step 1: N-Benzylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in an organic solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.

  • Add benzyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction mixture for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation

  • Dissolve 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to between -60°C and -50°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the internal temperature below -50°C.

  • Stir the resulting deep-colored solution for 30 minutes at this temperature.

  • Bubble dry carbon dioxide (CO₂) gas through the solution, ensuring the temperature does not rise above -40°C.

  • After the reaction is complete, quench the mixture by adding an acidic solution (e.g., 20% citric acid) to adjust the pH to approximately 6.

  • Extract the product with ethyl acetate. The product, 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, can then be isolated, potentially as a hydrochloride salt by adding concentrated HCl.[4] An 85% yield has been reported for this step.[4]

Conclusion

The tetrahydroisoquinoline-6-carboxylic acid moiety is a chemically rich and synthetically accessible scaffold. Its unique combination of structural rigidity, functional handles for derivatization, and proven biological relevance makes it an exceptionally valuable building block for modern drug discovery. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for scientists aiming to leverage this privileged core in the design and development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Electronic Properties of the 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid ring system. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes computed data, findings from closely related analogs, and established experimental and computational methodologies to offer a thorough understanding of its physicochemical characteristics. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical and Electronic Properties

The electronic properties of the this compound scaffold are crucial for its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The core structure combines an electron-rich aromatic ring with a basic secondary amine and an acidic carboxylic acid group, leading to a complex electronic landscape.

Computed Properties of this compound

Quantitative data for the parent compound is primarily available through computational predictions from chemical databases. These values provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂PubChem[1]
Molecular Weight177.20 g/mol PubChem[1]
XLogP3-AA (Predicted LogP)-1.4PubChem[1]
pKa (Predicted Basic)9.2ChemicalBook (Predicted)
pKa (Predicted Acidic)4.4ChemicalBook (Predicted)
Polar Surface Area49.3 ŲPubChem[1]
H-Bond Donors2PubChem[1]
H-Bond Acceptors3PubChem[1]
Electronic Properties of Related Tetrahydroisoquinoline Derivatives (from Computational Studies)

Density Functional Theory (DFT) calculations on various tetrahydroisoquinoline derivatives offer insights into the electronic behavior of this class of compounds. These studies highlight how different substituents influence the electronic structure.[2]

Derivative TypeHOMO-LUMO Gap (EH-L)Key FindingsReference
Novel Tetrahydroisoquinoline Derivatives3.60 - 3.66 eVReduced HOMO-LUMO gaps indicate high reactivity and conductive properties. NBO and MEP analyses show distinct electron-rich sites and donor-acceptor interactions.[2]
Halogenated TetrahydroisoquinolineNot specifiedThe HOMO is predominantly localized around the halogenated region (donor site), while the LUMO is centered on the ring system (potential for electrophilic substitution).

These computational studies consistently employ the B3LYP functional with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties.[2]

Experimental and Computational Methodologies

A robust understanding of the electronic properties of a molecule requires the application of various experimental and computational techniques.

Experimental Determination of pKa and LogP

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental parameters in drug discovery, influencing solubility, permeability, and target binding.

Experimental Protocol for pKa Determination (UV-Metric Titration):

A common method for pKa determination is through UV-spectrophotometric analysis in a series of aqueous buffers with a pH range from 1.0 to 13.0.[3]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

  • Titration: Aliquots of the stock solution are added to a 96-well microtiter plate containing a series of aqueous buffers of known pH.

  • UV-Vis Spectroscopy: The absorbance spectrum of each well is recorded over a relevant wavelength range.

  • Data Analysis: The changes in absorbance at specific wavelengths as a function of pH are used to calculate the pKa value(s).

Experimental Protocol for LogP Determination (Shake Flask Method):

The shake flask method remains a gold standard for LogP determination.[3]

  • Solvent Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

experimental_workflows cluster_pka pKa Determination (UV-Metric Titration) cluster_logp LogP Determination (Shake Flask) pka1 Prepare stock solution pka2 Aliquot into buffered 96-well plate pka1->pka2 pka3 Record UV-Vis spectra pka2->pka3 pka4 Analyze absorbance vs. pH pka3->pka4 pka5 Calculate pKa pka4->pka5 logp1 Prepare saturated n-octanol and water logp2 Dissolve compound and mix phases logp1->logp2 logp3 Equilibrate by shaking logp2->logp3 logp4 Separate phases by centrifugation logp3->logp4 logp5 Quantify concentration in each phase (HPLC) logp4->logp5 logp6 Calculate LogP logp5->logp6 dft_workflow cluster_properties Calculated Properties start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->opt freq Frequency Calculation opt->freq confirm Confirm Minimum Energy Structure freq->confirm confirm->opt No prop Calculate Electronic Properties confirm->prop Yes homo_lumo HOMO/LUMO Energies & Gap prop->homo_lumo mep MEP Surface prop->mep nbo NBO Analysis prop->nbo reactivity Global Reactivity Descriptors prop->reactivity ppar_gamma_pathway ligand THIQ-3-COOH Derivative (Agonist) ppar PPARγ/RXR Heterodimer ligand->ppar Binds to nucleus Nucleus ppar->nucleus Translocates to pre Peroxisome Proliferator Response Element (PPRE) ppar->pre Binds to transcription Gene Transcription pre->transcription Activates mrna mRNA transcription->mrna protein Proteins for Glucose & Lipid Metabolism mrna->protein Translation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development, utilizing the Pictet-Spengler reaction. The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions, followed by an intramolecular electrophilic cyclization.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for this synthesis. Additionally, it includes a summary of reaction parameters from related syntheses, a mechanistic overview, and a graphical representation of the experimental workflow.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core structure is a prevalent motif in a wide array of natural products and pharmacologically active molecules. The Pictet-Spengler reaction, discovered in 1911, remains a cornerstone for the construction of this heterocyclic system due to its reliability and operational simplicity.[3][4] The reaction proceeds through the formation of a Schiff base or an iminium ion from a β-arylethylamine and a carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring.[1][4] The versatility of the Pictet-Spengler reaction allows for the synthesis of a diverse range of substituted tetrahydroisoquinolines, making it a powerful tool in the synthesis of complex molecular architectures.

This protocol focuses on the synthesis of this compound, a bifunctional molecule with potential applications as a building block in the development of novel therapeutics.

Reaction and Mechanism

The Pictet-Spengler synthesis of this compound proceeds via the reaction of 4-(2-aminoethyl)benzoic acid with formaldehyde under acidic conditions.

Overall Reaction:

The mechanism of the Pictet-Spengler reaction involves the following key steps:[1][4]

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of 4-(2-aminoethyl)benzoic acid with formaldehyde to form a Schiff base, which is subsequently protonated to generate a reactive iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative attacks the electrophilic iminium ion in an intramolecular fashion.

  • Deprotonation/Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the this compound product.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Pictet-Spengler reaction and may require optimization for specific laboratory conditions and scales.

Materials and Equipment:

  • 4-(2-aminoethyl)benzoic acid

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., trifluoroacetic acid)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

  • Analytical balance

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1-1.5 eq) followed by the slow addition of concentrated hydrochloric acid (or another suitable acid catalyst).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Starting MaterialCarbonyl SourceAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
D-phenylalanineFormalin (37%)Conc. HCl-95442[5]
L-m-tyrosineFormalin (37%)Conc. H₂SO₄Water60695Patent EP0636612A1
L-phenylalanineParaformaldehydeHBr (47%)-801286.4Patent EP0636612A1

Visualizations

Signaling Pathway Diagram

Pictet_Spengler_Mechanism Reactants 4-(2-aminoethyl)benzoic acid + Formaldehyde Protonation Protonation of Formaldehyde Reactants->Protonation + H+ Schiff_Base_Formation Schiff Base Formation Protonation->Schiff_Base_Formation - H2O Iminium_Ion Iminium Ion Schiff_Base_Formation->Iminium_Ion + H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Carbocation Carbocation Intermediate Cyclization->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation - H+ Product 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Workflow Diagram

Experimental_Workflow Start Start Dissolve Dissolve 4-(2-aminoethyl)benzoic acid in Methanol Start->Dissolve Add_Reagents Add Formaldehyde and Acid Catalyst Dissolve->Add_Reagents Reflux Heat to Reflux (4-24 h) Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO3 Solution Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Combined Organic Layers Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Product Pure 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid Purify->Product

Caption: Experimental Workflow for Synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • The reaction involves heating flammable solvents; ensure no open flames are nearby.

  • Neutralization of acid is an exothermic process; perform it slowly and with cooling if necessary.

Conclusion

The Pictet-Spengler reaction provides an effective and straightforward method for the synthesis of this compound. The protocol described herein, along with the mechanistic insights and comparative data, offers a comprehensive guide for researchers in the field of organic synthesis and drug discovery. The versatility of the starting materials allows for the generation of a library of related compounds for further biological evaluation. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid via Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthetic strategy is centered around the Bischler-Napieralski reaction, a robust method for the construction of the isoquinoline core.

Introduction

The 1,2,3,4-tetrahydroisoquinoline moiety is a privileged structure found in numerous biologically active compounds and natural products. The Bischler-Napieralski reaction offers a classical and effective method for the synthesis of 3,4-dihydroisoquinolines, which are key intermediates that can be readily reduced to their corresponding tetrahydroisoquinoline derivatives.[1][2][3] This protocol details a two-step synthetic sequence commencing with the preparation of the N-acyl precursor, followed by its cyclization and subsequent reduction.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Reduction Starting_Material_1 2-(4-carboxyphenyl)ethan-1-amine Product_1 N-(2-(4-carboxyphenyl)ethyl)acetamide Starting_Material_1->Product_1 Pyridine Reagent_1 Acetic Anhydride Reagent_1->Product_1 Product_1_2 N-(2-(4-carboxyphenyl)ethyl)acetamide Product_2 1-methyl-3,4-dihydroisoquinoline-6-carboxylic acid Product_1_2->Product_2 1. POCl₃, P₂O₅ 2. Heat Product_2_2 1-methyl-3,4-dihydroisoquinoline-6-carboxylic acid Final_Product 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Product_2_2->Final_Product NaBH₄, Methanol

Caption: Overall synthetic scheme for 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of N-(2-(4-carboxyphenyl)ethyl)acetamide

This initial step involves the acylation of 2-(4-carboxyphenyl)ethan-1-amine with acetic anhydride to form the necessary amide precursor for the Bischler-Napieralski reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-carboxyphenyl)ethan-1-amineC₉H₁₁NO₂165.195.0 g30.27
Acetic AnhydrideC₄H₆O₃102.093.4 mL36.32
PyridineC₅H₅N79.1020 mL-
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(4-carboxyphenyl)ethan-1-amine (5.0 g, 30.27 mmol) in dichloromethane (50 mL) and pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.4 mL, 36.32 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-(2-(4-carboxyphenyl)ethyl)acetamide as a solid.

Part 2: Bischler-Napieralski Synthesis of 1-methyl-3,4-dihydroisoquinoline-6-carboxylic acid

This step involves the intramolecular cyclization of the previously synthesized amide to form the dihydroisoquinoline ring. Due to the electron-withdrawing nature of the carboxylic acid group, harsh reaction conditions are necessary.[1][4][5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-(2-(4-carboxyphenyl)ethyl)acetamideC₁₁H₁₃NO₃207.234.0 g19.31
Phosphorus oxychloridePOCl₃153.3315 mL-
Phosphorus pentoxideP₂O₅141.948.0 g56.36
TolueneC₇H₈92.1450 mL-
IceH₂O18.02As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend N-(2-(4-carboxyphenyl)ethyl)acetamide (4.0 g, 19.31 mmol) in toluene (50 mL).

  • Carefully add phosphorus oxychloride (15 mL) to the suspension.

  • Slowly and portion-wise, add phosphorus pentoxide (8.0 g, 56.36 mmol) to the stirred mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3,4-dihydroisoquinoline-6-carboxylic acid.

  • The crude product may be used in the next step without further purification or can be purified by column chromatography.

Part 3: Reduction to 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

The final step is the reduction of the imine functionality in the dihydroisoquinoline to afford the desired tetrahydroisoquinoline.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-methyl-3,4-dihydroisoquinoline-6-carboxylic acidC₁₁H₁₁NO₂189.213.0 g15.86
Sodium borohydrideNaBH₄37.831.2 g31.72
MethanolCH₃OH32.0450 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • Dissolve the crude 1-methyl-3,4-dihydroisoquinoline-6-carboxylic acid (3.0 g, 15.86 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 g, 31.72 mmol) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of water (20 mL).

  • Acidify the mixture to pH 5-6 with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Visualizations

Bischler_Napieralski_Mechanism Amide N-Acyl-β-arylethylamine Activated_Amide Activated Amide Intermediate Amide->Activated_Amide POCl₃ Nitrilium_Ion Nitrilium Ion Activated_Amide->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Deprotonation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental_Workflow Start Start: 2-(4-carboxyphenyl)ethan-1-amine Amide_Formation Amide Formation (Acetic Anhydride, Pyridine) Start->Amide_Formation Amide_Product N-(2-(4-carboxyphenyl)ethyl)acetamide Amide_Formation->Amide_Product Cyclization Bischler-Napieralski Cyclization (POCl₃, P₂O₅, Heat) Amide_Product->Cyclization Dihydroisoquinoline_Product 1-methyl-3,4-dihydroisoquinoline-6-carboxylic acid Cyclization->Dihydroisoquinoline_Product Reduction Reduction (NaBH₄, Methanol) Dihydroisoquinoline_Product->Reduction Final_Product Final Product: 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Reduction->Final_Product Purification Purification & Analysis Final_Product->Purification

Caption: Experimental workflow for the synthesis.

Data Summary

The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary based on experimental conditions and purification efficiency.

StepProductStarting MaterialReagentsTypical Yield (%)
1N-(2-(4-carboxyphenyl)ethyl)acetamide2-(4-carboxyphenyl)ethan-1-amineAcetic Anhydride, Pyridine85-95%
21-methyl-3,4-dihydroisoquinoline-6-carboxylic acidN-(2-(4-carboxyphenyl)ethyl)acetamidePOCl₃, P₂O₅40-60%
31-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid1-methyl-3,4-dihydroisoquinoline-6-carboxylic acidNaBH₄70-85%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride and phosphorus pentoxide are corrosive and react violently with water. Handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Toluene and dichloromethane are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

References

Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a key scaffold in medicinal chemistry. The focus is on the strategic use of protecting groups to achieve the desired regioselectivity and yield. Three primary synthetic routes are discussed: ortho-lithiation of a pre-formed tetrahydroisoquinoline, the Pictet-Spengler reaction, and the Bischler-Napieralski reaction.

Introduction to Protecting Group Strategies

The synthesis of bifunctional molecules like this compound necessitates the use of protecting groups to mask one reactive site while chemical transformations are performed on another. The secondary amine of the tetrahydroisoquinoline ring is nucleophilic and readily oxidizes, while the carboxylic acid is acidic and can interfere with base-mediated reactions. The ideal protecting group strategy, often referred to as an orthogonal protection scheme, allows for the selective removal of one group in the presence of another under distinct conditions.[1][2]

Key considerations for selecting a protecting group include:

  • Ease of introduction and removal: The protecting group should be installed and cleaved in high yield under mild conditions that do not affect other functional groups.[3]

  • Stability: It must be robust to the reaction conditions of subsequent synthetic steps.[3]

  • Orthogonality: The ability to deprotect one functional group selectively without affecting another is crucial for complex syntheses.[1][2]

Strategy 1: Ortho-Lithiation of N-Protected Tetrahydroisoquinoline

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For the synthesis of this compound, the nitrogen atom of the heterocyclic ring can act as an internal DMG, directing lithiation to the C-7 position. To achieve carboxylation at the C-6 position, a pre-existing tetrahydroisoquinoline is N-protected, and the aromatic ring is functionalized via ortho-lithiation followed by quenching with carbon dioxide.

A key advantage of this strategy is the use of a readily available starting material, 1,2,3,4-tetrahydroisoquinoline. The challenge lies in controlling the regioselectivity of the lithiation. The choice of the N-protecting group is critical as it influences the position of metalation.

Protecting Groups for the Ortho-Lithiation Strategy

The secondary amine must be protected to prevent its reaction with the organolithium base and to direct the lithiation. The protecting group should be stable to strongly basic conditions and easily removable at the end of the synthesis.

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Benzyl bromide (BnBr), base (e.g., K₂CO₃)Catalytic hydrogenation (e.g., Pd/C, H₂)[4]Stable to strong bases, directs lithiation effectively.Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)[5]Easily removed under mild acidic conditions.Can be susceptible to cleavage by some organolithium reagents, especially at higher temperatures.[5]
Pivaloyl Pivaloyl chloride, baseStrong acid or base hydrolysisHigh stability to organolithium reagents.[6]Harsh removal conditions may not be suitable for sensitive substrates.
Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol is adapted from a patented procedure for a similar substituted tetrahydroisoquinoline.[7]

Step 1: N-Benzylation of 1,2,3,4-Tetrahydroisoquinoline

  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable organic solvent (e.g., DMF, CH₃CN), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Ortho-Lithiation and Carboxylation

  • Dissolve 2-benzyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.0 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour, ensuring the temperature remains below -70 °C.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Adjust the pH of the aqueous layer to approximately 3-4 with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation

  • Dissolve the crude 2-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Workflow Diagram

OrthoLithiation start 1,2,3,4-Tetrahydroisoquinoline step1 N-Benzylation (BnBr, K2CO3) start->step1 intermediate1 2-Benzyl-1,2,3,4-tetrahydroisoquinoline step1->intermediate1 step2 ortho-Lithiation & Carboxylation (n-BuLi, TMEDA, CO2) intermediate1->step2 intermediate2 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 6-carboxylic acid step2->intermediate2 step3 Debenzylation (H2, Pd/C) intermediate2->step3 end 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid step3->end

Caption: Synthetic workflow for the ortho-lithiation strategy.

Strategy 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[8][9] To synthesize this compound via this route, the starting material would be 4-(2-aminoethyl)benzoic acid or a protected derivative. The aromatic ring of this starting material is electron-deficient due to the carboxylic acid group, which can make the cyclization step challenging.

Protecting Groups for the Pictet-Spengler Strategy

In this strategy, the carboxylic acid group of the starting material, 4-(2-aminoethyl)benzoic acid, needs to be protected to prevent it from interfering with the reaction and to potentially increase the electron density of the aromatic ring, facilitating the cyclization. The amine can be protected or used directly.

Protecting Group (Carboxylic Acid)Protection ReagentDeprotection ConditionsAdvantagesDisadvantages
Methyl or Ethyl Ester Methanol or Ethanol, acid catalyst (e.g., H₂SO₄)Acid or base hydrolysisSimple to introduce and remove.Hydrolysis conditions might affect other parts of the molecule.
tert-Butyl (t-Bu) Ester Isobutylene, acid catalyst or Boc₂O, DMAPAcidic conditions (e.g., TFA)Stable to basic conditions, easily removed with acid.Can be sterically hindering.
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst or Benzyl bromide, baseCatalytic hydrogenation (e.g., Pd/C, H₂)Stable to a wide range of conditions, orthogonal to acid/base labile groups.Requires hydrogenation for removal.
Experimental Protocol: Synthesis via Pictet-Spengler Reaction

Step 1: Esterification of 4-(2-Aminoethyl)benzoic acid

  • Suspend 4-(2-aminoethyl)benzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or tert-butanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the protected 4-(2-aminoethyl)benzoic acid ester (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add an aldehyde, such as paraformaldehyde (for an unsubstituted C-1) or another aldehyde (1.1 eq).

  • Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid).

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base.

  • Extract the product, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to afford the protected this compound ester.

Step 3: Deprotection of the Carboxylic Acid

  • For Methyl/Ethyl Esters: Dissolve the ester in a mixture of THF and water, add an excess of lithium hydroxide (LiOH), and stir at room temperature until hydrolysis is complete. Acidify the mixture to precipitate the carboxylic acid.

  • For tert-Butyl Esters: Dissolve the ester in dichloromethane and treat with an excess of trifluoroacetic acid (TFA) at room temperature.

  • For Benzyl Esters: Perform catalytic hydrogenation as described in the ortho-lithiation strategy.

  • Purify the final product by recrystallization or chromatography.

Workflow Diagram

PictetSpengler start 4-(2-Aminoethyl)benzoic acid step1 Esterification (e.g., t-BuOH, H+) start->step1 intermediate1 tert-Butyl 4-(2-aminoethyl)benzoate step1->intermediate1 step2 Pictet-Spengler Cyclization (Paraformaldehyde, TFA) intermediate1->step2 intermediate2 tert-Butyl 1,2,3,4-tetrahydroisoquinoline- 6-carboxylate step2->intermediate2 step3 Deprotection (TFA) intermediate2->step3 end 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid step3->end

Caption: Synthetic workflow for the Pictet-Spengler strategy.

Strategy 3: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for constructing the isoquinoline core. It involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline.[10][11] This intermediate is then reduced to the desired tetrahydroisoquinoline. Similar to the Pictet-Spengler reaction, this route would start with a protected 4-(2-aminoethyl)benzoic acid derivative, which would first be acylated to form the necessary amide precursor.

Protecting Groups for the Bischler-Napieralski Strategy

The carboxylic acid of the starting 4-(2-aminoethyl)benzoic acid must be protected. The choice of protecting group should be compatible with the acylation and the strongly acidic and dehydrating conditions of the cyclization step.

Protecting Group (Carboxylic Acid)Protection ReagentDeprotection ConditionsAdvantagesDisadvantages
Methyl or Ethyl Ester Methanol or Ethanol, acid catalystAcid or base hydrolysisGenerally stable to the reaction conditions.Removal may require conditions that affect the final product.
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst or Benzyl bromide, baseCatalytic hydrogenationRobust and orthogonal to many other groups.Hydrogenation step required.

A tert-butyl ester is generally not suitable for this strategy as it is labile to the strongly acidic conditions of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

Step 1: Protection and Acylation of 4-(2-Aminoethyl)benzoic acid

  • Protect the carboxylic acid of 4-(2-aminoethyl)benzoic acid as a methyl or benzyl ester as described in the Pictet-Spengler protocol.

  • Dissolve the resulting amino ester (1.0 eq) in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine).

  • Cool the solution to 0 °C and add an acylating agent (e.g., acetyl chloride or another acyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine, drying, and concentrating to yield the β-arylethylamide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the β-arylethylamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or toluene).

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 eq) or polyphosphoric acid (PPA).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction and carefully quench by pouring it onto ice.

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the crude 3,4-dihydroisoquinoline derivative.

Step 3: Reduction of the Dihydroisoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline derivative in a suitable solvent like methanol.

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

  • Stir the reaction at room temperature until the reduction is complete.

  • Quench the reaction with water, and extract the product.

  • Dry and concentrate to yield the protected this compound ester.

Step 4: Deprotection of the Carboxylic Acid

  • Deprotect the ester group as described in the Pictet-Spengler protocol (hydrolysis for methyl/ethyl esters or hydrogenation for benzyl esters).

  • Purify the final product as needed.

Workflow Diagram

BischlerNapieralski start 4-(2-Aminoethyl)benzoic acid step1 Esterification & Acylation start->step1 intermediate1 N-Acyl-4-(2-aminoethyl)benzoate step1->intermediate1 step2 Bischler-Napieralski Cyclization (POCl3) intermediate1->step2 intermediate2 Protected 3,4-Dihydroisoquinoline- 6-carboxylate step2->intermediate2 step3 Reduction (NaBH4) intermediate2->step3 intermediate3 Protected 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylate step3->intermediate3 step4 Deprotection intermediate3->step4 end 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid step4->end

Caption: Synthetic workflow for the Bischler-Napieralski strategy.

Summary and Comparison of Strategies

StrategyKey AdvantagesKey ChallengesOverall Suitability
Ortho-Lithiation High regioselectivity, utilizes readily available starting materials.Requires cryogenic temperatures and strictly anhydrous conditions; strong organolithium base.Excellent for targeted synthesis when the necessary equipment and expertise are available.
Pictet-Spengler Well-established and versatile reaction.Electron-withdrawing nature of the carboxyl group can hinder cyclization, requiring harsher conditions.Good for building the core structure, but optimization of the cyclization step may be needed.
Bischler-Napieralski Reliable for isoquinoline synthesis.Requires harsh dehydrating agents and a subsequent reduction step; potential for side reactions.A viable, though potentially lower-yielding, alternative to the Pictet-Spengler reaction.

The choice of the optimal synthetic strategy will depend on the available starting materials, the scale of the synthesis, and the specific requirements of the research project. The ortho-lithiation approach offers a direct and efficient route if the necessary infrastructure is in place. The Pictet-Spengler and Bischler-Napieralski reactions provide classic and robust, albeit potentially more step-intensive, alternatives for constructing the desired tetrahydroisoquinoline-6-carboxylic acid scaffold. Careful selection and implementation of protecting groups are paramount for the success of any of these synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid into amides and esters. This scaffold is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols are based on well-established coupling methodologies and can be adapted for the synthesis of a diverse library of derivatives.

Introduction

1,2,3,4-Tetrahydroisoquinoline is a privileged scaffold found in numerous biologically active compounds and natural products. The presence of a carboxylic acid group at the 6-position offers a convenient handle for chemical modification, enabling the synthesis of amides and esters with a wide range of functional groups. These derivatives are of significant interest in the development of novel therapeutics.

This document outlines two primary derivatization strategies:

  • Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Ester Formation (Steglich Esterification): Esterification of the carboxylic acid with an alcohol using DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine).

Derivatization Methods and Protocols

Amide Formation using HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of HATU as a coupling reagent is favored for its high efficiency, fast reaction times, and ability to minimize racemization.[1]

Experimental Protocol: General Procedure for Amidation

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1-0.5 M), add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Addition of Coupling Reagent: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final amide derivative are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data (Representative)

Amine NucleophileCoupling ReagentSolventReaction Time (h)Expected Yield (%)
BenzylamineHATU/DIPEADMF485-95
MorpholineHATU/DIPEADMF680-90
AnilineHATU/DIPEADMF1270-85
Ester Formation via Steglich Esterification

The Steglich esterification is a mild and effective method for the synthesis of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[2] It utilizes DCC as a coupling agent and DMAP as a catalyst.

Experimental Protocol: General Procedure for Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M).

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester is purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting ester using ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data (Representative)

AlcoholCoupling ReagentSolventReaction Time (h)Expected Yield (%)
MethanolDCC/DMAPDCM680-90
EthanolDCC/DMAPDCM875-85
Benzyl alcoholDCC/DMAPDCM1270-80

Visualized Workflows and Pathways

Amide_Formation_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent THIQ_COOH 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid Reaction Amide Coupling (0°C to RT) THIQ_COOH->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product Ester_Formation_Workflow cluster_start_ester Starting Materials cluster_reagents_ester Reagents & Solvent THIQ_COOH_ester 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid Reaction_ester Steglich Esterification (0°C to RT) THIQ_COOH_ester->Reaction_ester Alcohol Alcohol (R-OH) Alcohol->Reaction_ester DCC DCC DCC->Reaction_ester DMAP DMAP (catalyst) DMAP->Reaction_ester DCM DCM (Solvent) DCM->Reaction_ester Filtration Filtration of DCU Reaction_ester->Filtration Workup_ester Aqueous Work-up Filtration->Workup_ester Purification_ester Column Chromatography Workup_ester->Purification_ester Product_ester Ester Derivative Purification_ester->Product_ester General_Reaction_Mechanism CarboxylicAcid R-COOH (THIQ-6-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester, O-Acylisourea) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->ActivatedIntermediate Product Product (Amide or Ester) ActivatedIntermediate->Product Nucleophilic Attack Byproduct Byproduct (e.g., HOBt, DCU) ActivatedIntermediate->Byproduct Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

References

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic transformations, primarily focusing on the construction of the core tetrahydroisoquinoline scaffold from commercially available starting materials.

Introduction

This compound is a constrained amino acid analog that serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid structure is often incorporated into peptidomimetics and other small molecules to explore and define the conformational requirements for binding to biological targets. The primary synthetic strategies for constructing the tetrahydroisoquinoline ring system are the Pictet-Spengler and Bischler-Napieralski reactions. This document will detail a synthetic route commencing with the preparation of a key precursor, 4-(2-aminoethyl)benzoic acid, followed by its cyclization to the target molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the Starting Material: Preparation of 4-(2-aminoethyl)benzoic acid. This β-arylethylamine is the crucial precursor for the subsequent cyclization reaction.

  • Cyclization to the Tetrahydroisoquinoline Core: Formation of the this compound ring system via the Pictet-Spengler reaction.

SynthesisWorkflow cluster_0 Starting Material Synthesis cluster_1 Cyclization p_nitrobenzoic_acid p-Nitrobenzoic Acid ethyl_p_nitrobenzoate Ethyl p-nitrobenzoate p_nitrobenzoic_acid->ethyl_p_nitrobenzoate Esterification (H2SO4, EtOH) ethyl_p_aminobenzoate Ethyl p-aminobenzoate ethyl_p_nitrobenzoate->ethyl_p_aminobenzoate Reduction (In, NH4Cl) p_aminobenzoic_acid_hydrochloride 4-(2-Aminoethyl)benzoic acid hydrochloride ethyl_p_aminobenzoate->p_aminobenzoic_acid_hydrochloride Hydrolysis & Protection (HCl) target_molecule 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid p_aminobenzoic_acid_hydrochloride->target_molecule Pictet-Spengler Reaction (Formaldehyde, HCl)

Figure 1. Synthetic workflow for this compound.

Data Presentation

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound and its precursors. These values are based on literature reports for similar transformations and may vary depending on experimental conditions.

StepStarting Material(s)Key ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Esterificationp-Nitrobenzoic acidEthanol, Sulfuric acidEthanolReflux4>90
2. ReductionEthyl p-nitrobenzoateIndium powder, Ammonium chlorideEthanol/WaterReflux2.5~90
3. HydrolysisEthyl p-aminobenzoateHydrochloric acidWaterReflux4High
4. Pictet-Spengler Cyclization4-(2-Aminoethyl)benzoic acid hydrochlorideFormaldehyde, Hydrochloric acidWaterReflux4Moderate

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-nitrobenzoate (Esterification)

This protocol describes the esterification of p-nitrobenzoic acid to protect the carboxylic acid functionality.

Materials:

  • p-Nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add p-nitrobenzoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-nitrobenzoate.

Protocol 2: Synthesis of Ethyl 4-aminobenzoate (Reduction)

This protocol details the reduction of the nitro group to an amine.[1]

Materials:

  • Ethyl 4-nitrobenzoate

  • Indium powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend ethyl 4-nitrobenzoate in a mixture of ethanol and water.[1]

  • Add ammonium chloride and indium powder to the suspension.[1]

  • Heat the mixture at reflux for 2.5 hours.[1]

  • Cool the reaction mixture to room temperature and filter to remove the indium salts.

  • Extract the filtrate with dichloromethane.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-aminobenzoate.[1]

Protocol 3: Synthesis of 4-(2-Aminoethyl)benzoic acid hydrochloride (Precursor Synthesis)

Part A: Synthesis of 4-(2-Acetamidoethyl)benzoic acid

Materials:

  • 4-(2-Aminoethyl)benzoic acid

  • Acetic anhydride

  • Sodium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-(2-aminoethyl)benzoic acid in glacial acetic acid.

  • Add sodium acetate and acetic anhydride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-(2-acetamidoethyl)benzoic acid.

Part B: Hydrolysis to 4-(2-Aminoethyl)benzoic acid hydrochloride

Materials:

  • 4-(2-Acetamidoethyl)benzoic acid

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-(2-acetamidoethyl)benzoic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold water and dry to yield 4-(2-aminoethyl)benzoic acid hydrochloride.

Protocol 4: Synthesis of this compound (Pictet-Spengler Reaction)

This protocol describes the acid-catalyzed cyclization of 4-(2-aminoethyl)benzoic acid with formaldehyde to form the desired tetrahydroisoquinoline ring.[2]

Materials:

  • 4-(2-Aminoethyl)benzoic acid hydrochloride

  • Formaldehyde solution (37% in water)

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid hydrochloride in concentrated hydrochloric acid.

  • Add formaldehyde solution to the mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature, which should cause the product to precipitate as the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum to obtain this compound hydrochloride.

  • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base.

Signaling Pathways and Logical Relationships

The core of the synthesis, the Pictet-Spengler reaction, proceeds through a well-established electrophilic aromatic substitution mechanism.

PictetSpengler amine 4-(2-Aminoethyl)benzoic acid iminium Iminium Ion Intermediate amine->iminium formaldehyde Formaldehyde formaldehyde->iminium cyclization Electrophilic Aromatic Substitution iminium->cyclization product 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic acid cyclization->product acid_catalyst H+ cyclization->acid_catalyst Deprotonation acid_catalyst->iminium Protonation

Figure 2. Mechanism of the Pictet-Spengler reaction.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to achieve the desired yields and purity. Standard laboratory safety precautions should be followed at all times. The successful synthesis of this versatile building block will enable the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

Large-Scale Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthetic route is a robust, three-step process involving N-protection, directed ortho-metalation/carboxylation, and deprotection. This methodology is designed to be scalable and efficient for industrial applications.

I. Synthetic Strategy Overview

The synthesis commences with the readily available starting material, 1,2,3,4-tetrahydroisoquinoline. The secondary amine is first protected, followed by a highly regioselective carboxylation at the C6 position, and concludes with the removal of the protecting group to yield the final product.

Synthesis_Overview Start 1,2,3,4-Tetrahydroisoquinoline Protected N-Benzyl-1,2,3,4- tetrahydroisoquinoline Start->Protected Step 1: N-Protection Carboxylated N-Benzyl-1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid Protected->Carboxylated Step 2: Carboxylation Final 1,2,3,4-Tetrahydroisoquinoline -6-carboxylic acid Carboxylated->Final Step 3: N-Deprotection Carboxylation_Mechanism cluster_0 Step 2: Carboxylation Reactant N-Protected THIQ Lithiation Lithiation at C6 Reactant->Lithiation + n-BuLi/TMEDA ArylLithium Aryl Lithium Intermediate Lithiation->ArylLithium Quench Quenching with CO₂ ArylLithium->Quench + CO₂ Carboxylate Carboxylate Salt Quench->Carboxylate Workup Acidic Workup Carboxylate->Workup + H₃O⁺ Product Carboxylic Acid Product Workup->Product Purification_Workflow Crude_1 Crude Product from Step 1 Extraction_1 Aqueous Workup/ Extraction Crude_1->Extraction_1 Concentration_1 Concentration Extraction_1->Concentration_1 Pure_1 Pure Product 1 Concentration_1->Pure_1 Crude_2 Crude Product from Step 2 Precipitation_2 Acidification & Precipitation Crude_2->Precipitation_2 Filtration_2 Filtration & Washing Precipitation_2->Filtration_2 Drying_2 Drying Filtration_2->Drying_2 Pure_2 Pure Product 2 Drying_2->Pure_2 Crude_3 Crude Product from Step 3 Filtration_3 Catalyst Filtration Crude_3->Filtration_3 Concentration_3 Concentration Filtration_3->Concentration_3 Recrystallization_3 Recrystallization/ Precipitation Concentration_3->Recrystallization_3 Pure_3 Final Product Recrystallization_3->Pure_3

Application Notes and Protocols for In Vitro Evaluation of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with applications ranging from neurodegenerative disorders to cancer.[1] While specific data for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is limited, the activities of structurally related analogs suggest several potential biological targets. Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists, peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, and inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3][4][5]

This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound against these three potential targets. The protocols are designed to enable researchers to screen and characterize the activity of this compound and similar molecules.

I. NMDA Receptor Antagonism

The overactivation of N-methyl-D-aspartate (NMDA) receptors is implicated in excitotoxicity and various neurological disorders.[6] Tetrahydroisoquinoline derivatives have been investigated as NMDA receptor antagonists, suggesting a potential neuroprotective role.[3][7]

Application Note: Assessing NMDA Receptor Antagonism

This assay is designed to determine if this compound can inhibit the influx of calcium through NMDA receptors upon activation by glutamate and a co-agonist (glycine or D-serine). A cell-based fluorescence assay using a calcium-sensitive dye is a common and effective method for this purpose.

Illustrative Quantitative Data for a Related THIQ Derivative

The following table summarizes data for a phosphonoalkyl derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrating its activity as an NMDA receptor antagonist. This data is provided for illustrative purposes to indicate the type of results that may be obtained.

CompoundAssay TypeTargetMeasured Activity (IC50)Reference
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid[3H]CPP Binding AssayNMDA Receptor270 nM[3]
Experimental Protocol: Calcium Influx Assay for NMDA Receptor Antagonism

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in a neuronal cell line.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, without Ca²⁺ and Mg²⁺

  • HBSS with 20 mM HEPES, with 2 mM Ca²⁺ and 1 mM Mg²⁺

  • NMDA

  • Glycine

  • This compound

  • Positive control (e.g., MK-801)

Procedure:

  • Cell Culture:

    • Culture HEK293-NMDA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺/Mg²⁺).

    • Wash the cells once with HBSS with Ca²⁺/Mg²⁺.

    • Add 100 µL of the loading solution to each well and incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove excess dye.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in HBSS without Ca²⁺/Mg²⁺.

    • Add the compound solutions to the respective wells. Include wells with vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • NMDA Receptor Activation and Measurement:

    • Prepare a solution of NMDA and glycine (e.g., 100 µM each) in HBSS with Ca²⁺/Mg²⁺.

    • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the NMDA/glycine solution into the wells.

    • Continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NMDA_Assay_Workflow cluster_prep Cell & Dye Preparation cluster_treatment Compound Incubation cluster_measurement Measurement & Analysis cell_culture Culture HEK293-NMDA Cells seed_plate Seed into 96-well Plate cell_culture->seed_plate dye_loading Load with Fluo-4 AM seed_plate->dye_loading add_compound Add Test Compound dye_loading->add_compound incubate Incubate add_compound->incubate read_baseline Read Baseline Fluorescence incubate->read_baseline add_agonist Inject NMDA/Glycine read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response analyze Calculate IC50 read_response->analyze

Caption: Workflow for the NMDA receptor calcium influx assay.

II. PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[5] Several THIQ derivatives have been identified as potent PPARγ agonists, making this a plausible target for this compound.[5][8][9]

Application Note: Screening for PPARγ Agonism

A common method to screen for PPARγ agonists is a cell-based reporter gene assay. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a PPARγ response element. Agonist binding to PPARγ activates transcription of the reporter gene, leading to a measurable signal.

Illustrative Quantitative Data for Related THIQ Derivatives

The following table presents data for two different derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid that exhibit PPARγ agonist activity. This data is for illustrative purposes.

CompoundAssay TypeTargetMeasured Activity (EC50)Reference
(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidHuman PPARγ TransactivationPPARγ11.8 nM[5]
A 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative (13jE)Human PPARγ TransactivationPPARγ85 nM[8]
Experimental Protocol: PPARγ Reporter Gene Assay

Objective: To determine if this compound can act as an agonist for the PPARγ receptor.

Materials:

  • HEK293 cells co-transfected with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element.

  • DMEM with 10% charcoal-stripped FBS.

  • 96-well white, opaque plates.

  • This compound.

  • Positive control (e.g., Rosiglitazone).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture the reporter cells in DMEM with 10% charcoal-stripped FBS.

    • Seed the cells into 96-well white plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measurement and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

PPAR_Signaling_Pathway cluster_nucleus Inside Nucleus ligand PPARγ Agonist (e.g., THIQ derivative) ppar PPARγ ligand->ppar Binds rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (PPAR Response Element) ppar->ppre Binds to DNA rxr->ppre Binds to DNA nucleus Nucleus transcription Gene Transcription ppre->transcription Initiates FP_Assay_Principle cluster_bound Bound State cluster_free Free State bcl2_bound Bcl-2 tracer_bound Tracer bcl2_bound->tracer_bound bcl2_inhibited Bcl-2 tracer_free Tracer label_bound Slow Rotation High Polarization label_free Fast Rotation Low Polarization inhibitor Inhibitor (THIQ derivative) inhibitor->bcl2_bound Displaces Tracer

References

The Use of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is a conformationally constrained amino acid analog that holds potential for the development of novel peptidomimetics. Its rigid structure can enforce specific backbone conformations in peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. This document aims to provide detailed application notes and protocols for the incorporation of this building block into peptide chains.

However, a comprehensive review of the current scientific literature reveals a significant lack of specific data and established protocols for the use of this compound in peptide synthesis. The majority of published research focuses on the closely related isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

Therefore, the following sections provide a generalized framework for the application and synthesis based on established principles of solid-phase peptide synthesis (SPPS) and the known chemistry of similar constrained amino acids. Researchers should consider this document as a starting point for developing their own specific protocols, and significant optimization will likely be required.

I. Potential Applications in Peptide Synthesis

The incorporation of this compound into peptides could be explored for a variety of applications in drug discovery and development, including:

  • Development of Novel Therapeutics: As a constrained mimetic of natural amino acids like phenylalanine or tyrosine, it can be used to design peptides with enhanced receptor binding affinity and specificity. This could be relevant for developing agonists or antagonists for G-protein coupled receptors (GPCRs) or enzyme inhibitors.

  • Improving Metabolic Stability: The rigid, non-natural structure of the tetrahydroisoquinoline scaffold can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Controlling Peptide Conformation: The defined stereochemistry of the tetrahydroisoquinoline ring can be used to induce specific secondary structures, such as β-turns, which are often critical for biological activity.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing natural amino acids with this analog can provide valuable insights into the conformational requirements for a peptide's biological function.

II. Experimental Protocols (General Framework)

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and will need to be adapted and optimized for the specific properties of Fmoc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

A. Materials and Reagents
  • Fmoc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (synthesis required if not commercially available)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Fmoc-protected standard amino acids

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Ether (cold, for precipitation)

  • HPLC grade solvents for purification (e.g., acetonitrile, water, 0.1% TFA)

B. Protocol for Manual Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid:

    • Dissolve Fmoc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in a minimal amount of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Note: Due to the sterically hindered nature of this amino acid, a longer coupling time, double coupling, or the use of a more potent coupling reagent like HATU might be necessary. Monitor the coupling reaction using a ninhydrin (Kaiser) test.

  • Washing: After coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent standard amino acids in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

III. Data Presentation

As no specific quantitative data for the use of this compound in peptide synthesis is currently available in the literature, a representative table structure is provided below for researchers to populate with their own experimental data.

Table 1: Synthesis and Purity of Peptides Incorporating this compound

Peptide SequenceCoupling Conditions for THIQ-6-COOHCrude Yield (%)Purity by RP-HPLC (%)Observed Mass (m/z)Calculated Mass (m/z)
Example peptide 1HBTU/DIPEA, 2hDataDataDataData
Example peptide 2HATU/DIPEA, 4hDataDataDataData
Example peptide 3Double coupling, HCTU/DIPEADataDataDataData

Table 2: Biological Activity of Peptides Incorporating this compound

Peptide SequenceTargetAssay TypeIC₅₀ / EC₅₀ (nM)Notes
Example peptide 1e.g., GPCR Xe.g., Radioligand bindingData
Example peptide 2e.g., Protease Ye.g., FRET-based assayData
Example peptide 3e.g., Cancer cell line Ze.g., MTT assayData

IV. Visualizations

The following diagrams illustrate the general workflow and logic of incorporating a novel amino acid like this compound into a peptide.

Experimental_Workflow cluster_Preparation Preparation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_Synthesis Post-Synthesis Processing Fmoc_THIQ Fmoc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Coupling Coupling of Fmoc-THIQ-6-COOH Fmoc_THIQ->Coupling Resin Solid Support Resin (e.g., Rink Amide) Swelling Resin Swelling Resin->Swelling Deprotection Fmoc Deprotection Swelling->Deprotection Deprotection->Coupling Chain_Elongation Chain Elongation (Standard AAs) Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis.

Signaling_Pathway_Hypothesis Peptide Peptide with THIQ-6-COOH Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation / Inhibition Biological_Response Biological Response Signaling_Cascade->Biological_Response Modulation

Caption: Hypothetical mechanism of action for a peptide.

Conclusion

The use of this compound in peptide synthesis represents an unexplored area with significant potential for the development of novel peptidomimetics. Due to the lack of specific literature, researchers are encouraged to use the general protocols and principles outlined in this document as a guide for their own investigations. Careful optimization of coupling conditions and thorough characterization of the resulting peptides will be crucial for success. The data tables and visualization frameworks provided are intended to aid in the systematic collection and presentation of experimental results.

Application Notes and Protocols: The 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a carboxylic acid group at the 6-position of the THIQ ring system offers a versatile handle for chemical modification, enabling the exploration of diverse chemical space and the development of targeted therapeutics. This document provides detailed application notes and protocols for utilizing the 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid scaffold, with a particular focus on its application in the design of potent enzyme inhibitors.

Application: A Scaffold for Potent and Selective PRMT5 Inhibitors

Recent research has highlighted the utility of the 1,2,3,4-tetrahydroisoquinoline-6-carboxamide scaffold in the development of highly potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Derivatives of the THIQ-6-carboxamide scaffold have demonstrated significant anti-proliferative activity in cancer cell lines and in vivo antitumor effects.

Structure-Activity Relationship (SAR) Insights

A study by Shao et al. explored a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives, revealing key structural features for potent PRMT5 inhibition. Among the synthesized compounds, compound 46 emerged as a particularly potent inhibitor with an IC50 of 8.5 nM against PRMT5, comparable to the clinical trial candidate GSK-3326595 (IC50 = 5.5 nM).[1] This compound also exhibited strong anti-proliferative activity in the MV4-11 leukemia cell line with a GI50 of 18 nM and demonstrated antitumor activity in a mouse xenograft model.[1]

Quantitative Data Summary

The following table summarizes the in vitro biological data for a selection of 1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives as PRMT5 inhibitors.

CompoundPRMT5 IC50 (nM)[1]MV4-11 GI50 (nM)[1]
46 8.518
GSK-3326595 (Reference)5.5Not Reported

Experimental Protocols

Synthesis of this compound Derivatives

The following protocol is adapted from a patented method for the synthesis of a substituted this compound, providing a foundational method for accessing the core scaffold.

Protocol: Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride [2]

  • Step 1: N-Benzylation of the Starting Material

    • React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide.

    • The reaction is carried out in an organic solvent (e.g., N,N-dimethylformamide, acetonitrile) in the presence of a base.

    • This step yields 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

  • Step 2: Carboxylation

    • Dissolve the product from Step 1 in tetrahydrofuran (THF) with N,N,N',N'-tetramethylethylenediamine (TMEDA).

    • Cool the mixture to a low temperature (e.g., -60 to -50 °C) under a nitrogen atmosphere.

    • Add n-butyllithium dropwise while maintaining the low temperature.

    • Introduce carbon dioxide gas into the reaction mixture.

    • This step results in the formation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

  • Step 3: Debenzylation

    • Perform catalytic hydrogenation of the product from Step 2 using palladium on carbon (Pd/C) as the catalyst.

    • The reaction is conducted in an acidic medium in a suitable organic solvent.

    • Following filtration, concentration, and purification, the final product, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, is obtained.

In Vitro PRMT5 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PRMT5, based on methodologies used for similar enzyme inhibitors.

Protocol: Homogeneous Fluorescence Polarization Assay

  • Reagents and Materials:

    • Recombinant human PRMT5/MEP50 complex.

    • S-adenosyl-L-methionine (SAM).

    • Fluorescein-labeled peptide substrate.

    • S-adenosyl-L-homocysteine (SAH).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Test compounds dissolved in DMSO.

    • 384-well black plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, PRMT5/MEP50 enzyme complex, and the test compound solution.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of the peptide substrate and SAM.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing SAH.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of PRMT5 Inhibition

The following diagram illustrates the central role of PRMT5 in gene regulation and how its inhibition by a 1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivative can impact cancer cell proliferation.

PRMT5_Pathway PRMT5 PRMT5/MEP50 Complex Methylation Symmetric Di-methylation PRMT5->Methylation  SAM Histones Histones (e.g., H4R3) Gene_Expression Altered Gene Expression Histones->Gene_Expression Splicing_Factors Splicing Factors Splicing_Factors->Gene_Expression Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Methylation->Histones Methylation->Splicing_Factors Methylation->Transcription_Factors Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis THIQ_Inhibitor THIQ-6-Carboxamide Inhibitor (e.g., Cmpd 46) THIQ_Inhibitor->PRMT5 Inhibition

Caption: PRMT5 inhibition pathway.

General Experimental Workflow

The diagram below outlines the typical workflow for the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.

Workflow Design Scaffold Selection & In Silico Design (THIQ-6-COOH) Synthesis Chemical Synthesis (e.g., Carboxylation, Amidation) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Assays (e.g., PRMT5 Inhibition) Purification->In_Vitro SAR SAR Analysis & Lead Optimization In_Vitro->SAR SAR->Design Iterative Refinement In_Vivo In Vivo Studies (Xenograft Models) SAR->In_Vivo Lead Candidate

Caption: Drug discovery workflow.

References

Application Notes and Protocols: Derivatization of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This document provides detailed protocols for the derivatization of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (THIQ-6-COOH) via amide coupling to generate a library of diverse compounds for biological screening. Furthermore, it outlines standardized assays for evaluating the cytotoxic effects and potential KRas inhibitory activity of the synthesized derivatives.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a structural motif found in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Derivatives of this scaffold have been reported to possess antitumor, anti-inflammatory, antiviral, and neuroprotective properties.[3] The carboxylic acid moiety at the 6-position of the THIQ scaffold serves as a versatile handle for chemical modification, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize biological activity. Amide bond formation is a robust and widely employed method for this purpose.[4][5] This application note details the synthesis of a diverse library of 1,2,3,4-tetrahydroisoquinoline-6-carboxamides and provides protocols for their initial biological evaluation.

Derivatization Strategy: Amide Library Synthesis

The primary strategy for derivatizing THIQ-6-COOH is through the formation of amide bonds with a diverse set of primary and secondary amines. This can be efficiently achieved using standard peptide coupling reagents.

G THIQ_COOH This compound Coupling_Reagents Amide Coupling Reagents (EDC, HATU, etc.) THIQ_COOH->Coupling_Reagents Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Coupling_Reagents THIQ_Amide_Library Library of 1,2,3,4-Tetrahydroisoquinoline-6-carboxamide Derivatives Coupling_Reagents->THIQ_Amide_Library Solvent_Base Anhydrous Solvent (DMF, DCM) + Base (DIPEA) Solvent_Base->Coupling_Reagents

Caption: General workflow for the synthesis of a 1,2,3,4-tetrahydroisoquinoline-6-carboxamide library.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound (THIQ-6-COOH)

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution and DIPEA (2-3 equivalents) to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols

Protocol 1: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add THIQ-6-carboxamide derivatives (serial dilutions) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3h Incubate for 3h Add_MTT->Incubate_3h Add_Solubilization_Solution Add solubilization solution (e.g., DMSO) Incubate_3h->Add_Solubilization_Solution Measure_Absorbance Measure absorbance at 570 nm Add_Solubilization_Solution->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized THIQ-6-carboxamide derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: KRas Inhibition Screening

KRas is a frequently mutated oncogene, and its inhibition is a key therapeutic strategy in cancer.[9] This protocol outlines a general biochemical assay to screen for inhibitors of KRas.

G cluster_0 Assay Preparation cluster_1 Detection Dispense_Inhibitor Dispense THIQ-6-carboxamide derivatives and controls into 384-well plate Add_KRas Add recombinant KRas protein Dispense_Inhibitor->Add_KRas Add_Detection_Reagents Add fluorescently labeled GTP and detection reagents Add_KRas->Add_Detection_Reagents Incubate_RT Incubate at room temperature Add_Detection_Reagents->Incubate_RT Read_Plate Read fluorescence/FRET signal Incubate_RT->Read_Plate

Caption: General workflow for a biochemical KRas inhibition assay.

Materials:

  • Recombinant KRas protein (e.g., KRas G12C)

  • Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • 384-well low-volume black plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized THIQ-6-carboxamide derivatives in the assay buffer.

  • Assay Plate Setup: Dispense a small volume (e.g., 2 µL) of each compound dilution into the wells of a 384-well plate. Include a positive control inhibitor and a no-inhibitor control.

  • Enzyme Addition: Add recombinant KRas protein to each well.

  • Reaction Initiation: Initiate the reaction by adding the fluorescently labeled GTP analog.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.

Signaling Pathways

THIQ derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases. A primary focus has been on the inhibition of pathways driving cell proliferation and survival.

G cluster_kras KRas Signaling cluster_nfkb NF-κB Signaling THIQ_Derivative THIQ-6-Carboxamide Derivative KRas KRas THIQ_Derivative->KRas Inhibition IKK IKK THIQ_Derivative->IKK Inhibition RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation_Survival Inflammation & Survival NFkB->Inflammation_Survival

Caption: Potential signaling pathways modulated by THIQ-6-carboxamide derivatives.

Data Presentation

The biological activity of the synthesized 1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives should be summarized in a clear and concise tabular format to facilitate SAR analysis.

Table 1: Cytotoxicity of THIQ-6-Carboxamide Derivatives against A549 Cancer Cells

Compound IDIC₅₀ (µM)
THIQ-Am-01HPhenyl> 50
THIQ-Am-02H4-Chlorophenyl25.3
THIQ-Am-03H4-Methoxyphenyl42.1
THIQ-Am-04HBenzyl15.8
THIQ-Am-05HCyclohexyl38.9
Doxorubicin--0.8

Table 2: KRas G12C Inhibitory Activity of THIQ-6-Carboxamide Derivatives

Compound IDIC₅₀ (µM)
THIQ-Am-01HPhenyl> 100
THIQ-Am-02H4-Chlorophenyl45.6
THIQ-Am-03H4-Methoxyphenyl89.2
THIQ-Am-04HBenzyl33.7
THIQ-Am-05HCyclohexyl76.4
Positive Control--0.1

Note: The data presented in the tables are hypothetical and for illustrative purposes only.

Conclusion

The derivatization of this compound via amide coupling is a facile and effective strategy for generating compound libraries for biological screening. The protocols provided herein offer a standardized approach for the synthesis and preliminary biological evaluation of these derivatives. The systematic screening of such libraries against key biological targets like KRas and in cellular cytotoxicity assays can lead to the identification of novel and potent therapeutic lead compounds. Further optimization of hit compounds based on the initial SAR data can be pursued to enhance their potency, selectivity, and drug-like properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and established methods for the synthesis of the tetrahydroisoquinoline core are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] For this compound, the key challenge is the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring towards the necessary intramolecular electrophilic aromatic substitution.

Q2: My Pictet-Spengler reaction is giving a low yield. What are the likely causes and solutions?

Low yields in the Pictet-Spengler reaction for this specific target molecule are typically due to the reduced nucleophilicity of the aromatic ring.[2] Here are some common causes and troubleshooting steps:

  • Insufficiently acidic catalyst: Standard conditions (e.g., HCl, TFA) may not be strong enough.[2] Consider using superacids.[3]

  • Low reaction temperature: For deactivated substrates, higher temperatures may be required to drive the reaction to completion.

  • Protecting the carboxylic acid: The carboxylic acid group can interfere with the reaction. Converting it to an ester (e.g., methyl or ethyl ester) prior to the cyclization can improve the yield. The ester can then be hydrolyzed in a subsequent step.

Q3: I am observing significant side product formation in my Bischler-Napieralski reaction. What could be the issue?

A major competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is particularly problematic with substrates that can form stable styrenes. To minimize this, consider using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates.[4]

Q4: Which is the better method for my target molecule: Pictet-Spengler or Bischler-Napieralski?

The choice of method depends on the available starting materials and the specific challenges you are facing. The Pictet-Spengler reaction is a more direct route to the tetrahydroisoquinoline core. However, for electron-deficient systems, the Bischler-Napieralski reaction, which proceeds through a more electrophilic nitrilium ion intermediate, might be more effective, although it requires a subsequent reduction step.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation The aromatic ring is deactivated by the carboxylic acid group.- Protect the carboxylic acid as an ester. - Pictet-Spengler: Use a stronger acid catalyst (e.g., superacid).[3] - Bischler-Napieralski: Use a more potent dehydrating agent (e.g., P₂O₅ in refluxing POCl₃ or Tf₂O with 2-chloropyridine).[4]
Reaction temperature is too low.Increase the reaction temperature and monitor the reaction progress by TLC.
Formation of Polymeric Material/Tar Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time. Consider using a milder, modern protocol for the Bischler-Napieralski reaction.
Starting material is unstable under the reaction conditions.If using harsh acidic conditions, consider protecting the amine or using a milder synthetic route.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal conditions.
Dehydrating agent is not potent enough (Bischler-Napieralski).Switch to a stronger dehydrating agent.[4]
Difficulty in Product Purification The product is highly polar due to the carboxylic acid and amine functionalities.- Use appropriate chromatographic techniques (e.g., ion-exchange chromatography). - Consider converting the product to a less polar derivative (e.g., an ester) for purification, followed by deprotection.

Data Presentation

The following table summarizes the key differences between the Pictet-Spengler and Bischler-Napieralski reactions for the synthesis of tetrahydroisoquinolines, with special considerations for electron-withdrawing substituents.

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, superacids).[2][3]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).
Initial Product 1,2,3,4-Tetrahydroisoquinoline.3,4-Dihydroisoquinoline (an imine).[1]
Subsequent Steps Often the final product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1]
Reaction Conditions for Deactivated Substrates Harsher conditions: strong acids, higher temperatures.[2]Harsher conditions: strong dehydrating agents, refluxing conditions.[5]
Reported Yields (General Trends) High yields for electron-rich rings; lower for electron-poor rings.Moderate to good yields, can be more effective for some deactivated systems.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of this compound (via ester protection)

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by the Pictet-Spengler cyclization.

Step 1: Methyl 4-(2-aminoethyl)benzoate Synthesis (Starting material preparation - not detailed here)

Step 2: Pictet-Spengler Cyclization

  • Materials: Methyl 4-(2-aminoethyl)benzoate, Paraformaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of methyl 4-(2-aminoethyl)benzoate (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous CH₂Cl₂ (0.1 M), add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Methyl Ester

  • Procedure:

    • Dissolve the purified methyl ester from Step 2 in a mixture of methanol and 1M aqueous NaOH.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to pH ~6-7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield the final product.

Protocol 2: Bischler-Napieralski Synthesis of this compound (Modern Protocol)

This protocol utilizes a modern, milder method for the Bischler-Napieralski reaction, which is often more suitable for sensitive substrates.

Step 1: N-formyl-4-(2-aminoethyl)benzoic acid Synthesis (Starting material preparation - not detailed here)

Step 2: Bischler-Napieralski Cyclization

  • Materials: N-formyl-4-(2-aminoethyl)benzoic acid methyl ester (protected carboxylic acid), Triflic anhydride (Tf₂O), 2-Chloropyridine, Anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the N-formyl-4-(2-aminoethyl)benzoic acid methyl ester (1.0 eq) in anhydrous CH₂Cl₂.

    • Add 2-chloropyridine (2.0 eq) to the solution.

    • Cool the mixture to -20 °C.

    • Slowly add triflic anhydride (1.25 eq) dropwise.

    • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with CH₂Cl₂, dry the organic layer, and concentrate.

    • The resulting crude product is the 3,4-dihydroisoquinoline intermediate.

Step 3: Reduction to Tetrahydroisoquinoline

  • Materials: Crude 3,4-dihydroisoquinoline intermediate, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the crude intermediate in methanol and cool to 0 °C.

    • Add NaBH₄ portion-wise until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry and concentrate the organic layer to obtain the crude tetrahydroisoquinoline methyl ester.

    • Purify by column chromatography.

Step 4: Hydrolysis of the Methyl Ester (Follow procedure from Protocol 1, Step 3)

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 4-(2-aminoethyl)benzoic acid esterification Esterification (Protection) start1->esterification 1. start2 Aldehyde/Ketone cyclization Pictet-Spengler Cyclization start2->cyclization esterification->cyclization 2. hydrolysis Hydrolysis (Deprotection) cyclization->hydrolysis 3. end_product 1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid hydrolysis->end_product 4.

Caption: Pictet-Spengler synthesis workflow for this compound.

bischler_napieralski_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Final Product start β-(4-carboxyphenyl)ethylamide esterification Esterification (Protection) start->esterification 1. cyclization Bischler-Napieralski Cyclization esterification->cyclization 2. reduction Reduction cyclization->reduction 3. hydrolysis Hydrolysis (Deprotection) reduction->hydrolysis 4. end_product 1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid hydrolysis->end_product 5.

Caption: Bischler-Napieralski synthesis workflow for this compound.

troubleshooting_logic start Low Yield? check_ring Is the aromatic ring deactivated? start->check_ring Yes check_side_products Significant side products? start->check_side_products No protect_cooh Protect COOH as an ester check_ring->protect_cooh Yes stronger_reagents Use stronger reagents/catalysts check_ring->stronger_reagents Yes optimize_conditions Optimize T and time protect_cooh->optimize_conditions stronger_reagents->optimize_conditions proceed Proceed with optimized reaction optimize_conditions->proceed check_side_products->optimize_conditions No change_solvent Change solvent or use milder conditions check_side_products->change_solvent Yes change_solvent->proceed

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Troubleshooting Guides

The synthesis of this compound can be challenging. Below are guides to address common issues encountered during the primary synthetic routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction and carboxylation.

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a direct method for synthesizing the tetrahydroisoquinoline core. However, its success is highly dependent on reaction conditions and substrate reactivity.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficiently activated aromatic ring of the phenethylamine derivative.[1] 2. Inadequate acid catalysis. 3. Low reaction temperature or insufficient reaction time.1. Use stronger acid catalysts (e.g., trifluoroacetic acid, superacids) and higher temperatures.[2] 2. Ensure anhydrous conditions as water can inhibit the reaction. 3. Increase reaction time and monitor progress by TLC or LC-MS.
Formation of Multiple Byproducts 1. Harsher reaction conditions (high temperature, strong acid) leading to side reactions.[1] 2. Polymerization of the aldehyde starting material.1. Optimize reaction conditions by screening different acid catalysts and temperatures. 2. Use a stable form of the aldehyde, such as paraformaldehyde, and add it portion-wise.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction mixture. 2. Formation of emulsions during workup.1. Adjust the pH of the aqueous phase to precipitate the product as its free base or salt. 2. Use a different solvent system for extraction or employ centrifugation to break emulsions.

Logical Workflow for Pictet-Spengler Troubleshooting

pictet_spengler_troubleshooting start Low or No Product check_activation Is the phenethylamine ring sufficiently activated? start->check_activation harsher_conditions Use stronger acid and higher temperature check_activation->harsher_conditions No check_aldehyde Is the aldehyde stable? check_activation->check_aldehyde Yes optimize_conditions Optimize catalyst and temperature harsher_conditions->optimize_conditions successful_reaction Successful Reaction optimize_conditions->successful_reaction check_aldehyde->optimize_conditions Yes use_stable_aldehyde Use paraformaldehyde (portion-wise addition) check_aldehyde->use_stable_aldehyde No use_stable_aldehyde->optimize_conditions

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Bischler-Napieralski Reaction and Subsequent Steps Troubleshooting

This route involves the cyclization of a β-phenylethylamide to a dihydroisoquinoline, which is then reduced and carboxylated. Impurities can arise at each stage.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Formation of Styrene Byproduct Retro-Ritter reaction of the nitrilium ion intermediate.[3][4][5]1. Use a nitrile-based solvent to shift the equilibrium away from the byproduct.[5] 2. Employ milder cyclization reagents like oxalyl chloride to avoid the formation of the nitrilium ion.[3]
Formation of Abnormal Regioisomers Cyclization at an alternative position on the aromatic ring, especially with certain dehydrating agents like P₂O₅.[6]1. Use POCl₃ as the primary dehydrating agent, which tends to give the "normal" cyclization product.[6] 2. Carefully control the reaction temperature.
Incomplete Reduction of Dihydroisoquinoline 1. Inactive reducing agent. 2. Insufficient amount of reducing agent.1. Use freshly opened or standardized sodium borohydride or an alternative reducing agent. 2. Increase the equivalents of the reducing agent and monitor the reaction to completion.
Low Yield in Carboxylation Step 1. Incomplete lithiation of the tetrahydroisoquinoline. 2. Inefficient trapping of the lithiated intermediate with CO₂.1. Ensure strictly anhydrous conditions and use a freshly titrated solution of butyllithium. 2. Introduce dry CO₂ gas or add freshly crushed dry ice to the reaction mixture at low temperature.
Incomplete Deprotection (if using N-protected starting material) 1. Inactive catalyst (for hydrogenolysis). 2. Insufficient reaction time or harshness of deprotection conditions.1. Use fresh palladium on carbon catalyst. 2. Increase reaction time or consider alternative deprotection methods depending on the protecting group.

Logical Workflow for Bischler-Napieralski Troubleshooting

bischler_napieralski_troubleshooting start Low Yield or Impurities check_byproducts Are styrene or regioisomeric byproducts observed? start->check_byproducts change_reagents Use nitrile solvent or milder cyclizing agent (e.g., oxalyl chloride) check_byproducts->change_reagents Yes check_reduction Is the reduction of the dihydroisoquinoline incomplete? check_byproducts->check_reduction No change_reagents->check_reduction optimize_reduction Use fresh reducing agent and monitor reaction check_reduction->optimize_reduction Yes check_carboxylation Is the carboxylation step low-yielding? check_reduction->check_carboxylation No optimize_reduction->check_carboxylation optimize_carboxylation Ensure anhydrous conditions and efficient CO2 trapping check_carboxylation->optimize_carboxylation Yes successful_reaction Successful Reaction check_carboxylation->successful_reaction No optimize_carboxylation->successful_reaction

Caption: Troubleshooting workflow for the Bischler-Napieralski route.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

Common impurities depend on the synthetic route.

  • Pictet-Spengler Route:

    • Unreacted starting materials (phenethylamine derivative and aldehyde).

    • Over-alkylation or N-alkylation products if the reaction conditions are not well-controlled.

    • Byproducts from side reactions, especially with less reactive phenethylamines that require harsh conditions.[1]

  • Bischler-Napieralski Route:

    • Styrene derivatives: Formed via a retro-Ritter reaction.[3][4][5]

    • Abnormal regioisomers: Resulting from cyclization at an unintended position.[6]

    • Dihydroisoquinoline intermediate: From incomplete reduction.

    • Uncarboxylated tetrahydroisoquinoline: From incomplete carboxylation.

    • N-protected intermediates: If a protecting group strategy is used and deprotection is incomplete.

Q2: How can I best purify the final product?

Purification strategies typically involve:

  • Crystallization: This is an effective method for removing many impurities. The choice of solvent is critical and may require screening.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from closely related impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acid (like formic or acetic acid) is often a good starting point.

  • Preparative HPLC: For achieving very high purity, reversed-phase preparative HPLC is a powerful technique.

Q3: What analytical techniques are recommended for identifying and quantifying impurities?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve the starting phenethylamine derivative (e.g., 4-(2-aminoethyl)benzoic acid) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol).

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (or another suitable aldehyde) to the reaction mixture.

  • Acid Catalysis: Carefully add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, dropwise while monitoring the temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the progress using TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and then a suitable organic solvent (e.g., ether or ethanol).

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain the pure this compound.

Protocol 2: Bischler-Napieralski Route (Illustrative for the Core Synthesis)

This protocol outlines the key cyclization and reduction steps.

Step 1: Bischler-Napieralski Cyclization

  • Amide Preparation: Prepare the N-formyl-β-phenylethylamide from the corresponding phenethylamine.

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve the amide in an anhydrous solvent like toluene or acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise.

  • Heating: After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Make the solution basic with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

Step 2: Reduction to Tetrahydroisoquinoline

  • Reaction Setup: Dissolve the crude dihydroisoquinoline in methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate to yield the crude tetrahydroisoquinoline.

Subsequent carboxylation and any deprotection steps would follow, each requiring careful optimization and purification.

Signaling Pathways and Experimental Workflows

Impurity Formation in Bischler-Napieralski Synthesis

impurity_formation amide β-Phenylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl3/P2O5) dihydroisoquinoline Desired Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution (Normal) styrene Styrene Byproduct (Retro-Ritter) nitrilium->styrene Elimination regioisomer Abnormal Regioisomer nitrilium->regioisomer Intramolecular Electrophilic Aromatic Substitution (Abnormal)

Caption: Potential pathways for impurity formation in the Bischler-Napieralski reaction.

References

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered when working with substituted phenethylamines.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction with a substituted phenethylamine is giving a low yield. What are the most common causes and how can I improve it?

A1: Low yields in the Pictet-Spengler reaction with substituted phenethylamines are a frequent issue and can often be attributed to the electronic nature of the substituent on the aromatic ring, suboptimal reaction conditions, or inappropriate catalyst selection.

  • Influence of Substituents: The nucleophilicity of the aromatic ring is a key driver of the reaction.[1] Phenethylamines with electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or hydroxyl (-OH) groups, activate the ring, making it more nucleophilic.[2] This generally leads to higher yields under milder conditions.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -F) deactivate the ring, making the intramolecular cyclization step more difficult and often resulting in lower yields or requiring more forceful conditions.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. While some reactions with activated phenethylamines proceed well at room temperature, others may require heating to reflux. However, excessively high temperatures can lead to decomposition and the formation of side products. It is advisable to screen a range of temperatures to find the optimal balance.

    • Catalyst: The choice and concentration of the acid catalyst are critical. For activated phenethylamines, milder acids like trifluoroacetic acid (TFA) may be sufficient. For less reactive or deactivated substrates, stronger acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or even superacids may be necessary to promote the reaction.[1][3] Lewis acids like BF₃·OEt₂ can also be effective.[2]

    • Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents are traditionally used, but aprotic media have been shown to sometimes provide superior yields.[1]

Q2: I am working with a phenethylamine that has an electron-withdrawing group and the standard Pictet-Spengler reaction is not working. What alternative strategies can I employ?

A2: For phenethylamines with electron-withdrawing groups that deactivate the aromatic ring, the standard Pictet-Spengler reaction conditions are often insufficient. In such cases, the N-acyliminium ion Pictet-Spengler reaction is a powerful alternative.[1] This method involves the acylation of the intermediate imine to form a highly reactive N-acyliminium ion. This species is a much stronger electrophile, enabling cyclization to occur even with less nucleophilic aromatic rings under mild conditions, often leading to good yields where the traditional method fails.[1]

Q3: How do I control the diastereoselectivity of my Pictet-Spengler reaction when using a chiral substituted phenethylamine?

A3: Achieving high diastereoselectivity is a common challenge, especially when a new chiral center is formed at the C-1 position. The stereochemical outcome is influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity. At higher temperatures, the reaction can become reversible, potentially leading to epimerization and a mixture of diastereomers.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom of the phenethylamine can effectively control the facial selectivity of the intramolecular cyclization.

  • Catalyst Control: The use of chiral Brønsted acids or other organocatalysts can induce enantioselectivity and diastereoselectivity in the reaction.

It is often observed that the formation of a cis or trans product with respect to a substituent at the C-3 position (if present, for example, from a tryptophan derivative) is kinetically or thermodynamically controlled. The cis isomer is often the kinetic product, formed at lower temperatures, while the more stable trans isomer may be favored under thermodynamic conditions (higher temperatures, longer reaction times).[1]

Q4: I am observing the formation of significant side products in my reaction. What are they likely to be and how can I minimize them?

A4: Side product formation can be a significant issue, particularly with sensitive substrates or under harsh reaction conditions. Common side products include:

  • Oxidation Products: Phenolic hydroxyl groups or the newly formed tetrahydroisoquinoline ring can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.

  • Polymerization: Aldehydes, particularly formaldehyde, can be prone to polymerization under acidic conditions. Using a freshly prepared aldehyde or a stable equivalent (like paraformaldehyde) and controlling the stoichiometry can help to minimize this.

  • Incomplete Cyclization: In some cases, the intermediate iminium ion may be stable and not undergo cyclization efficiently, especially with deactivated systems. This can be addressed by using stronger acids or the N-acyliminium strategy.

  • Alternative Cyclization Pathways: Depending on the substitution pattern, cyclization may occur at an alternative position on the aromatic ring, leading to regioisomers. This is less common but can be a factor with complex substrates.

Careful monitoring of the reaction by TLC or LC-MS can help to identify the formation of side products early, allowing for adjustment of the reaction conditions.

Data Presentation

The following tables provide a summary of how different substituents and reaction conditions can affect the outcome of the Pictet-Spengler reaction.

Table 1: Effect of Aromatic Ring Substituents on Reaction Conditions and Yields

Phenethylamine SubstituentElectronic EffectAromatic Ring NucleophilicityTypical Reaction ConditionsExpected YieldReference(s)
3,4-Dimethoxy-Electron-DonatingHighMild acid (e.g., TFA), room temp to moderate heatGood to Excellent[1]
3-Hydroxy-Electron-DonatingHighMild acid, moderate heatGood[4]
Unsubstituted PhenylNeutralModerateHarsher conditions, strong acid (e.g., HCl), refluxModerate to Low[1]
4-Fluoro-3-hydroxy-EWG (F), EDG (OH)ModerateMild acid, moderate heatModerate[4]
Nitro-Electron-WithdrawingLowVery harsh conditions or N-acyliminium variant requiredVery Low to Moderate[1]

Table 2: Comparison of Common Acid Catalysts

CatalystStrengthTypical SubstratesNotes
Trifluoroacetic Acid (TFA)ModerateActivated phenethylamines (with EDGs)Often used for milder reactions, can be used as a solvent.
Hydrochloric Acid (HCl)StrongUnsubstituted and moderately deactivated phenethylaminesA classic and effective catalyst, often used in refluxing solvents.[1]
Sulfuric Acid (H₂SO₄)StrongUnsubstituted and deactivated phenethylaminesSimilar in strength to HCl, effective for challenging substrates.
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis AcidCan be used with a range of substratesPromotes the reaction through Lewis acid activation.[2]
Superacids (e.g., TFSA)Very StrongDeactivated phenethylaminesUsed for very unreactive substrates where other acids fail.[3]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction with an Activated Phenethylamine (e.g., 3,4-Dimethoxyphenethylamine)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the aldehyde (1.1-1.5 eq) to the solution at room temperature.

  • Slowly add trifluoroacetic acid (2.0-3.0 eq) to the stirred solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction for Deactivated Phenethylamines

This protocol is a general approach for phenethylamines that are unreactive under standard Pictet-Spengler conditions.

Materials:

  • Substituted phenethylamine (with EWG)

  • Aldehyde

  • Anhydrous solvent (e.g., dichloromethane)

  • Acylating agent (e.g., acetyl chloride or trifluoroacetic anhydride)

  • Non-nucleophilic base (e.g., triethylamine, optional, for imine formation)

  • Lewis acid or Brønsted acid (e.g., BF₃·OEt₂ or TFA)

  • Standard workup reagents as in Protocol 1

Procedure:

  • (Optional) Dissolve the substituted phenethylamine (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent. Add a non-nucleophilic base (1.1 eq) and stir at room temperature to pre-form the imine.

  • Cool the solution (or the solution of pre-formed imine) to 0 °C.

  • Slowly add the acylating agent (1.1-1.2 eq) to the reaction mixture.

  • Add the Lewis or Brønsted acid catalyst.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1 to isolate and purify the product.

Visualizations

Pictet_Spengler_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Phenethylamine Substituted Phenethylamine Imine Imine Phenethylamine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ (Catalyst) Product Tetrahydroisoquinoline Iminium->Product Intramolecular Electrophilic Aromatic Substitution Catalyst H+

Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckSubstituent Check Phenethylamine Substituent Start->CheckSubstituent EDG Electron-Donating Group (EDG) CheckSubstituent->EDG EDG EWG Electron-Withdrawing Group (EWG) CheckSubstituent->EWG EWG OptimizeConditions Optimize Conditions: - Increase Temperature - Increase Catalyst Conc. - Change Solvent EDG->OptimizeConditions CheckPurity Check Reactant Purity & Stoichiometry EDG->CheckPurity NAcyliminium Switch to N-Acyliminium Ion Variant EWG->NAcyliminium Success Improved Yield OptimizeConditions->Success CheckPurity->Success NAcyliminium->Success Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG_Sub -OCH₃, -OH, -Alkyl EDG_Effect Increase Ring Nucleophilicity EDG_Sub->EDG_Effect EDG_Outcome Faster Reaction Higher Yield Milder Conditions EDG_Effect->EDG_Outcome EWG_Sub -NO₂, -CN, -Halogen EWG_Effect Decrease Ring Nucleophilicity EWG_Sub->EWG_Effect EWG_Outcome Slower Reaction Lower Yield Harsher Conditions Required EWG_Effect->EWG_Outcome Phenethylamine Substituted Phenethylamine Phenethylamine->EDG_Sub Has EDG Phenethylamine->EWG_Sub Has EWG

References

Technical Support Center: Pictet-Spengler Synthesis of 6-Carboxy-THIQ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Pictet-Spengler synthesis of 6-carboxy-1,2,3,4-tetrahydroisoquinoline (6-carboxy-THIQ). The presence of the electron-withdrawing carboxylic acid group on the aromatic ring presents unique challenges compared to syntheses with electron-rich substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-carboxy-THIQ.

Question: My reaction yield is extremely low, or the reaction has failed completely. What are the common causes?

Answer: Failure to form 6-carboxy-THIQ is typically due to the reduced nucleophilicity of the aromatic ring, which is deactivated by the C6-carboxyl group. This deactivation slows down the key intramolecular electrophilic aromatic substitution (cyclization) step.

Common Causes and Solutions:

  • Insufficiently Strong Acid Catalyst: Standard acidic conditions used for electron-rich systems are often inadequate. The iminium ion intermediate is not electrophilic enough to overcome the deactivation by the carboxyl group.

    • Solution: Employ stronger acids or superacids. While concentrated HCl or H₂SO₄ can be used, trifluoroacetic acid (TFA) at elevated temperatures is a common choice.

  • Low Reaction Temperature: The activation energy for the cyclization of a deactivated ring is high.

    • Solution: Increase the reaction temperature, often to the reflux temperature of the chosen solvent (e.g., TFA, toluene, or xylene).

  • Starting Material Instability: The starting material, 4-(2-aminoethyl)benzoic acid, may degrade under the harsh conditions required for cyclization.

    • Solution: Consider protecting the amine as an N-acyl derivative to proceed via a more reactive N-acyliminium ion, which allows for milder reaction conditions.

Question: My final product is contaminated with a significant amount of a byproduct that lacks a carboxyl group. What is this impurity and how can I prevent it?

Answer: The most likely byproduct is 1,2,3,4-tetrahydroisoquinoline (THIQ), the decarboxylated version of your target molecule.

  • Cause: Decarboxylation of the benzoic acid moiety is a common side reaction under the harsh acidic and high-temperature conditions required for the Pictet-Spengler cyclization of this deactivated substrate. Both the starting material and the product can undergo decarboxylation. Benzoic acids are known to decarboxylate when heated in the presence of strong acids.[1][2]

  • Prevention Strategies:

    • Lower Reaction Temperature and Time: Minimize exposure to high heat. This is a trade-off with reaction conversion, so optimization is key.

    • Use Milder Conditions via an N-Acyliminium Ion Intermediate: This is the most effective strategy. By converting the starting amine to an amide or carbamate, the subsequent formation of an N-acyliminium ion creates a much more powerful electrophile.[3] This increased reactivity allows the cyclization to proceed under significantly milder conditions (e.g., lower temperatures, weaker acids), thereby suppressing the decarboxylation side reaction.

Question: I've detected minor impurities with masses corresponding to N-formylation or N-methylation of my product. Where do these come from?

Answer: These impurities are likely N-formyl-6-carboxy-THIQ and N-methyl-6-carboxy-THIQ. The secondary amine of the THIQ ring is susceptible to these reactions.

  • Cause of N-Formylation: If your formaldehyde source contains formic acid as an impurity (a common oxidation product), it can directly acylate the secondary amine of the THIQ product.[4]

  • Cause of N-Methylation: The Eschweiler-Clarke reaction can occur if both formaldehyde and formic acid are present, leading to N-methylation of the product.[4]

  • Prevention Strategies:

    • Use High-Purity Formaldehyde Source: Employ freshly prepared formaldehyde solution or use paraformaldehyde or 1,3,5-trioxane as an anhydrous source of formaldehyde.[5]

    • Stoichiometric Control: Avoid using a large excess of the formaldehyde reagent.

    • Purification: These closely related impurities can often be separated from the desired product by chromatography or recrystallization.

Data Summary: Side Reaction Management

The following table summarizes the primary side reactions and recommended strategies for their mitigation.

Side ReactionByproduct StructurePrimary CauseRecommended Solution(s)
Decarboxylation TetrahydroisoquinolineHarsh reaction conditions (high temperature, strong acid) required for cyclization of the deactivated ring.1. Primary: Use milder conditions via the N-acyliminium ion pathway. 2. Secondary: Optimize reaction time and temperature to find a balance between conversion and byproduct formation.
N-Formylation N-Formyl-6-carboxy-THIQFormic acid impurities in the formaldehyde source reacting with the product's secondary amine.1. Use a high-purity, anhydrous formaldehyde source (e.g., paraformaldehyde). 2. Purify the final product via chromatography.
N-Methylation N-Methyl-6-carboxy-THIQEschweiler-Clarke reaction occurring between the product and formaldehyde/formic acid impurities.1. Use a high-purity, anhydrous formaldehyde source. 2. Control stoichiometry of reagents.
Decomposition Various degradation productsInstability of starting material or product under harsh acidic and thermal conditions.1. Employ the milder N-acyliminium ion pathway. 2. Screen milder acids (e.g., acetic acid) and the lowest effective temperature.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

pictet_spengler_main_pathway cluster_reactants Reactants cluster_intermediates Intermediates SM 4-(2-aminoethyl)benzoic acid Imine Schiff Base SM->Imine + HCHO, -H₂O Aldehyde Formaldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product 6-carboxy-THIQ Iminium->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Main reaction pathway for the Pictet-Spengler synthesis of 6-carboxy-THIQ.

pictet_spengler_side_reactions cluster_decarboxylation Decarboxylation Pathway cluster_n_alkylation N-Alkylation/Formylation Pathway Start Reaction Mixture (Starting Material + Product) Decarboxy_Product THIQ (No -COOH) Start->Decarboxy_Product High Temp, Strong Acid (-CO₂) Product_Node 6-carboxy-THIQ Product N_Formyl N-Formyl Impurity Product_Node->N_Formyl + HCOOH impurity N_Methyl N-Methyl Impurity Product_Node->N_Methyl + HCHO / HCOOH

Caption: Common side reaction pathways encountered during the synthesis.

troubleshooting_workflow Start Low Yield or Reaction Failure? Check_Conditions Are Acid & Temp Sufficiently High? (e.g., Refluxing TFA) Start->Check_Conditions Yes Impurity_Check Major Impurity Detected? Start->Impurity_Check No Increase_Severity Action: Increase Acid Strength / Temperature Check_Conditions->Increase_Severity No Milder_Route Action: Switch to Milder N-Acyliminium Route Check_Conditions->Milder_Route Yes (Harsh conditions failing) Decarboxy_Check Impurity Mass = Product - 44 Da? Impurity_Check->Decarboxy_Check Yes End_Success Reaction Optimized Impurity_Check->End_Success No N_Alk_Check Impurity Mass = Product + 28/14 Da? Decarboxy_Check->N_Alk_Check No Decarboxy_Check->Milder_Route Yes (Decarboxylation) Purify_Reagent Action: Use Anhydrous/Pure Formaldehyde Source N_Alk_Check->Purify_Reagent Yes (N-Formyl/Methyl) End_Purify Purify Product N_Alk_Check->End_Purify No (Other Impurity) Increase_Severity->Impurity_Check Purify_Reagent->End_Purify

Caption: A logical workflow for troubleshooting the synthesis of 6-carboxy-THIQ.

Experimental Protocols

Protocol 1: Standard (Harsh Acid) Conditions

This protocol uses strong acid and heat. Caution: Handle trifluoroacetic acid (TFA) with extreme care in a well-ventilated fume hood.

  • Reagents:

    • 4-(2-aminoethyl)benzoic acid (1.0 eq)

    • Paraformaldehyde (1.2 eq)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-(2-aminoethyl)benzoic acid and paraformaldehyde.

    • Add enough TFA to fully dissolve the starting materials (approx. 0.2-0.5 M concentration).

    • Heat the mixture to reflux (boiling point of TFA is ~72 °C) and monitor the reaction by TLC or LC-MS.

    • Maintain reflux for 4-24 hours, or until the starting material is consumed. Note: Extended heating may increase decarboxylation.

    • Cool the reaction mixture to room temperature.

    • Carefully remove the TFA under reduced pressure.

    • Dissolve the residue in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH) until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to remove side products.

Protocol 2: Milder Conditions via N-Acyliminium Ion Intermediate

This advanced protocol avoids harsh conditions by increasing the electrophilicity of the cyclization precursor, thus minimizing decarboxylation.

  • Step 1: N-Acylation of Starting Material

    • Reagents:

      • 4-(2-aminoethyl)benzoic acid (1.0 eq)

      • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

      • Sodium hydroxide (1.1 eq)

      • 1,4-Dioxane and Water

    • Procedure:

      • Dissolve 4-(2-aminoethyl)benzoic acid in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.

      • Cool the solution to 0 °C in an ice bath.

      • Add Boc₂O portion-wise while stirring.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Acidify the mixture with 1M HCl to pH 2-3 and extract the N-Boc protected product with ethyl acetate.

      • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-(2-aminoethyl)benzoic acid.

  • Step 2: Pictet-Spengler Cyclization

    • Reagents:

      • N-Boc-4-(2-aminoethyl)benzoic acid (1.0 eq)

      • Paraformaldehyde (1.2 eq)

      • Acetic Acid or Dichloroacetic Acid

      • Toluene

    • Procedure:

      • Suspend the N-Boc protected starting material and paraformaldehyde in toluene.

      • Add acetic acid (or a catalytic amount of a stronger acid like dichloroacetic acid).

      • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

      • Once the reaction is complete, cool the mixture and wash with water and brine.

      • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

      • The resulting product is the N-Boc protected 6-carboxy-THIQ. The Boc group can be removed using standard conditions (e.g., TFA in dichloromethane) if the free amine is desired.

Frequently Asked Questions (FAQs)

Q1: Why is the Pictet-Spengler reaction so challenging for substrates with a carboxyl group? The Pictet-Spengler reaction is an electrophilic aromatic substitution. The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring by pulling electron density away from it. This makes the ring less nucleophilic and therefore less reactive towards the electrophilic iminium ion intermediate, requiring more forceful (harsher) conditions to drive the reaction to completion.

Q2: Can I use the ester of 4-(2-aminoethyl)benzoic acid as a starting material? Yes, using the methyl or ethyl ester is an excellent strategy. An ester group is still electron-withdrawing but generally less deactivating than a free carboxylic acid. This can lead to slightly better yields under standard conditions. Furthermore, the ester can be hydrolyzed to the desired carboxylic acid in a subsequent step after the THIQ ring has been formed.

Q3: Are there any catalysts that can promote this reaction under milder conditions without N-acylation? Research into asymmetric Pictet-Spengler reactions has led to the development of potent chiral Brønsted acid catalysts. While often used for stereocontrol, these highly acidic organocatalysts can sometimes promote reactions of less activated substrates at lower temperatures than traditional mineral acids. However, for a simple racemic synthesis, the N-acyliminium route is often more practical and cost-effective.

Q4: How can I confirm that the byproduct I'm seeing is the decarboxylated product? The most direct way is through mass spectrometry (MS). The decarboxylated product will have a molecular weight that is 44.01 g/mol less than your target product (the mass of CO₂). ¹H NMR will also be informative; the aromatic proton signals will be different, and the characteristic carboxylic acid proton signal will be absent.

References

Technical Support Center: Purification of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid from a reaction mixture.

Troubleshooting Guides

Issue 1: Low Purity After Initial Isolation

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using TLC or LC-MS to ensure full conversion of starting materials.A clean reaction profile with minimal starting material remaining.
Presence of unreacted starting materials Perform an aqueous workup with an appropriate pH adjustment to remove acidic or basic starting materials.Removal of water-soluble impurities and unreacted reagents.
Formation of side products Characterize major impurities by LC-MS or NMR to understand their structure and devise a targeted purification strategy (e.g., pH adjustment, chromatography).Identification of byproducts, enabling a more effective purification approach.
Occlusion of impurities in the precipitate Re-dissolve the crude product in a suitable solvent and re-precipitate or recrystallize.Improved purity by allowing for the selective crystallization of the desired product.

Issue 2: Difficulty in Removing a Persistent Impurity

Potential Cause Troubleshooting Step Expected Outcome
Impurity has similar polarity to the product Employ a different chromatographic technique (e.g., ion-exchange chromatography if the impurity is not zwitterionic).Separation of the impurity from the product based on different chemical properties.
Impurity co-crystallizes with the product Experiment with different recrystallization solvents or solvent systems.Discovery of a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
Impurity is a stereoisomer Utilize chiral chromatography or diastereomeric salt formation and separation.Resolution of enantiomers or diastereomers to yield the desired stereoisomer.

Issue 3: Low Yield After Purification

Potential Cause Troubleshooting Step Expected Outcome
Product loss during extractions Perform multiple extractions with smaller volumes of solvent. Back-extract the aqueous layer to recover any dissolved product.Increased recovery of the product from the reaction mixture.
Product remains in the mother liquor after recrystallization Cool the recrystallization mixture slowly and for a longer duration. Concentrate the mother liquor to obtain a second crop of crystals.Maximized crystal formation and recovery from the recrystallization process.
Decomposition on silica gel Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent. Use a less acidic stationary phase like alumina.Minimized degradation of the product on the chromatographic support, leading to higher recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., a substituted phenethylamine and a formaldehyde equivalent), byproducts from side reactions such as N-alkylation or oxidation, and residual catalysts or reagents from the synthetic steps.

Q2: What is the recommended first step for purifying the crude reaction mixture?

A2: An initial acid-base extraction is often effective. Since this compound is amphoteric, its solubility in aqueous and organic layers can be manipulated by adjusting the pH. For instance, dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution can remove basic impurities. Subsequently, adjusting the pH of the aqueous layer can precipitate the product.

Q3: Which solvent is best for recrystallizing this compound?

A3: The ideal solvent will depend on the specific impurities present. However, polar solvents are generally a good starting point. A patent for a similar compound suggests that aqueous methanol can be effective.[1] Experimentation with solvent systems such as water, ethanol, methanol, or mixtures thereof is recommended to find the optimal conditions for your specific crude product.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is advisable when recrystallization fails to remove impurities with similar solubility profiles to your product. Normal phase chromatography on silica gel can be used, but given the polar nature of the carboxylic acid and the basic nitrogen, reverse-phase chromatography or ion-exchange chromatography might provide better separation.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. The product, being a secondary amine, may partition into the acidic aqueous layer.

  • Basification and Extraction: If the product is in the acidic aqueous layer, adjust the pH to ~6-7 with a base (e.g., 20% citric acid solution followed by a saturated sodium bicarbonate solution) to precipitate the zwitterionic product.[2] Alternatively, if the product remained in the organic layer, this step can be skipped.

  • Isolation: Filter the precipitated solid and wash with cold water.

  • Drying: Dry the solid under vacuum to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., aqueous methanol, ethanol).

  • Dissolution: Heat the mixture gently to dissolve the solid. If it dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve even upon heating, the solvent is not polar enough. The ideal solvent will dissolve the product when hot but not when cold.

  • Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the hot, selected solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Dichloro-Substituted Analog

Purification MethodInitial PurityFinal PurityYieldReference
Stirring in WaterCrude>95%84%[2]

Note: This data is for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride and serves as an illustrative example.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Low Purity Detected ImpurityType Identify Impurity Type Start->ImpurityType Polarity Different Polarity? ImpurityType->Polarity Soluble Impurity AcidBase Perform Acid-Base Extraction ImpurityType->AcidBase Acidic/Basic Impurity Solubility Different Solubility? Polarity->Solubility No Chromatography Use Column Chromatography Polarity->Chromatography Yes Recrystallize Recrystallize with different solvents Solubility->Recrystallize Yes Success Purity Improved Recrystallize->Success Chromatography->Success AcidBase->Success

References

Technical Support Center: Optimizing N-Acylation of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-acylation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Insufficiently reactive acylating agent: Some acylating agents require activation or are not potent enough for this substrate.- Use a more reactive acylating agent, such as an acyl chloride or anhydride. - If using a carboxylic acid, employ a coupling agent like DCC, EDC, or HOBt to activate it.[1]
Inappropriate solvent: The starting material may not be fully soluble, or the solvent may be interfering with the reaction.- Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure solubility.[2] - Ensure the solvent is anhydrous, especially when using water-sensitive reagents like acyl chlorides.[3][4]
Incorrect temperature: The reaction may require heating to proceed at a reasonable rate.- Gradually increase the reaction temperature. For stubborn reactions, consider using a microwave reactor to accelerate the process.
Base is not optimal: The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively.- Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For acyl chloride reactions, pyridine is also a common choice as it can act as a nucleophilic catalyst.
Multiple Products Observed (Side Reactions) O-acylation of the carboxylic acid: Acylating agents, particularly anhydrides, can react with the carboxylic acid to form a mixed anhydride.- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before N-acylation. The ester can be hydrolyzed back to the carboxylic acid after the acylation step.
Polymerization: The bifunctional nature of the molecule could lead to self-condensation under certain conditions.- Use a high dilution to favor intramolecular acylation over intermolecular polymerization. - Add the acylating agent slowly to the solution of the tetrahydroisoquinoline.
Reaction with solvent: Solvents like DMF can decompose in the presence of strong bases and high temperatures.- If heating with a base, consider using an alternative solvent like dioxane or toluene.
Difficult Purification Removal of excess acylating agent/byproducts: Unreacted acylating agent or byproducts from coupling agents can be difficult to separate from the product.- If using an acyl chloride, a simple aqueous workup can hydrolyze the excess reagent. - For coupling agents that produce urea byproducts (like DCC), filtration is often effective. Using a water-soluble coupling agent like EDC can simplify removal during aqueous workup.
Product solubility: The N-acylated product may have different solubility properties, making extraction challenging.- Adjust the pH of the aqueous layer during workup to ensure the product is in the desired layer (e.g., acidic pH to protonate the amine, basic pH to deprotonate the carboxylic acid). - Employ column chromatography with an appropriate solvent system for final purification.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group before N-acylation?

A1: While not always strictly necessary, protecting the carboxylic acid group is highly recommended to prevent side reactions, especially when using highly reactive acylating agents like anhydrides. Protection as a simple ester (e.g., methyl or ethyl ester) can prevent the formation of mixed anhydrides and improve the overall yield and purity of the desired N-acylated product.

Q2: What is the best choice of acylating agent?

A2: The choice of acylating agent depends on the desired acyl group and the scale of the reaction.

  • Acyl chlorides are highly reactive and generally give good yields. They are often used with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[3][4]

  • Acid anhydrides are also effective but can sometimes lead to O-acylation of the carboxylic acid. They are typically used with a base or sometimes under acidic catalysis.[2][5]

  • Carboxylic acids can be used directly if a coupling agent (e.g., DCC, EDC, HOBt, HATU) is employed to activate the carboxylic acid for amide bond formation.[1] This is a common strategy in peptide synthesis.

Q3: Which solvent and base combination is most effective?

A3: A polar aprotic solvent that can dissolve the starting material is generally preferred. Dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are common choices.[2] It is crucial to use anhydrous solvents when working with water-sensitive reagents.

For the base, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid generated during the reaction without competing as a nucleophile. Pyridine can also be used and may offer catalytic benefits in some cases.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining with ninhydrin can be useful for visualizing the secondary amine of the starting material, which will not be present in the N-acylated product.

Q5: What are the typical reaction times and temperatures?

A5: Reaction times and temperatures can vary significantly based on the reactivity of the substrate and the acylating agent. Reactions with acyl chlorides are often rapid and can be complete within a few hours at room temperature.[4] Reactions with less reactive acylating agents or those requiring coupling agents may require heating (e.g., 50-80 °C) and longer reaction times (several hours to overnight).[5]

Experimental Protocols

General Protocol for N-Acylation using an Acyl Chloride
  • Preparation: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent, add triethylamine (1.1 to 1.5 equivalents).

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add the desired acyl chloride (1.05 to 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve THIQ-6-COOH in anhydrous solvent prep2 Add base (e.g., TEA) prep1->prep2 react1 Cool mixture in ice bath prep2->react1 react2 Slowly add acylating agent react1->react2 react3 Stir at room temperature and monitor by TLC react2->react3 workup1 Quench with water react3->workup1 workup2 Aqueous workup (acid/base washes) workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 purify1 Column chromatography or recrystallization workup3->purify1 purify2 Characterize pure product purify1->purify2 troubleshooting_flowchart cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_side_reactions Check for Side Reactions start Low Yield or No Reaction q1 Is the acylating agent reactive enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solvent appropriate and anhydrous? a1_yes->q2 sol1 Use acyl chloride/anhydride or add coupling agent a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the temperature optimal? a2_yes->q3 sol2 Use polar aprotic solvent; ensure dryness a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there multiple spots on TLC? a3_yes->q4 sol3 Increase temperature a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Consider protecting the carboxylic acid; use high dilution a4_yes->sol4 end Reaction Optimized a4_no->end sol4->end

References

Technical Support Center: Regioselective Synthesis of 6-Carboxy-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 6-carboxy-tetrahydroisoquinolines (6-carboxy-THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the specific challenges encountered during the synthesis of this important structural motif.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 6-carboxy-THIQs, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in the Carboxylation of N-Protected Tetrahydroisoquinoline

Question: My directed ortho-metalation (DoM) reaction on an N-protected tetrahydroisoquinoline followed by quenching with CO₂ is giving a mixture of C6- and C8-carboxylated products, or no reaction at the aromatic ring at all. How can I improve the regioselectivity for the C6 position?

Answer: Achieving high regioselectivity between the C6 and C8 positions is a common challenge due to their similar electronic environments. The outcome of the lithiation is influenced by the choice of directing group, base, solvent, and temperature.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Directing Group The N-protecting group is crucial for directing the organolithium base to the desired ortho position. Some groups may not provide sufficient steric or electronic bias.The N-Boc (tert-butyloxycarbonyl) group is a widely used and effective directing group for ortho-lithiation.[1] Ensure your THIQ is appropriately protected with a suitable directing group like N-Boc or a related carbamate.
Suboptimal Base The choice of organolithium base can significantly impact the regioselectivity and efficiency of the deprotonation.sec-Butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) is often more effective than n-butyllithium (n-BuLi) for achieving high regioselectivity in DoM reactions.[2]
Incorrect Reaction Temperature Lithiation reactions are highly temperature-sensitive. Temperatures that are too high can lead to loss of regioselectivity or decomposition of the organolithium intermediate.Maintain a low reaction temperature, typically between -78 °C and -60 °C, during the addition of the organolithium base and the subsequent quenching with carbon dioxide.[2]
Presence of Moisture Organolithium reagents are extremely reactive towards protic sources, including trace amounts of water in the solvent or on the glassware.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Competing C1 Lithiation For some N-protected THIQs, deprotonation at the C1 position can compete with or even be favored over aromatic lithiation.The N-Boc group tends to direct lithiation to the C1 position.[1] For C6-carboxylation, a different directing group strategy or an alternative synthetic route might be necessary if C1 lithiation is predominant.

Issue 2: Low Yield of the Carboxylated Product

Question: I am observing poor overall yield for my 6-carboxy-THIQ synthesis, even with good regioselectivity. What are the potential reasons?

Answer: Low yields can stem from incomplete reaction at various stages, degradation of intermediates, or inefficient workup and purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Lithiation Insufficient base or reaction time can lead to incomplete deprotonation of the aromatic ring.Use a slight excess of the organolithium base (e.g., 1.1-1.2 equivalents) and allow sufficient time for the deprotonation to go to completion. Monitoring the reaction by in-situ IR spectroscopy can help optimize reaction time.
Inefficient Carboxylation The quenching of the aryllithium intermediate with CO₂ can be inefficient if not performed correctly.Bubble dry CO₂ gas through the reaction mixture at low temperature, or pour the reaction mixture onto a slurry of dry ice in an appropriate solvent. Ensure vigorous stirring to maximize contact between the aryllithium and CO₂.
Degradation of the Aryllithium Intermediate Aryllithium species can be unstable, especially at higher temperatures, leading to side reactions.Maintain a consistently low temperature throughout the lithiation and quenching steps.
Difficult Purification The product may be difficult to separate from starting material or byproducts.Employ appropriate chromatographic techniques for purification. Derivatization of the carboxylic acid to an ester may facilitate purification in some cases.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing a carboxyl group at the C6 position of a tetrahydroisoquinoline?

A1: The most direct and regioselective method is the Directed ortho-Metalation (DoM) of an N-protected tetrahydroisoquinoline, followed by quenching with an electrophile like carbon dioxide.[2] In this strategy, a directing group on the nitrogen atom (e.g., N-Boc) guides an organolithium base to deprotonate the C6 position selectively. Alternative, but often less regioselective, methods could involve electrophilic aromatic substitution reactions like Friedel-Crafts acylation on a pre-formed THIQ, followed by oxidation. However, controlling the position of substitution in Friedel-Crafts reactions on the THIQ nucleus can be challenging, often leading to mixtures of isomers.[3][4]

Q2: Why is it challenging to distinguish between the C6 and C8 positions in the synthesis of substituted tetrahydroisoquinolines?

A2: The C6 and C8 positions are both ortho to the point of fusion between the benzene and the heterocyclic ring. From an electronic standpoint, they can be similarly activated or deactivated by substituents on the nitrogen or the heterocyclic ring. This makes it difficult to achieve high regioselectivity in reactions that rely on the intrinsic electronic properties of the aromatic ring, such as classical electrophilic aromatic substitution. Directed metalation strategies overcome this by using the proximity of the directing group on the nitrogen to favor deprotonation at the sterically more accessible C6 position.

Q3: Can I use classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation to introduce a precursor to the carboxyl group at the C6 position?

A3: While possible in principle, achieving high regioselectivity for the C6 position using Friedel-Crafts acylation on an unsubstituted THIQ is difficult. The reaction often yields a mixture of isomers, with the major product depending on the specific substrate, protecting group, and reaction conditions.[3][5] The nitrogen atom's lone pair strongly influences the aromatic ring's reactivity, and steric factors also play a significant role. For reliable and regioselective synthesis of 6-carboxy-THIQs, Directed ortho-Metalation is the preferred method.

Q4: What is a typical experimental protocol for the regioselective synthesis of a 6-carboxy-tetrahydroisoquinoline via Directed ortho-Metalation?

A4: A general protocol involves the following steps, based on the principles of DoM:

  • Protection of the Nitrogen: The starting tetrahydroisoquinoline is protected with a suitable directing group, such as a Boc group, by reacting it with di-tert-butyl dicarbonate (Boc₂O).

  • ortho-Lithiation: The N-protected THIQ is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. An organolithium base, typically s-BuLi in the presence of TMEDA, is added dropwise to effect deprotonation at the C6 position.

  • Carboxylation: The resulting aryllithium intermediate is quenched by the addition of an excess of electrophilic carbon dioxide, either as a gas bubbled through the solution or as solid dry ice.

  • Workup and Purification: The reaction is quenched with an aqueous solution, followed by extraction and purification of the resulting carboxylic acid, often by column chromatography.

A specific example is the synthesis of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, where the N-benzyl THIQ is treated with butyllithium and TMEDA, followed by reaction with carbon dioxide.[6]

Experimental Workflow and Decision Making

The following diagrams illustrate the general workflow for the synthesis and a troubleshooting decision tree.

experimental_workflow start Start: Tetrahydroisoquinoline step1 Nitrogen Protection (e.g., with Boc2O) start->step1 step2 Directed ortho-Metalation (s-BuLi, TMEDA, -78°C) step1->step2 step3 Carboxylation (Quench with CO2) step2->step3 step4 Aqueous Workup and Purification step3->step4 end Product: 6-Carboxy-THIQ step4->end

Caption: General workflow for the synthesis of 6-carboxy-THIQ via Directed ortho-Metalation.

troubleshooting_workflow start Poor Regioselectivity (Mixture of C6/C8 isomers) check_directing_group Is N-protecting group a strong directing group (e.g., N-Boc)? start->check_directing_group change_directing_group Change to a more effective directing group. check_directing_group->change_directing_group No check_base Is s-BuLi/TMEDA being used? check_directing_group->check_base Yes use_sBuLi Switch from n-BuLi to s-BuLi/TMEDA. check_base->use_sBuLi No check_temp Is temperature maintained at <= -60°C? check_base->check_temp Yes lower_temp Lower and strictly control the temperature. check_temp->lower_temp No optimize_solvent Optimize solvent conditions (e.g., ensure anhydrous THF). check_temp->optimize_solvent Yes

Caption: Troubleshooting decision tree for poor regioselectivity in the carboxylation of THIQs.

References

Technical Support Center: Deprotection of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives. It addresses common issues encountered during the removal of protecting groups from the secondary amine and the carboxylic acid functional groups.

Troubleshooting Guide

This section addresses specific problems that may arise during the deprotection of your this compound derivative.

Problem / Observation Potential Cause Suggested Solution
Incomplete N-Boc Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature. 3. Steric hindrance around the Boc group.1. Use a stronger acid (e.g., neat TFA) or a higher concentration of HCl in dioxane (e.g., 4M).[1] 2. Increase the reaction time and/or allow the reaction to warm to room temperature after an initial period at 0°C.[1] 3. Consider thermal deprotection by heating in a suitable solvent like dioxane/water, but monitor for side reactions.[1]
Ester Hydrolysis During N-Boc Cleavage The ester protecting group is also acid-sensitive (e.g., t-butyl ester).1. Use milder acidic conditions. Try 20% TFA in DCM at 0°C and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[1] 2. If the ester is a simple methyl or ethyl ester, acidic conditions for Boc removal are less likely to cause significant hydrolysis. However, if it is an issue, consider switching to an acid-stable ester protecting group in your synthesis.
Incomplete Saponification of Methyl/Ethyl Ester 1. Insufficient amount of base. 2. Poor solubility of the substrate in the reaction mixture. 3. Steric hindrance around the ester group.1. Use a larger excess of NaOH or KOH. 2. Add a co-solvent like THF or methanol to improve solubility.[2][3] 3. Increase the reaction temperature (reflux) and prolong the reaction time. Monitor by TLC.[2]
Low Yield After N-Cbz Hydrogenolysis 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Incomplete reaction. 3. Competing reduction of other functional groups.1. Use a fresh, high-quality Pd/C catalyst. If sulfur is present in the substrate, consider alternative deprotection methods.[4] 2. Increase hydrogen pressure, reaction time, or catalyst loading.[5] 3. If other reducible groups are present, transfer hydrogenation using a hydrogen donor like ammonium formate might offer better selectivity.[6]
Simultaneous Removal of N-Cbz and Benzyl Ester Both groups are susceptible to hydrogenolysis.This is often the intended outcome. If selective deprotection is required, this combination of protecting groups should be avoided. Consider protecting the amine as a Boc group if the carboxylic acid is a benzyl ester, as their deprotection conditions are orthogonal.
Racemization During Saponification If there is a chiral center alpha to the carbonyl group of the ester, strong basic conditions can sometimes lead to epimerization.For the 6-carboxylic acid position, this is not a direct concern. However, if other chiral centers are present, using milder enzymatic hydrolysis or carefully controlling reaction temperature and time during saponification might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting an N-Boc group on a tetrahydroisoquinoline derivative?

The most common and generally effective method is treatment with a strong acid. Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane is used.[1][7]

Q2: How can I remove a methyl or ethyl ester from the 6-position of the tetrahydroisoquinoline core?

The standard method is saponification, which involves hydrolysis of the ester using a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol like methanol or ethanol, followed by an acidic workup to protonate the resulting carboxylate salt.[2][3][8][9]

Q3: I have an N-Cbz protected tetrahydroisoquinoline-6-carboxylic acid benzyl ester. Can I deprotect both groups simultaneously?

Yes, catalytic hydrogenolysis is the ideal method for the simultaneous deprotection of both N-Cbz and benzyl ester groups.[4][5] This reaction is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4][10]

Q4: My compound is sensitive to strong acids. Are there alternative methods for N-Boc deprotection?

Yes, for acid-sensitive substrates, you can consider thermal deprotection by heating the compound in a solvent such as dioxane.[1] Neutral methods involving reagents like TMSI (trimethylsilyl iodide) in the presence of a mild base have also been reported.[1] Boiling water has also been shown to catalyze N-Boc deprotection in some cases.

Q5: What are the advantages of using basic hydrolysis (saponification) over acidic hydrolysis for cleaving an ester?

Saponification is generally preferred because the reaction is irreversible, as the final step is a highly favorable acid-base reaction forming a stable carboxylate salt.[3][8][9] Acid-catalyzed hydrolysis is a reversible reaction, which may require a large excess of water to drive it to completion.[8]

Q6: How do I monitor the progress of my deprotection reaction?

The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TTC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). This will allow you to determine when the starting material has been fully consumed and to check for the formation of side products.

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Preparation : Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation : Cool the solution to 0°C using an ice bath.

  • Reagent Addition : Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification : The crude product, which is the TFA salt of the amine, can be purified by precipitation from a suitable solvent (e.g., diethyl ether) or by chromatography.

Protocol 2: Saponification of a Methyl Ester
  • Preparation : Dissolve the methyl ester of the this compound derivative in a mixture of methanol (or ethanol) and water.

  • Reagent Addition : Add an excess (typically 2-5 equivalents) of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction : Heat the reaction mixture to reflux and stir for 2-6 hours.[2] Monitor the disappearance of the starting material by TLC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the alcohol.

  • Acidification : Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution to a pH of ~2-3 by the slow addition of a strong acid, such as 1M HCl. The carboxylic acid product will often precipitate out of the solution.

  • Isolation : Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[2]

Protocol 3: Hydrogenolysis of N-Cbz and Benzyl Ester Groups
  • Preparation : Dissolve the N-Cbz protected this compound benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition : Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation : Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction : Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-24 hours.

  • Work-up : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation : Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Data Summary

The following table summarizes typical reaction conditions and reported yields for common deprotection strategies. Note that optimal conditions can vary depending on the specific substrate.

Protecting Group(s)Reagents and ConditionsSolventTypical YieldReference
N-BocHCl in DioxaneDioxane>95%[7]
N-BocTFA in DCMDCM>95%[1]
Methyl/Ethyl EsterNaOH, refluxMeOH/H₂O~98%[2]
N-CbzH₂, 10% Pd/CEthanol~98%[5]
Benzyl EsterH₂, 10% Pd/CEtOH:EtOAc100%[5]

Visual Guides

Deprotection_Workflow General Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start with Protected THIQ-6-COOH Derivative Dissolve Dissolve in Appropriate Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., Acid, Base, Catalyst) Dissolve->AddReagent Stir Stir under Defined Conditions (Temp, Time) AddReagent->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Quench Quench Reaction/ Neutralize Monitor->Quench Extract Extraction or Filtration Quench->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify End Final Deprotected Product Purify->End

Caption: General experimental workflow for the deprotection of THIQ derivatives.

Deprotection_Strategy_Selection Choosing a Deprotection Strategy Start Identify Protecting Groups (N- and O-) N_Boc N-Boc Start->N_Boc Amine PG? N_Cbz N-Cbz Start->N_Cbz Amine PG? O_Alkyl O-Methyl/Ethyl Start->O_Alkyl Acid PG? O_Benzyl O-Benzyl Start->O_Benzyl Acid PG? Acid Acidic Conditions (TFA or HCl) N_Boc->Acid H2 Hydrogenolysis (H2, Pd/C) N_Cbz->H2 Base Basic Conditions (NaOH, KOH) O_Alkyl->Base O_Benzyl->H2

Caption: Decision flowchart for selecting the appropriate deprotection method.

References

minimizing racemization during synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in this synthesis, with a primary focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing chiral this compound?

A1: The most prevalent method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of chiral this compound, a common starting material is a chiral derivative of 4-aminophenylalanine. It is crucial to carefully select reaction conditions to prevent racemization of the chiral center.

Q2: What are the primary causes of racemization during the synthesis of chiral this compound?

A2: Racemization can occur at several stages of the synthesis. During the Pictet-Spengler reaction, harsh acidic conditions and elevated temperatures can lead to loss of stereochemical integrity. Subsequent manipulations of the carboxylic acid, such as activation for coupling reactions, are also high-risk steps for racemization, primarily through the formation of an oxazolone intermediate. The choice of base, coupling reagent, and reaction time are critical factors in mitigating this issue.

Q3: How can I protect the functional groups of this compound during synthesis?

A3: An orthogonal protecting group strategy is essential. The secondary amine of the tetrahydroisoquinoline ring is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. The carboxylic acid is often protected as a methyl or benzyl ester to prevent its interference in subsequent reactions. This ester can be hydrolyzed under basic or acidic conditions, or in the case of a benzyl ester, removed by hydrogenolysis. Careful selection of deprotection conditions is necessary to avoid racemization.

Q4: How can I determine the enantiomeric excess (ee%) of my final product?

A4: The most common method for determining the enantiomeric excess of chiral carboxylic acids and amines is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Circular Dichroism (CD) spectroscopy can also be a powerful tool for assessing enantiomeric purity.

Troubleshooting Guides

Issue 1: Significant Racemization during Pictet-Spengler Reaction

Symptoms:

  • The enantiomeric excess (ee%) of the tetrahydroisoquinoline product is significantly lower than that of the starting material.

  • Chiral HPLC analysis shows two closely eluting peaks of nearly equal area where one major peak is expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Acidic Conditions The classic Pictet-Spengler reaction often uses strong acids like concentrated HCl or TFA at high temperatures, which can promote racemization.[1][2] It is advisable to use milder acids or Lewis acids. For substrates with electron-donating groups on the aromatic ring, the reaction may proceed under physiological conditions.[3]
Elevated Reaction Temperature High temperatures can provide the energy needed to overcome the activation barrier for racemization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It has been noted that at higher temperatures, the Pictet-Spengler reaction can become reversible, which may favor racemization.[4]
Prolonged Reaction Time Extended exposure to acidic conditions, even at lower temperatures, can lead to gradual racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Inappropriate Solvent The reaction has been shown to work well in aprotic media, sometimes with superior yields and without the need for an acid catalyst.[4] Consider screening different solvents to find optimal conditions for your specific substrate.
Issue 2: Racemization during Carboxylic Acid Coupling Reactions

Symptoms:

  • The ee% of the coupled product is lower than the ee% of the starting this compound.

  • Formation of diastereomeric impurities that are difficult to separate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents like DCC and EDC can lead to significant racemization if used alone. The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial to suppress racemization by forming active esters that are less prone to epimerization.[5]
Strong Base The choice and amount of base can significantly influence racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases such as triethylamine (TEA). Weaker bases like N-methylmorpholine (NMM) or collidine can also be beneficial.
Over-activation of the Carboxylic Acid Allowing the carboxylic acid to be activated for too long before the addition of the amine can increase the risk of racemization. Reduce the pre-activation time to the minimum necessary.
Elevated Temperature If the coupling reaction is sluggish, avoid increasing the temperature as this will likely increase racemization. Instead, consider using a more powerful coupling reagent.

Quantitative Data on Coupling Reagents

The choice of coupling reagent and additive is critical for minimizing racemization. The following table summarizes the performance of various common coupling reagents in terms of their ability to suppress racemization. Lower percentages of the undesired diastereomer (e.g., D-isomer) indicate better performance.

Coupling Reagent/Additive% D-Isomer Formed (Racemization)Relative Coupling Efficiency
DCC/HOBt 5.6%Good
HBTU/DIPEA 4.8%Very High
HATU/DIPEA 1.2%Excellent
COMU/DIPEA 1.1%Excellent
DIC/Oxyma Pure <1%Very High

Data is representative and compiled from various peptide synthesis studies. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Representative Synthesis via Pictet-Spengler Reaction

This protocol is a representative method adapted from procedures for similar tetrahydroisoquinoline-3-carboxylic acids.[1][2]

  • Starting Material: L-phenylalanine derivative with a protected amino group (e.g., Boc) and a free carboxylic acid.

  • Reaction:

    • Suspend the L-phenylalanine derivative (1 eq.) in 47% hydrobromic acid.

    • Add 37% aqueous formaldehyde (2 eq.) dropwise.

    • Stir the reaction mixture at 65°C for 7 hours.

    • Cool the reaction mixture on an ice bath for 3 hours to induce crystallization.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the hydrobromide salt of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

    • Dissolve the salt in an aqueous solution of 2 N sodium hydroxide and adjust the pH to 5 with concentrated hydrochloric acid.

    • Filter the precipitate, wash with water, and dry to yield the purified product.

Protocol 2: N-Boc Protection of the Tetrahydroisoquinoline Ring
  • Dissolve the this compound (1 eq.) in a mixture of THF and water.

  • Add triethylamine (1 eq.) to the stirring solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 eq.) in THF.

  • Stir the reaction for 2 hours, monitoring by HPLC or TLC.

  • Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 3: Methyl Ester Protection of the Carboxylic Acid
  • Suspend the N-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride (SOCl₂).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is the methyl ester hydrochloride, which can be used directly or neutralized.

Protocol 4: Chiral HPLC Analysis for Enantiomeric Excess
  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series), is typically effective for separating tetrahydroisoquinoline enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral HPLC. Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 280 nm).

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Then, inject a solution of the synthesized sample to determine the peak areas for each enantiomer and calculate the enantiomeric excess (ee%).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Chiral Phenylalanine Derivative ps_reaction Pictet-Spengler Reaction start->ps_reaction protection N-Boc & Ester Protection ps_reaction->protection coupling Coupling/Derivatization protection->coupling deprotection Final Deprotection coupling->deprotection product Final Product deprotection->product hplc Chiral HPLC Analysis product->hplc ee_determination Determine ee% hplc->ee_determination

Caption: A generalized experimental workflow for the synthesis and analysis of chiral this compound.

troubleshooting_racemization decision decision solution solution start Low ee% Detected check_step At which step did racemization occur? start->check_step ps_reaction ps_reaction check_step->ps_reaction Pictet-Spengler coupling coupling check_step->coupling Coupling ps_cause1 ps_cause1 ps_reaction->ps_cause1 High Temp? c_cause1 c_cause1 coupling->c_cause1 Using Carbodiimide alone? ps_solution1 Lower reaction temperature ps_cause1->ps_solution1 Yes ps_cause2 Strong Acid? ps_cause1->ps_cause2 No ps_solution2 Use milder acid / Lewis acid ps_cause2->ps_solution2 Yes ps_cause3 Prolonged Time? ps_cause2->ps_cause3 No ps_solution3 Monitor reaction and reduce time ps_cause3->ps_solution3 Yes c_solution1 Add HOBt, HOAt, or Oxyma c_cause1->c_solution1 Yes c_cause2 Strong Base (e.g., TEA)? c_cause1->c_cause2 No c_solution2 Use weaker/hindered base (NMM, DIPEA) c_cause2->c_solution2 Yes c_cause3 Long pre-activation? c_cause2->c_cause3 No c_solution3 Minimize pre-activation time c_cause3->c_solution3 Yes

Caption: A troubleshooting decision tree for identifying and addressing sources of racemization.

References

Technical Support Center: Production of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic strategies involve either forming the tetrahydroisoquinoline ring system with the carboxylic acid group (or a precursor) already present on the starting material, or by introducing the carboxylic acid group onto a pre-formed tetrahydroisoquinoline scaffold. The most common ring-forming reactions are the Pictet-Spengler and Bischler-Napieralski reactions. An alternative is a late-stage carboxylation.

Q2: Why is my Pictet-Spengler or Bischler-Napieralski reaction failing or giving low yields when starting with a substrate containing a carboxylic acid group?

A2: Both the Pictet-Spengler and Bischler-Napieralski reactions are intramolecular electrophilic aromatic substitutions. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic cyclization step.[1][2][3][4] For these reactions to be successful with such substrates, harsher reaction conditions are often necessary.[2][5]

Q3: What are the major scale-up challenges for the production of this compound?

A3: Key scale-up challenges include:

  • Low reactivity of starting materials: Due to the electron-withdrawing nature of the carboxyl group.

  • Harsh reaction conditions: The need for strong acids or high temperatures can require specialized equipment and pose safety risks.

  • Purification difficulties: The product is zwitterionic, which can lead to poor solubility in common organic solvents and complications in chromatographic purification.

  • By-product formation: Harsher conditions can lead to increased side reactions.

  • Handling of reagents: Some reagents, like phosphorus oxychloride (POCl₃) or superacids, are hazardous and require careful handling on a large scale.

Q4: Are there any alternative synthetic routes that avoid the issues with electron-deactivated rings?

A4: Yes, a multi-step synthesis involving late-stage carboxylation of the pre-formed tetrahydroisoquinoline ring is a viable alternative. This approach avoids the challenges of cyclizing onto an electron-deficient aromatic ring. For example, a protected 1,2,3,4-tetrahydroisoquinoline can be carboxylated via directed ortho-metalation followed by quenching with carbon dioxide.

Troubleshooting Guides

Problem 1: Low or No Yield in Pictet-Spengler Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction fails to proceed or shows very low conversion.The aromatic ring is deactivated by the carboxylic acid group.1. Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to reduce its electron-withdrawing effect. The ester can be hydrolyzed in a final step. 2. Use stronger acid catalysts: Employ superacids or harsher conditions to promote the reaction on the deactivated ring.[4] 3. Increase reaction temperature and time: Carefully increase the temperature and monitor the reaction for longer periods. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[4][6]
Formation of multiple by-products.Harsher reaction conditions are causing side reactions.1. Optimize reaction conditions: Perform a design of experiments (DoE) to find the optimal balance of temperature, time, and catalyst concentration. 2. Alternative activation: Consider using a nitrone-based Pictet-Spengler reaction, which has been shown to be more tolerant of electron-withdrawing groups.
Problem 2: Low or No Yield in Bischler-Napieralski Reaction
Symptom Possible Cause Troubleshooting Steps
The cyclization does not occur.The aromatic ring is not sufficiently nucleophilic.1. Use more forcing conditions: For substrates lacking electron-donating groups, refluxing in phosphorus oxychloride (POCl₃) with the addition of phosphorus pentoxide (P₂O₅) is often more effective.[2][5] 2. Protect the carboxylic acid: As with the Pictet-Spengler reaction, converting the carboxylic acid to an ester can increase the nucleophilicity of the ring.
Formation of a styrene by-product.Retro-Ritter reaction is occurring.This side reaction is evidence for the formation of a nitrilium ion intermediate.[2][7] To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[2]
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Product is insoluble in common organic solvents for chromatography.The product is a zwitterion at neutral pH.1. Ion-exchange chromatography: This is often the most effective method for purifying zwitterionic compounds. 2. pH adjustment: Carefully adjust the pH of the aqueous solution to find the isoelectric point, where the compound may precipitate out. Alternatively, adjust the pH to fully protonate the amine or deprotonate the carboxylic acid to increase solubility in aqueous or organic phases for extraction. 3. Reverse-phase chromatography: While potentially laborious, reverse-phase chromatography with an appropriate mobile phase (e.g., water/acetonitrile with a pH modifier like formic acid or ammonia) can be used.
Product co-elutes with starting materials or by-products.Similar polarities of the components.1. Protecting group strategy: If purification of the final product is challenging, consider if a protecting group on the amine or carboxylic acid would alter the polarity sufficiently to allow for easier separation at an intermediate stage.

Experimental Protocols

Protocol 1: Synthesis of a Dichloro-Derivative via Late-Stage Carboxylation (Adapted from CN110724098A)

This protocol describes the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, illustrating the late-stage carboxylation strategy.

Step 1: N-Benzylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in an organic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and benzyl bromide.

  • Stir the reaction at 0-10 °C.

  • After completion, perform an aqueous workup, adjusting the pH to 10-11, and extract the product with an organic solvent.

  • The resulting 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is purified and used in the next step.

Step 2: Carboxylation

  • In a dry, inert atmosphere, dissolve 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and TMEDA in anhydrous THF.

  • Cool the solution to -70 to -80 °C.

  • Slowly add n-butyllithium, maintaining the low temperature.

  • After stirring, bubble carbon dioxide gas through the reaction mixture.

  • Quench the reaction with an acidic aqueous solution (e.g., 20% citric acid) and extract the product.

  • The product, 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, can be isolated as its hydrochloride salt.

Step 3: Debenzylation

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol) with an acid.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under pressure until the reaction is complete.

  • Filter off the catalyst and concentrate the solution to obtain the final product, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Quantitative Data

Table 1: Example Yields for the Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (as per CN110724098A)

Step Product Yield
N-Benzylation2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline~86%
Carboxylation2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride~85%
Debenzylation5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochlorideNot specified

Note: These yields are for a substituted analog and may vary for the parent compound.

Visualizations

pictet_spengler_workflow start Start: β-Arylethylamine with Carboxylic Acid Group imine_formation Imine/Iminium Ion Formation start->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation acid_catalyst Acid Catalyst (e.g., HCl, TFA) acid_catalyst->imine_formation cyclization Electrophilic Aromatic Substitution (Cyclization) imine_formation->cyclization product 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid cyclization->product troubleshoot1 Low Reactivity/ No Reaction cyclization->troubleshoot1 Issue solution1 Use Stronger Acid/ Higher Temp/ Protect COOH troubleshoot1->solution1 Solution

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

bischler_napieralski_workflow start Start: β-Arylethylamide with Carboxylic Acid Group intermediate Nitrilium Ion Formation start->intermediate dehydrating_agent Dehydrating Agent (e.g., POCl₃, P₂O₅) dehydrating_agent->intermediate cyclization Electrophilic Aromatic Substitution (Cyclization) intermediate->cyclization dihydroisoquinoline Dihydroisoquinoline Intermediate cyclization->dihydroisoquinoline troubleshoot2 Low Reactivity/ No Reaction cyclization->troubleshoot2 Issue reduction Reduction (e.g., NaBH₄) dihydroisoquinoline->reduction product 1,2,3,4-Tetrahydroisoquinoline- 6-carboxylic Acid reduction->product solution2 Use POCl₃ + P₂O₅/ Higher Temp/ Protect COOH troubleshoot2->solution2 Solution

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

purification_logic start Crude Product: Zwitterionic Compound solubility_check Is it soluble in common chromatography solvents? start->solubility_check ion_exchange Use Ion-Exchange Chromatography solubility_check->ion_exchange No normal_phase Attempt Normal Phase Chromatography solubility_check->normal_phase Yes ph_adjust Attempt Precipitation/ Extraction via pH Adjustment ion_exchange->ph_adjust If fails rp_hplc Use Reverse-Phase HPLC with pH Modifier ph_adjust->rp_hplc If fails

Caption: Logical decision tree for purification strategy.

References

Validation & Comparative

comparison of spectral data of tetrahydroisoquinoline carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectral characteristics of tetrahydroisoquinoline carboxylic acid isomers is crucial for their identification, characterization, and application in pharmaceutical research and development. These isomers, differing only in the position of the carboxylic acid group on the tetrahydroisoquinoline scaffold, exhibit distinct spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide provides a comparative overview of their spectral data, supported by experimental protocols and a visualization of the analytical workflow.

Comparison of Spectral Data

The spectral properties of tetrahydroisoquinoline carboxylic acid isomers are primarily influenced by the position of the carboxylic acid group on the tetrahydroisoquinoline core. While complete spectral data for all parent isomers can be challenging to consolidate from publicly available sources, a comparative analysis can be effectively illustrated using data from their derivatives. This section focuses on the key spectral features of the 1- and 3-carboxylic acid isomers, for which more comprehensive data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of these isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are particularly sensitive to the electronic environment, which is altered by the position of the electron-withdrawing carboxylic acid group.

For instance, in 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, the proton at the C1 position is a methine proton, and its chemical shift is a key diagnostic signal. In a derivative like (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, this proton (H1) appears as a singlet at approximately 4.86 ppm in D₂O[1]. The adjacent methylene protons at C4 and the protons of the benzene ring also show characteristic shifts.

In contrast, for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, the carboxylic acid group is attached to the C3 position. This results in a different splitting pattern and chemical shifts for the protons on the heterocyclic ring. Often, N-acylated derivatives of the 3-carboxylic acid isomer exist as a mixture of rotamers (or conformers) due to hindered rotation around the amide bond, leading to a doubling of some NMR signals[2][3]. This phenomenon is a distinctive feature for N-substituted derivatives of this isomer.

Table 1: Comparison of NMR Spectral Data for Tetrahydroisoquinoline Carboxylic Acid Isomer Derivatives

Isomer (Derivative) ¹H NMR (Solvent) Key ¹H Chemical Shifts (ppm) ¹³C NMR (Solvent) Key ¹³C Chemical Shifts (ppm)
1-Carboxylic Acid (6,7-Dimethoxy-)[1]D₂O4.86 (s, 1H, H-1), 6.85 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 2.99 (t, 2H), 3.44-3.58 (m, 2H)D₂O175.0 (C=O), 149.8, 150.9 (Ar-C-O), 113.4, 114.3 (Ar-CH), 123.1, 127.3 (Ar-C), 61.1 (C-1), 58.5 (OCH₃), 42.7 (C-3), 27.0 (C-4)
3-Carboxylic Acid (N-acetyl methyl ester)CDCl₃Signals often appear in sets for rotamers.CDCl₃Signals often appear in sets for rotamers.

Note: The data for the 3-carboxylic acid isomer is presented qualitatively due to the common observation of rotamers which complicates a direct single-value comparison.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. All tetrahydroisoquinoline carboxylic acid isomers will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the secondary amine (N-H stretching) in the tetrahydroisoquinoline ring.

  • O-H stretch (Carboxylic Acid): A broad band typically in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-H stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.

  • C-H stretches (Aromatic and Aliphatic): Bands for aromatic C-H are typically found above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

The exact positions of these bands can be subtly influenced by the substitution pattern on the aromatic ring and the position of the carboxylic acid group, which affects hydrogen bonding. For example, IR data for a derivative of the 1-carboxylic acid isomer shows characteristic peaks for these functional groups[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All unsubstituted tetrahydroisoquinoline carboxylic acid isomers have the same molecular formula (C₁₀H₁₁NO₂) and therefore the same nominal molecular weight of 177 g/mol .

The fragmentation pattern in the mass spectrum, however, can differ depending on the isomer. The position of the carboxylic acid group influences the stability of the resulting fragments. A common fragmentation pathway involves the loss of the carboxylic acid group (as COOH or CO₂). For 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, prominent peaks in the GC-MS data are observed at m/z 132, 130, 104, and 129[4]. The fragmentation of the 1-carboxylic acid isomer would be expected to produce a different pattern due to the different connectivity.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used to characterize tetrahydroisoquinoline carboxylic acid isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydroisoquinoline carboxylic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition[1].

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[2].

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is commonly used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal[1].

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

  • Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is common, which can lead to extensive fragmentation. ESI is a softer ionization technique that often results in the observation of the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of tetrahydroisoquinoline carboxylic acid isomers.

Spectral Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Tetrahydroisoquinoline Carboxylic Acid Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Comparison Comparison of Spectral Data (Identification of Isomers) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Workflow for spectral analysis of isomers.

This guide provides a foundational comparison of the spectral data for tetrahydroisoquinoline carboxylic acid isomers. Researchers and drug development professionals can use this information to aid in the identification and characterization of these important pharmaceutical building blocks. The distinct spectral features arising from the different substitution patterns are key to distinguishing between the isomers and ensuring the correct compound is utilized in further research and development.

References

A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid and its 1-Carboxylic Acid Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds is of paramount importance due to their prevalence in a wide array of biologically active molecules. The position of functional groups, such as a carboxylic acid moiety, on the THIQ core can dramatically influence the pharmacological profile of the resulting compound. This guide provides an objective comparison of the synthetic routes to two key positional isomers: 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

This comparison is based on available experimental data from peer-reviewed literature and patent filings, focusing on reaction efficiency, accessibility of starting materials, and the complexity of the synthetic protocols.

At a Glance: Key Synthetic Differences

FeatureSynthesis of this compoundSynthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
Primary Synthetic Strategy Directed lithiation and carboxylation of a protected THIQ or a multi-step synthesis from a pre-functionalized benzene ring.Cyclization reactions such as the Pictet-Spengler, Bischler-Napieralski, or Ugi reactions.
Starting Materials Substituted phenethylamines or protected 1,2,3,4-tetrahydroisoquinoline.β-arylethylamines and aldehydes/ketones or their equivalents.
Introduction of Carboxylic Acid Typically introduced onto the pre-formed aromatic ring.Generally formed concurrently with the heterocyclic ring or introduced at the C1 position during cyclization.
Reported Yields Moderate to good, depending on the specific route and substrates.Generally moderate to good, with various methods offering a range of efficiencies.
Scalability May be limited by the use of organolithium reagents at large scale.Established methods like the Pictet-Spengler reaction are often scalable.

Synthetic Pathways and Methodologies

The synthetic approaches to the 6-carboxylic acid and 1-carboxylic acid isomers of THIQ are fundamentally different, dictated by the position of the carboxyl group.

Synthesis of this compound

The synthesis of the 6-carboxylic acid isomer typically involves the construction of the THIQ core followed by functionalization of the benzene ring, or a multi-step route starting with a pre-functionalized aromatic precursor.

A patented method for a substituted analog, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, exemplifies the former strategy.[1] This involves the protection of the nitrogen atom of the THIQ, followed by directed ortho-metalation using a strong base like n-butyllithium, and subsequent quenching with carbon dioxide to introduce the carboxylic acid group at the C6 position. The final step is the deprotection of the nitrogen.

Another patented approach for a similar derivative, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, starts from 3-bromophenylacetonitrile and proceeds through reduction, amidation, ring closure, and hydrolysis.[2] While this provides a route to a 6-substituted THIQ, it places the carboxylic acid at the 1-position. A direct synthesis of the unsubstituted 6-carboxylic acid would likely follow a similar logic of either pre-functionalization or post-cyclization modification.

G

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

The synthesis of the 1-carboxylic acid isomer is more extensively documented, with several established methods available. These routes typically involve a cyclization reaction where the C1 carbon, which will bear the carboxylic acid group, is derived from a carbonyl compound or an equivalent.

The Pictet-Spengler reaction is a classic method that involves the condensation of a β-arylethylamine with an aldehyde or keto acid.[3] When a glyoxylic acid is used as the carbonyl component, the 1-carboxylic acid is directly formed.

The Bischler-Napieralski reaction , followed by reduction, is another common approach.[4] This involves the cyclization of a β-arylethylamide, which can be derived from an amino acid, to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.

More contemporary methods include the Ugi three-component reaction , which can furnish N-acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides that can be subsequently hydrolyzed to the desired carboxylic acid.[5] Additionally, a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been employed for the diastereoselective synthesis of substituted 1-carboxylic acid derivatives.[6][7]

G

Experimental Protocols

Protocol 1: Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride[1]

Step 1: N-Benzylation To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in an organic solvent, an alkali is added, followed by benzyl bromide. The reaction mixture is stirred until completion to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is dissolved in tetrahydrofuran with TMEDA. The solution is cooled to -70°C, and n-butyllithium is added dropwise. After stirring, carbon dioxide gas is bubbled through the reaction mixture. Acidic workup affords 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation The N-benzyl protected compound is dissolved in an organic solvent with an acid, and palladium on carbon is added as a catalyst. The mixture is hydrogenated to yield 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Protocol 2: Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Petasis and Pomeranz–Fritsch–Bobbitt Reactions[6][7]

Step 1: Petasis Reaction A chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol is reacted with 3,4-dimethoxyphenylboronic acid and glyoxylic acid to form diastereomeric oxazin-2-ones.

Step 2: Separation of Diastereomers The diastereomeric products from the Petasis reaction are separated by column chromatography.

Step 3: Pomeranz–Fritsch–Bobbitt Cyclization The desired diastereomer is then subjected to cyclization conditions to form the 1,2,3,4-tetrahydroisoquinoline ring system, yielding the target (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Quantitative Data Summary

IsomerSynthetic MethodKey ReagentsReported YieldReference
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidDirected Lithiationn-BuLi, CO2, Pd/C85% (for carboxylation step)[1]
(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidPetasis/Pomeranz–Fritsch–BobbittChiral aminoacetal, boronic acid, glyoxylic acidNot explicitly stated for overall yield[6][7]
1,2,3,4-Tetrahydroisoquinoline-1-carboxamides (precursor to acid)Ugi ReactionDihydroisoquinoline, isocyanide, acidModerate to good[5]

Conclusion

The synthesis of this compound and its 1-carboxylic acid isomer requires distinct strategic approaches. The synthesis of the 1-isomer is well-established with multiple, versatile methods such as the Pictet-Spengler and Ugi reactions that are amenable to creating diverse libraries of compounds. The synthesis of the 6-isomer is less commonly reported and often relies on functionalization of a pre-existing aromatic ring, which may involve harsh reagents like organolithiums.

For researchers in drug discovery, the choice of synthetic route will depend on the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. While the synthesis of the 1-carboxylic acid isomer offers more flexibility and a broader range of established protocols, the routes to the 6-carboxylic acid isomer, though more challenging, provide access to a different chemical space with potentially unique biological activities. Further development of more efficient and scalable methods for the synthesis of the 6-carboxylic acid isomer would be a valuable contribution to medicinal chemistry.

References

The Critical Role of Substituent Positioning: A Comparative Analysis of Tetrahydroisoquinoline Isomers in Dopamine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 28, 2025 – In the intricate world of drug discovery, the precise positioning of functional groups on a molecular scaffold can dramatically alter its biological activity. This principle is vividly illustrated in a comparative analysis of positional isomers of tetrahydroisoquinoline (THIQ), a core structure in many biologically active compounds. This guide delves into the nuanced differences in the biological activity of THIQ positional isomers, with a focus on their affinity for dopamine receptors, providing researchers, scientists, and drug development professionals with a clear, data-driven comparison.

The THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and psychoactive properties. The biological activity of THIQ derivatives is highly dependent on the nature and location of substituents on the isoquinoline ring system. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of more potent and selective therapeutic agents.

This guide focuses on a direct comparison of two positional isomers of a substituted THIQ derivative to elucidate the impact of substituent placement on dopamine receptor binding affinity. Dopamine receptors are a critical class of G protein-coupled receptors that play a central role in various neurological processes, and they are key targets for drugs treating conditions such as Parkinson's disease, schizophrenia, and addiction.

Comparative Analysis of Dopamine Receptor Affinity

A study comparing a 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline derivative with its 6,7-dimethoxy positional isomer revealed significant differences in their binding affinities for dopamine D1, D2, and D3 receptors. The data, summarized in the table below, underscores the profound influence of subtle structural changes.

Compound IDTHIQ Substitution PatternDopamine D1 Receptor Affinity (Ki, nM)Dopamine D2 Receptor Affinity (Ki, nM)Dopamine D3 Receptor Affinity (Ki, nM)
Isomer A 6-methoxy-7-hydroxy>10,000>10,0006.3
Isomer B 6,7-dimethoxy>10,000860410

Data sourced from a study on novel dopamine D3-selective receptor ligands.[1]

The data clearly demonstrates that the seemingly minor change of a hydroxyl group to a methoxy group at the 7-position results in a dramatic shift in dopamine receptor affinity and selectivity. Isomer A, with the 7-hydroxy group, exhibits high affinity and selectivity for the D3 receptor, with a Ki value of 6.3 nM, while showing negligible affinity for D1 and D2 receptors.[1] In stark contrast, Isomer B, the 6,7-dimethoxy derivative, displays a significantly reduced affinity for the D3 receptor (Ki = 410 nM) and a notable increase in affinity for the D2 receptor (Ki = 860 nM).[1] This 65-fold decrease in D3 receptor affinity for the dimethoxy-substituted isomer highlights the critical role of the 7-hydroxy group in binding to this specific dopamine receptor subtype.[1]

This pronounced difference is attributed to the ability of the phenolic hydroxyl group in Isomer A to form key hydrogen bond interactions within the binding pocket of the D3 receptor, an interaction that is absent with the methoxy group of Isomer B.[1]

Experimental Protocols

The following are the methodologies employed for the synthesis and biological evaluation of the compared tetrahydroisoquinoline positional isomers.

Synthesis of Tetrahydroisoquinoline Positional Isomers

The synthesis of the 6-methoxy-7-hydroxy and 6,7-dimethoxy tetrahydroisoquinoline derivatives typically involves a multi-step process. A common synthetic route is the Bischler-Napieralski reaction followed by reduction.

  • Bischler-Napieralski Cyclization: A substituted phenethylamine is acylated, and the resulting amide is then cyclized using a dehydrating agent (e.g., phosphorus oxychloride) to form a 3,4-dihydroisoquinoline intermediate.

  • Reduction: The C=N double bond of the dihydroisoquinoline intermediate is then reduced to a single bond to yield the tetrahydroisoquinoline core. Sodium borohydride is a commonly used reducing agent for this step.

  • N-Alkylation and Amide Coupling: The secondary amine of the THIQ core is typically functionalized through N-alkylation or acylation to introduce the desired side chains.

  • Demethylation (for the hydroxy derivative): In the case of the 7-hydroxy derivative, a final demethylation step is often required to convert a 7-methoxy group to a hydroxyl group, commonly achieved using reagents like boron tribromide.

Dopamine Receptor Binding Assays

The affinity of the synthesized compounds for dopamine D1, D2, and D3 receptors is determined using radioligand binding assays.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D1, D2, or D3 receptors are used.

  • Radioligand Binding: The assays are performed in a competitive binding format. A constant concentration of a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2, and [³H]spiperone or [¹²⁵I]iodosulpride for D3) is incubated with the cell membranes in the presence of increasing concentrations of the test compounds (the THIQ isomers).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constants (Ki) are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Impact of Isomeric Position

The following diagrams illustrate the concepts discussed in this guide.

SAR_Comparison cluster_isomers Positional Isomers cluster_receptors Dopamine Receptors IsomerA Isomer A (6-methoxy-7-hydroxy-THIQ) D3 D3 Receptor IsomerA->D3 High Affinity (Ki = 6.3 nM) [Selective] D2 D2 Receptor IsomerA->D2 Low Affinity (>10,000 nM) D1 D1 Receptor IsomerA->D1 Low Affinity (>10,000 nM) IsomerB Isomer B (6,7-dimethoxy-THIQ) IsomerB->D3 Low Affinity (Ki = 410 nM) IsomerB->D2 Moderate Affinity (Ki = 860 nM) IsomerB->D1 Low Affinity (>10,000 nM)

Caption: Comparative binding affinities of THIQ positional isomers for dopamine receptors.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start Substituted Phenethylamine bischler Bischler-Napieralski Cyclization start->bischler reduction Reduction bischler->reduction thiq_core THIQ Core reduction->thiq_core functionalization N-Alkylation/ Amide Coupling thiq_core->functionalization isomers Positional Isomers functionalization->isomers binding Radioligand Binding Assay isomers->binding mem_prep Receptor Membrane Preparation mem_prep->binding analysis Data Analysis (IC50, Ki) binding->analysis

Caption: General experimental workflow for synthesis and evaluation of THIQ isomers.

References

A Researcher's Guide to Validating the Regiochemistry of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of synthetic intermediates is a cornerstone of chemical and pharmaceutical research. In the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, the formation of regioisomers is a common challenge. This guide provides a comparative analysis of analytical techniques for validating the regiochemistry of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, primarily distinguishing it from its potential regioisomeric impurity, the 7-carboxylic acid.

The Challenge: Distinguishing Positional Isomers

The synthesis of this compound can often lead to the co-formation of the 7-carboxylic acid isomer. Due to their similar physical properties, separating these isomers can be difficult, and confirming the identity of the desired product is critical. The primary distinction lies in the substitution pattern on the aromatic ring, which gives rise to subtle but measurable differences in their spectroscopic profiles.

Comparative Analysis of Analytical Techniques

A multi-technique approach is recommended for the definitive validation of regiochemistry. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Crystallography, and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and readily available tool for distinguishing between the 6- and 7-substituted isomers.[1][2] The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns, especially in the aromatic region of the spectrum.

Predicted Spectroscopic Data

Due to the scarcity of directly comparable, published experimental data for both pure isomers, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the benzene ring and provide a reliable framework for comparison with experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts (Aromatic Region)

Proton PositionThis compound (Predicted δ, ppm)1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (Predicted δ, ppm)Key Differentiator
H-5 ~7.8 (d)~7.1 (d)Significant downfield shift in the 6-isomer due to proximity to the carboxylic acid.
H-7 ~7.7 (dd)-The 7-isomer has a carbon at this position.
H-8 ~7.0 (d)~7.8 (d)H-8 is significantly downfield in the 7-isomer.
H-5' -~7.7 (d)The 7-isomer shows a distinct doublet for the proton ortho to the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts (Aromatic Region)

Carbon PositionThis compound (Predicted δ, ppm)1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (Predicted δ, ppm)Key Differentiator
C-4a ~135~130Different electronic environments of the bridgehead carbons.
C-5 ~128~127
C-6 ~130 (ipso)~129Position of the carboxylic acid-bearing carbon.
C-7 ~129~130 (ipso)Position of the carboxylic acid-bearing carbon.
C-8 ~126~128
C-8a ~132~136Different electronic environments of the bridgehead carbons.
-COOH ~168~168Generally not a primary differentiator.
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural proof.[3][4] By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom and confirming the connectivity and regiochemistry. While powerful, this technique is contingent on the ability to grow diffraction-quality single crystals.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations have become an invaluable tool for structural elucidation.[2][5][6] By calculating the magnetic shielding of each nucleus, it is possible to predict ¹H and ¹³C NMR spectra with high accuracy. Comparing the predicted spectra for both the 6- and 7-isomers with the experimental spectrum can provide strong evidence for the correct assignment.

Experimental Protocols

Protocol 1: NMR Spectroscopy for Regiochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH buffer) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 6.5-8.5 ppm). Note the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Note the chemical shifts of the aromatic carbons (typically 120-150 ppm).

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will confirm the connectivity of the aromatic protons (e.g., which protons are adjacent).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the chemical shifts of the protonated aromatic carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying the quaternary (non-protonated) carbons, including the ipso-carbon attached to the carboxylic acid and the bridgehead carbons (C-4a and C-8a). Correlations from the benzylic protons (at C-1 and C-4) to the aromatic carbons are particularly diagnostic.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (<5 Å), regardless of their bonding.[1][7][8] For these isomers, a key NOE would be between the H-5 proton and the protons at C-4, which would be expected in the 6-isomer but absent (or very weak) between H-8 and C-1 protons in the 7-isomer.

  • Data Analysis: Compare the experimental chemical shifts, coupling patterns, and 2D correlations to the predicted data in Tables 1 and 2 and to data from DFT calculations if performed.

Protocol 2: Single-Crystal X-ray Crystallography
  • Crystal Growth: The primary challenge is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[3][9] Common methods include:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent. Filter the solution into a clean vial, cover it loosely (e.g., with parafilm pierced with a needle), and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Solvent Diffusion: In a small vial, dissolve the compound in a solvent in which it is highly soluble. Carefully layer a second solvent (an "anti-solvent") in which the compound is poorly soluble on top. The slow mixing at the interface can induce crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into this map and refined against the experimental data until a final, accurate 3D structure is obtained.

Protocol 3: DFT-Based NMR Prediction
  • Structure Generation: Draw the 3D structures of both the this compound and the 7-carboxylic acid isomer using molecular modeling software.

  • Conformational Search: Perform a conformational search to find the lowest energy conformer(s) of each isomer, as NMR spectra are an average of all populated conformations.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized structures using a higher-level basis set (e.g., B3LYP/6-311+G(2d,p)) to calculate the isotropic shielding tensors for each nucleus.[10]

  • Chemical Shift Prediction: Convert the calculated shielding tensors to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

  • Comparison: Compare the predicted ¹H and ¹³C NMR spectra for both isomers with the experimental data. The isomer whose predicted spectrum most closely matches the experimental one is the correct structure.

Visualization of Workflows and Logic

G cluster_0 Regiochemistry Validation Workflow A Synthesized Product (Potential Mixture of 6- and 7-Isomers) B Purification (e.g., Recrystallization, Chromatography) A->B C Acquire NMR Data (1H, 13C, COSY, HSQC, HMBC, NOESY) B->C D Grow Single Crystals B->D H Compare Experimental vs. Predicted NMR C->H E Perform X-ray Crystallography D->E F Definitive Structure (Regiochemistry Confirmed) E->F G Perform DFT Calculations (Predict NMR for both isomers) G->H I Assigned Structure (Regiochemistry Validated) H->I

Caption: Experimental workflow for validating the regiochemistry.

G cluster_1 Comparative Analysis Logic exp_data Experimental Data ¹H NMR Pattern ¹³C NMR Shifts 2D NMR Correlations pred_6 Predicted Data for 6-Isomer Aromatic Proton Shifts Quaternary Carbon Shifts Key NOE Correlations exp_data->pred_6 Matches pred_7 Predicted Data for 7-Isomer Aromatic Proton Shifts Quaternary Carbon Shifts Key NOE Correlations exp_data->pred_7 Does Not Match conclusion Conclusion: Structure is this compound pred_6->conclusion

Caption: Logical diagram for comparative data analysis.

References

The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comprehensive comparison of 6-substituted tetrahydroisoquinolines (THIQs), a versatile structural motif found in a wide array of biologically active compounds. We delve into the impact of substitutions at the 6-position on their activity as dopamine receptor antagonists, phosphodiesterase 4 (PDE4) inhibitors, and antiarrhythmic agents, supported by experimental data and detailed protocols.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with diverse therapeutic applications. The substitution pattern on the aromatic ring of the THIQ nucleus plays a critical role in modulating the pharmacological activity and selectivity of these compounds. This guide focuses specifically on the influence of substituents at the 6-position, providing a comparative analysis of their effects on different biological targets.

Dopamine Receptor Antagonism: Fine-Tuning Selectivity

THIQ derivatives have been extensively explored as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. The nature of the substituent at the 6-position, often in combination with a substituent at the 7-position, has been shown to be a key determinant of affinity and selectivity, particularly for the D3 receptor subtype.

Quantitative Data: Dopamine Receptor Binding Affinities

A series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives have been synthesized and evaluated for their binding affinity at dopamine D1, D2, and D3 receptors. The data reveals a strong preference for the D3 receptor, with several analogues exhibiting nanomolar potency and high selectivity over D1 and D2 receptors.

CompoundRD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityD1/D3 Selectivity
1 Biphenyl-4-yl>100008602.7318>3703
2 Naphthalen-2-yl>100008302.7307>3703
3 4-Fluorophenyl>10000>100004.4>2272>2272
4 4-Chlorophenyl>10000>1000011>909>909
5 4-Bromophenyl>10000>100008.8>1136>1136
6 4-Cyanophenyl>10000>100006.3>1587>1587
7 3-Chlorophenyl>10000>1000021>476>476
8 3-Bromophenyl>10000>1000018>555>555
9 6,7-dimethoxy-THIQ analogue>10000>1000025>400>400

Signaling Pathway: Dopamine D2 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor AC Adenylyl Cyclase D2R->AC inhibits PLC Phospholipase C D2R->PLC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response phosphorylates targets PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaved by PLC DAG DAG PIP2->DAG cleaved by PLC Ca2_release Ca2+ Release IP3->Ca2_release induces PKC Protein Kinase C DAG->PKC activates PKC->Cellular_Response phosphorylates targets Dopamine Dopamine Dopamine->D2R binds THIQ 6-Substituted THIQ Antagonist THIQ->D2R blocks

Dopamine D2 receptor signaling pathway.

Experimental Protocol: Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1, D2, and D3 receptors.

Materials:

  • Membrane Preparations: Commercially available membranes from CHO-K1 cells stably expressing human D1, D2, or D3 receptors.

  • Radioligands: [³H]SCH 23390 (for D1), [³H]Spiperone (for D2 and D3).

  • Non-specific Binding Ligand: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Test Compounds: 6-substituted tetrahydroisoquinolines dissolved in DMSO.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or haloperidol (for non-specific binding).

    • Radioligand at a final concentration equal to its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each compound by non-linear regression analysis of the competition binding data. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase 4 (PDE4) Inhibition: A Target for Inflammatory Diseases

PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory processes. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. THIQ derivatives have emerged as promising PDE4 inhibitors.

Quantitative Data: PDE4B Inhibitory Activity
CompoundR1R2R3PDE4B IC50 (µM)
10a HHH23.5
10b FHH23.3
10c ClHH15.5
10d OCH₃HH37.0
10e HOCH₃OH2.3

These results indicate that electron-donating groups at the meta and para positions of the phenyl ring are favorable for activity.[1]

Signaling Pathway: PDE4 and cAMP

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PDE4 PDE4 PKA Protein Kinase A cAMP->PKA activates EPAC EPAC cAMP->EPAC activates AMP AMP PDE4->AMP hydrolyzes Anti_inflammatory_Response Anti-inflammatory Response PKA->Anti_inflammatory_Response leads to EPAC->Anti_inflammatory_Response leads to Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR activates THIQ_PDE4i 6-Substituted THIQ PDE4i THIQ_PDE4i->PDE4 inhibits

PDE4 signaling pathway.

Experimental Protocol: PDE4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against the PDE4B enzyme.

Materials:

  • Recombinant Human PDE4B enzyme.

  • Substrate: cAMP.

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Snake Venom Nucleotidase: To convert AMP to adenosine.

  • Alkaline Phosphatase: To convert adenosine to inosine.

  • Adenosine Deaminase: To convert inosine to hypoxanthine.

  • Xanthine Oxidase: To convert hypoxanthine to uric acid and hydrogen peroxide.

  • Amplex Red and Horseradish Peroxidase: To detect hydrogen peroxide.

  • Test Compounds: 6-substituted tetrahydroisoquinolines dissolved in DMSO.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound, PDE4B enzyme, and cAMP substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and initiate the detection cascade by adding a mixture containing snake venom nucleotidase, alkaline phosphatase, adenosine deaminase, xanthine oxidase, Amplex Red, and horseradish peroxidase.

  • Fluorescence Measurement: Incubate the plate for another 30 minutes at 30°C and then measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Antiarrhythmic Activity: Modulating Cardiac Ion Channels

The THIQ scaffold has also been investigated for its potential to treat cardiac arrhythmias. The antiarrhythmic effects of these compounds are often attributed to their ability to modulate the function of cardiac ion channels, such as sodium and potassium channels.

Qualitative Structure-Activity Relationship

A study on a series of 6-substituted decahydroisoquinolines, close structural analogs of THIQs, revealed important SAR insights for antiarrhythmic activity.[2]

  • Lipophilicity: Increased lipophilicity of the substituent at the 6-position generally leads to enhanced antiarrhythmic activity. However, there appears to be an optimal lipophilicity beyond which the potency decreases.[2]

  • Ester vs. Amide: Ester-containing substituents at the 6-position were found to be more potent and more lipophilic than the corresponding amides.[2]

  • Optimal Substituent: The 3,4-dichlorobenzamido group was identified as an optimal substituent for antiarrhythmic effectiveness in the studied series.[2]

While a comprehensive quantitative SAR table for a series of 6-substituted THIQs is not available, the antiarrhythmic activity of a specific compound, 1-(3ˊ-Bromophenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (F-25), has been reported to involve the modulation of Na+ channels.

Experimental Workflow: Antiarrhythmic Activity Screening

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening Patch_Clamp Patch-Clamp Electrophysiology (Cardiac Ion Channels) Lead_Identification Lead Compound Identification Patch_Clamp->Lead_Identification Langendorff Langendorff Perfused Heart (Action Potential Duration) Langendorff->Lead_Identification Aconitine Aconitine-Induced Arrhythmia (Rodent Model) Lead_Optimization Lead Optimization Aconitine->Lead_Optimization Coronary_Ligation Coronary Ligation-Induced Arrhythmia (Large Animal Model) Coronary_Ligation->Lead_Optimization THIQ_Library 6-Substituted THIQ Library THIQ_Library->Patch_Clamp THIQ_Library->Langendorff Lead_Identification->Aconitine Lead_Identification->Coronary_Ligation

Antiarrhythmic drug discovery workflow.

Experimental Protocol: Aconitine-Induced Arrhythmia Model

Objective: To evaluate the in vivo antiarrhythmic efficacy of test compounds against aconitine-induced arrhythmias in rats.

Materials:

  • Animals: Male Wistar rats (200-250 g).

  • Anesthetic: Urethane.

  • Arrhythmogenic Agent: Aconitine solution.

  • Test Compounds: 6-substituted tetrahydroisoquinolines.

  • ECG recording equipment.

  • Intravenous infusion setup.

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane. Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure monitoring. Attach ECG leads to record cardiac activity.

  • Baseline Recording: Record a stable baseline ECG for at least 15 minutes.

  • Compound Administration: Administer the test compound or vehicle intravenously.

  • Induction of Arrhythmia: After a predetermined time following compound administration, infuse a solution of aconitine intravenously at a constant rate until the onset of ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, or ventricular fibrillation).

  • Data Collection: Continuously record the ECG throughout the experiment. Note the time to onset of different types of arrhythmias.

  • Data Analysis: Determine the dose of aconitine required to induce arrhythmias in the presence and absence of the test compound. An increase in the arrhythmogenic dose of aconitine indicates antiarrhythmic activity. Calculate the protective dose (ED50) of the test compound.

Conclusion

The substituent at the 6-position of the tetrahydroisoquinoline scaffold is a critical determinant of its biological activity and selectivity. This guide highlights that:

  • For dopamine receptor antagonism , a 6-methoxy group in conjunction with a 7-hydroxyl group and a suitable N-linked aromatic moiety can confer high affinity and selectivity for the D3 receptor.

  • In the context of PDE4 inhibition , while direct substitution at the 6-position has been less explored, the electronic properties of groups attached to moieties linked to the THIQ core are crucial, with electron-donating groups often enhancing potency.

  • For antiarrhythmic activity , increasing the lipophilicity of the 6-substituent is a key strategy to enhance potency, with specific amide functionalities like the 3,4-dichlorobenzamido group showing significant promise.

The provided experimental protocols offer a foundation for researchers to further investigate the SAR of 6-substituted THIQs and to design novel analogs with improved therapeutic profiles. The continued exploration of this versatile scaffold holds significant potential for the development of new drugs targeting a range of diseases.

References

comparative analysis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and its 7-isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and its 7-isomer reveals subtle yet significant differences in their physicochemical properties and biological activities. While direct head-to-head comparative studies are scarce in the published literature, a side-by-side examination of their individual characteristics provides valuable insights for researchers in drug discovery and development. This guide synthesizes the available data to offer a comprehensive overview of these two positional isomers.

Physicochemical Properties

The positioning of the carboxylic acid group on the benzene ring of the tetrahydroisoquinoline scaffold influences the electronic distribution and steric factors of the molecule, which in turn affects its physical and chemical properties. A summary of their computed physicochemical properties is presented below.

PropertyThis compound1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol 177.20 g/mol
IUPAC Name This compound1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
CAS Number 933752-32-0774-10-7
Appearance SolidSolid

Synthesis and Chemical Reactivity

The synthesis of both isomers typically involves the construction of the tetrahydroisoquinoline core followed by the introduction or modification of the carboxylic acid functionality. Common synthetic strategies include the Pictet-Spengler reaction and the Bischler-Napieralski reaction to form the heterocyclic ring system.

The reactivity of the carboxylic acid group in both isomers is characteristic of aromatic carboxylic acids, allowing for esterification, amidation, and other derivatizations. The position of the carboxyl group may influence the reactivity due to electronic effects from the fused heterocyclic ring.

Biological Activity and Structure-Activity Relationships

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. The position of substituents on this core is crucial for determining the pharmacological profile.

While specific biological data directly comparing the 6- and 7-carboxylic acid isomers is limited, structure-activity relationship (SAR) studies on related substituted tetrahydroisoquinolines highlight the importance of the substitution pattern on the benzene ring for various biological targets. For instance, substitutions at the 6- and 7-positions have been shown to be critical for activity as selective antagonists for the orexin 1 receptor.

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2/Mcl-1 in cancer therapy and as aminopeptidase N/CD13 inhibitors. Although these studies do not directly involve the 6- and 7-isomers, they underscore the potential of the carboxylic acid-substituted tetrahydroisoquinoline scaffold in drug design.

Experimental Protocols

Due to the lack of direct comparative experimental data, this section outlines a general experimental workflow that could be employed for a head-to-head comparison of the two isomers.

General Experimental Workflow for Comparative Analysis

Caption: A generalized workflow for the comparative analysis of positional isomers.

Signaling Pathways

Given the wide range of biological activities of tetrahydroisoquinoline derivatives, these compounds can modulate various signaling pathways. The specific pathway targeted would depend on the other substituents on the molecule and the biological context. A hypothetical signaling pathway that could be modulated by a bioactive tetrahydroisoquinoline derivative is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events cluster_3 Cellular Response Receptor GPCR/Kinase Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulates Biological_Effect Biological Effect (e.g., Proliferation, Apoptosis) Gene_Expression->Biological_Effect Leads to THIQ THIQ Derivative THIQ->Receptor Binds to

Caption: A generic signaling pathway potentially modulated by a THIQ derivative.

Conclusion

The available data suggests that while this compound and its 7-isomer are structurally very similar, the position of the carboxylic acid group is likely to have a discernible impact on their biological activity. Further direct comparative studies are warranted to fully elucidate their pharmacological profiles and to guide the rational design of new therapeutic agents based on the tetrahydroisoquinoline scaffold. Researchers are encouraged to utilize the outlined experimental workflow to generate robust comparative data.

Distinguishing 6- and 8-Substituted Tetrahydroisoquinolines by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic techniques used to differentiate between 6- and 8-substituted tetrahydroisoquinoline (THIQ) regioisomers. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and logical workflows for structural elucidation.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The precise substitution pattern on the aromatic ring of the THIQ core is critical for biological activity, making the unambiguous differentiation between regioisomers, such as 6- and 8-substituted derivatives, a crucial step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment and spatial relationships of atoms within a molecule.

This guide focuses on the key NMR techniques and spectral features that allow for the definitive structural assignment of 6- and 8-substituted THIQs.

Key Differentiating Principles

The primary distinction between 6- and 8-substituted THIQs in NMR spectroscopy arises from the differing electronic and spatial environments of the protons and carbons in the aromatic and heterocyclic rings. The key analytical methods employed are:

  • ¹H NMR Spectroscopy: Analysis of chemical shifts (δ) and coupling constants (J) of the aromatic protons provides the initial and often most direct evidence for the substitution pattern.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituent, offering complementary information for structural assignment.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the relationships between adjacent protons in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which are instrumental in piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing definitive evidence of the substituent's position relative to the protons on the heterocyclic ring.

Comparative NMR Data Analysis

¹H NMR Spectral Data

The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

Proton6-Methoxy-1,2,3,4-tetrahydroisoquinoline[1]Expected for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
H-5 ~6.63 ppm (s)~6.7-6.8 ppm (d)
H-7 ~6.71 ppm (d, J ≈ 8.0 Hz)~6.7-6.8 ppm (d)
H-8 ~6.94 ppm (d, J ≈ 8.0 Hz)-
H-6 -~6.9-7.1 ppm (t)
H-1 ~4.00 ppm (s)~4.0-4.1 ppm (s)
H-3 ~3.16 ppm (t, J ≈ 5.6 Hz)~3.1-3.2 ppm (t)
H-4 ~2.83 ppm (t, J ≈ 5.2 Hz)~2.8-2.9 ppm (t)
-OCH₃ ~3.78 ppm (s)~3.8-3.9 ppm (s)

Analysis:

  • 6-Substituted Isomer: The H-5 proton appears as a singlet, being isolated from other protons by the substituent at C-6 and the quaternary carbon at C-4a. The H-7 and H-8 protons will appear as doublets, coupled to each other.

  • 8-Substituted Isomer: The aromatic protons (H-5, H-6, and H-7) would form a three-spin system, typically resulting in a doublet, a triplet (or doublet of doublets), and a doublet.

¹³C NMR Spectral Data

The substituent's electronic effect (mesomeric and inductive) causes characteristic shifts in the aromatic carbon signals.

Carbon6-Methoxy-1,2,3,4-tetrahydroisoquinolineExpected for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
C-5 ~112-114 ppm~110-112 ppm
C-6 ~157-159 ppm (ipso-carbon with OCH₃)~120-122 ppm
C-7 ~113-115 ppm~118-120 ppm
C-8 ~128-130 ppm~155-157 ppm (ipso-carbon with OCH₃)
C-4a ~126-128 ppm~125-127 ppm
C-8a ~134-136 ppm~120-122 ppm
C-1 ~45-47 ppm~42-44 ppm
C-3 ~45-47 ppm~45-47 ppm
C-4 ~28-30 ppm~28-30 ppm
-OCH₃ ~55-56 ppm~55-56 ppm

Analysis:

  • The most significant difference is the chemical shift of the ipso-carbon (the carbon bearing the substituent) and the carbons ortho and para to it. An oxygen-bearing carbon (C-6 in the 6-substituted and C-8 in the 8-substituted) will be significantly downfield shifted.

Definitive Structure Elucidation with 2D NMR

While 1D NMR provides strong indications, 2D NMR experiments offer unambiguous proof of the substitution pattern.

HMBC Correlations

Long-range proton-carbon correlations are key to connecting different parts of the molecule.

  • For a 6-substituted THIQ:

    • The H-5 proton (a singlet) will show an HMBC correlation to C-4, C-7, and C-8a.

    • The protons of the substituent (e.g., the methyl protons of a methoxy group) will show a correlation to the ipso-carbon (C-6).

  • For an 8-substituted THIQ:

    • The H-1 protons will show an HMBC correlation to the ipso-carbon C-8.

    • The H-7 proton will show correlations to C-5 and C-8a.

NOESY/ROESY Correlations

The Nuclear Overhauser Effect provides through-space correlations, which are invaluable for distinguishing these regioisomers.

  • For a 6-substituted THIQ: A NOE correlation is expected between the H-5 proton and the H-4 protons of the heterocyclic ring.

  • For an 8-substituted THIQ: A strong NOE correlation is expected between the H-1 protons and the substituent at the C-8 position. This is often the most definitive piece of evidence.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the tetrahydroisoquinoline sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Acquire 2D NMR spectra:

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC or HMQC: To determine one-bond ¹H-¹³C correlations.

    • HMBC: To establish long-range ¹H-¹³C connectivities. Optimize the experiment for a long-range coupling constant of ~8 Hz.

    • NOESY or ROESY: To identify through-space correlations. Use a mixing time of 300-800 ms for NOESY.

Visualization of Logical Workflows

The following diagrams illustrate the logical process for distinguishing between 6- and 8-substituted THIQs using NMR data.

G Distinguishing 6- and 8-Substituted THIQs cluster_1H ¹H NMR Analysis cluster_2D 2D NMR Confirmation H1_spectrum Acquire ¹H NMR Spectrum Aromatic_pattern Analyze Aromatic Region (Chemical Shifts & Coupling) H1_spectrum->Aromatic_pattern Singlet_H5 Singlet for H-5? Aromatic_pattern->Singlet_H5 ABC_system ABC Spin System? Aromatic_pattern->ABC_system Singlet_H5->ABC_system No Isomer_6 Likely 6-Substituted Singlet_H5->Isomer_6 Yes Isomer_8 Likely 8-Substituted ABC_system->Isomer_8 Yes Acquire_2D Acquire NOESY & HMBC Isomer_6->Acquire_2D Isomer_8->Acquire_2D NOE_analysis Analyze NOESY Correlations Acquire_2D->NOE_analysis HMBC_analysis Analyze HMBC Correlations Acquire_2D->HMBC_analysis NOE_H5_H4 NOE between H-5 and H-4? NOE_analysis->NOE_H5_H4 NOE_H1_Sub NOE between H-1 and C8-substituent? NOE_analysis->NOE_H1_Sub HMBC_H1_C8 HMBC from H-1 to C-8? HMBC_analysis->HMBC_H1_C8 NOE_H5_H4->NOE_H1_Sub No Confirmed_6 Confirmed 6-Substituted NOE_H5_H4->Confirmed_6 Yes Confirmed_8 Confirmed 8-Substituted NOE_H1_Sub->Confirmed_8 Yes HMBC_H1_C8->Confirmed_8 Yes

Caption: Logical workflow for distinguishing 6- and 8-substituted THIQs.

Caption: Diagnostic NOE correlations for 6- and 8-substituted THIQs.

(Note: The images in the second DOT script are placeholders and would need to be rendered with the actual chemical structures for a complete visualization.)

References

Head-to-Head Comparison: Pictet-Spengler vs. Bischler-Napieralski for the Synthesis of 6-Carboxy-THIQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) scaffold is a critical step in the creation of numerous pharmacologically active compounds. Among the various synthetic strategies, the Pictet-Spengler and Bischler-Napieralski reactions are two of the most established methods for constructing this privileged heterocyclic core. This guide provides an in-depth, head-to-head comparison of these two classic reactions specifically for the synthesis of 6-carboxy-tetrahydroisoquinoline (6-carboxy-THIQ), a molecule of interest due to the role of THIQ derivatives as modulators of biological targets such as the melanocortin-4 receptor (MC4R).

The presence of an electron-withdrawing carboxyl group at the 6-position of the aromatic ring presents unique challenges for both reactions, which traditionally favor electron-rich substrates. This comparison will delve into the necessary modifications in reaction conditions and their impact on overall efficiency.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-(4-carboxyphenyl)ethylamine and a carbonyl source (e.g., formaldehyde)N-[2-(4-carboxyphenyl)ethyl]formamide
Key Reagents Strong protic or Lewis acids (e.g., concentrated HCl, H2SO4, trifluoroacetic acid, superacids)Potent dehydrating/condensing agents (e.g., POCl₃, P₂O₅, Tf₂O)
Initial Product 1,2,3,4-Tetrahydroisoquinoline (fully saturated heterocycle)3,4-Dihydroisoquinoline (an imine)
Subsequent Steps Often the final product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.
Reaction Conditions Typically requires harsh, acidic conditions and elevated temperatures for deactivated substrates.Generally requires harsh, refluxing acidic conditions. For deactivated rings, a combination of strong dehydrating agents is often necessary.
Key Challenge with 6-Carboxy-THIQ The electron-withdrawing carboxyl group deactivates the aromatic ring, making the electrophilic substitution more difficult and requiring forcing conditions.The electron-withdrawing carboxyl group hinders the intramolecular electrophilic aromatic substitution, necessitating potent activating agents for the cyclization.

Reaction Mechanisms and Logical Flow

The fundamental difference between the two synthetic routes lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds through an iminium ion intermediate, whereas the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a two-step process that begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base.[1] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) to yield the tetrahydroisoquinoline product.[2] For substrates with electron-withdrawing groups, strong acids are required to promote the formation of the sufficiently electrophilic iminium ion and to facilitate the cyclization onto the deactivated aromatic ring.[3]

Pictet-Spengler Reaction start β-(4-carboxyphenyl)ethylamine + Formaldehyde schiff Schiff Base Intermediate start->schiff Condensation iminium Iminium Ion (Protonated Schiff Base) schiff->iminium Protonation (H+) cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Ring Closure product 6-Carboxy-THIQ cyclization->product Deprotonation

Pictet-Spengler reaction workflow for 6-carboxy-THIQ.
Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a strong dehydrating agent.[4][5] The reaction proceeds by activation of the amide carbonyl group to form a highly electrophilic intermediate, likely a nitrilium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring to form a 3,4-dihydroisoquinoline.[2][6] This intermediate must then be reduced to afford the final tetrahydroisoquinoline product. For substrates with deactivating groups, a mixture of potent dehydrating agents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) is often employed to drive the reaction.[7][8]

Bischler-Napieralski Reaction start N-[2-(4-carboxyphenyl)ethyl]formamide activation Amide Activation (e.g., POCl₃/P₂O₅) start->activation nitrilium Nitrilium Ion Intermediate activation->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization dhiq 6-Carboxy-3,4-dihydroisoquinoline cyclization->dhiq reduction Reduction (e.g., NaBH₄) dhiq->reduction product 6-Carboxy-THIQ reduction->product

Bischler-Napieralski reaction workflow for 6-carboxy-THIQ.

Experimental Protocols

Representative Pictet-Spengler Protocol for a Deactivated Substrate

Materials:

  • β-(4-carboxyphenyl)ethylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Solvent (e.g., water, or a high-boiling solvent like toluene if using TFA)

Procedure:

  • A solution of β-(4-carboxyphenyl)ethylamine hydrochloride in concentrated hydrochloric acid is prepared.

  • An excess of aqueous formaldehyde is added to the solution.

  • The reaction mixture is heated to reflux for an extended period (e.g., 24-48 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Note: The use of superacids may offer higher yields and shorter reaction times but requires specialized handling and equipment.[3]

Representative Bischler-Napieralski Protocol for a Deactivated Substrate

Materials:

  • N-[2-(4-carboxyphenyl)ethyl]formamide

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Cyclization: To a solution of N-[2-(4-carboxyphenyl)ethyl]formamide in an anhydrous solvent, phosphorus pentoxide is added, followed by the slow addition of phosphorus oxychloride.

  • The mixture is heated to reflux for several hours (e.g., 4-12 hours), with monitoring by TLC or LC-MS to confirm the formation of the 3,4-dihydroisoquinoline intermediate.

  • After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is then basified (e.g., with concentrated NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to yield the crude 3,4-dihydroisoquinoline.

  • Reduction: The crude 3,4-dihydroisoquinoline is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise.

  • The reaction is stirred until the reduction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the crude 6-carboxy-THIQ, which is then purified by appropriate methods.

Biological Context: 6-Carboxy-THIQ Derivatives and MC4R Signaling

Tetrahydroisoquinoline derivatives have gained significant attention as potential therapeutic agents. Notably, a small molecule agonist of the melanocortin-4 receptor (MC4R), designated as THIQ, has been identified.[9][10] The MC4R pathway is a crucial regulator of energy homeostasis, and its dysfunction can lead to obesity.[4][11][12] Agonists of MC4R can help restore the pathway's function, reducing hunger and increasing energy expenditure.

The MC4R signaling cascade is primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH). This binding activates the receptor, which in turn stimulates Gαs proteins to activate adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response that includes reduced food intake and increased energy expenditure.[6][13] THIQ-based agonists are designed to mimic the action of α-MSH and activate this signaling pathway.

MC4R Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gas->AC Activates aMSH α-MSH / THIQ Agonist aMSH->MC4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Reduced Food Intake, Increased Energy Expenditure) PKA->Response Leads to

References

Comparative Potency of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of a series of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives, with a specific focus on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology. The data presented is based on a closely related series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which serve as excellent surrogates for understanding the structure-activity relationship (SAR) of this scaffold.

Data Presentation: Relative Potency of Derivatives

The inhibitory potency of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2 is summarized in the table below. The data highlights the impact of various substituents on the amide nitrogen on the inhibitory activity, providing valuable insights for the rational design of more potent and selective inhibitors. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented.

CompoundR (Amide Substituent)PARP1 IC50 (µM)PARP2 IC50 (µM)
3a Benzyl> 20> 20
3b 4-Methoxybenzyl> 20> 20
3c 2,4-Dimethoxybenzyl> 20> 20
3d 4-(Trifluoromethyl)benzyl12.51.3
3e 1,2,3,4-Tetrahydroisoquinolin-2-yl> 20> 20
3f 4-Phenylpiperazin-1-yl1.10.2
3g 4-(4-Chlorophenyl)piperazin-1-yl0.90.1
3h 4-(4-Fluorophenyl)piperazin-1-yl1.00.1
3i 4-(4-Acetylphenyl)piperazin-1-yl1.50.2
3j 4-(Pyridin-2-yl)piperazin-1-yl1.80.3
3k 4-Benzoylpiperazin-1-yl3.20.5
3l [1,4'-Bipiperidin]-1'-yl0.50.08
3m 4-Hydroxypiperidin-1-yl15.22.5
3n 4-(tert-Butoxycarbonyl)piperazin-1-yl> 20> 20
3o Morpholin-4-yl> 20> 20
3p 4-Methylpiperazin-1-yl18.53.1
3q 4-Ethylpiperazin-1-yl10.11.7
3r 4-Isopropylpiperazin-1-yl8.91.5
3s 4-(2-Hydroxyethyl)piperazin-1-yl11.21.9
3t 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl16.82.8
3u 4-Carboxypiperidin-1-yl> 20> 20
3v 4-(Hydroxymethyl)piperidin-1-yl14.72.4
3w 3-Hydroxypyrrolidin-1-yl> 20> 20
3x N,N-Diethylamino> 20> 20
3y N-Cyclohexyl-N-methylamino13.82.3
3z 4-Phenylpiperidin-1-yl1.20.2
3aa 7-Fluoro-[1,4'-bipiperidin]-1'-yl0.30.05

Experimental Protocols

General Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

A representative experimental protocol for the synthesis of the evaluated compounds is as follows:

To a solution of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) were added. The mixture was stirred at room temperature for 15 minutes, followed by the addition of the corresponding amine (1.2 equivalents). The reaction mixture was stirred at room temperature for 12-24 hours. After completion of the reaction, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative.[1][2]

In Vitro PARP1 and PARP2 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 and PARP2 was evaluated using a commercially available colorimetric activity assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Compounds were tested in a dose-response manner to determine their half-maximal inhibitory concentration (IC50). Olaparib was used as a reference inhibitor.[1]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and a representative experimental workflow.

PARP_Signaling_Pathway PARP1 Signaling Pathway in DNA Single-Strand Break Repair cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_DNA_Repair DNA Repair Cascade cluster_Inhibition Inhibition DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ PARP1->NAD Repair_Factors DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Factors recruits NAD->PAR converts to DNA_Repair DNA Repair Repair_Factors->DNA_Repair mediate PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 blocks catalytic activity

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow Experimental Workflow for Potency Determination cluster_Synthesis Compound Synthesis cluster_Assay Biological Assay cluster_Analysis Data Analysis Start 1-Oxo-1,2,3,4-tetrahydroisoquinoline -4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Amine Amine Amine->Coupling Purification Purification Coupling->Purification Final_Compound 1-Oxo-3,4-dihydroisoquinoline -4-carboxamide Derivative Purification->Final_Compound PARP_Assay In vitro PARP1/2 Inhibition Assay Final_Compound->PARP_Assay IC50 IC50 Determination PARP_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for synthesis and potency evaluation of derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid against a panel of related biological targets. While direct experimental data for this specific molecule is limited in publicly available literature, this document outlines a representative selectivity study based on the known pharmacological behavior of structurally similar 1,2,3,4-tetrahydroisoquinoline derivatives. The presented data is illustrative and serves as a framework for researchers and drug development professionals to assess potential off-target effects.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This inherent promiscuity necessitates a thorough evaluation of the cross-reactivity of any new analogue to ensure target selectivity and minimize off-target-related side effects. This guide details the experimental protocols for a robust cross-reactivity screening cascade and presents hypothetical, yet plausible, data in a comparative format.

Comparative Cross-Reactivity Data

To illustrate a potential selectivity profile for this compound, the following table summarizes hypothetical inhibitory activities (IC50 values) against a panel of representative protein classes, including G-protein coupled receptors (GPCRs), kinases, and non-kinase enzymes. This data is based on the observed activities of closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives which have shown activity at targets such as the Bcl-2 family of proteins.

Target ClassSpecific TargetThis compound (Hypothetical IC50 in µM)Alternative 1 (e.g., Known pan-assay interference compound) (IC50 in µM)Alternative 2 (e.g., Selective tool compound) (IC50 in µM)
Primary Target Hypothetical Primary Target X 0.1 5.00.05
GPCRsAdrenergic Receptor α1A> 1002.5> 100
Dopamine Receptor D2501.0> 100
Serotonin Receptor 5-HT2A750.5> 100
KinasesTyrosine Kinase Src> 1008.0> 100
Serine/Threonine Kinase Akt1803.0> 100
Apoptosis RegulatorsBcl-215100.1
Mcl-151250
Bcl-XL> 1009.075

Experimental Protocols

A comprehensive assessment of cross-reactivity involves a multi-tiered approach employing both biochemical and cell-based assays.

Radioligand Binding Assay for GPCRs

This assay is employed to determine the binding affinity of the test compound to a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCR of interest.

  • Radioligand specific for the target GPCR (e.g., [3H]-Prazosin for α1A adrenergic receptor).

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the radioligand at a concentration equal to its Kd, and 25 µL of the test compound at various concentrations.

  • To initiate the binding reaction, add 25 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Data is analyzed to determine the IC50 value of the test compound.

Fluorescence Polarization Assay for Kinase Inhibition

This biochemical assay measures the inhibition of kinase activity by detecting the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated substrate.

Materials:

  • Recombinant kinase.

  • Kinase substrate peptide.

  • ATP.

  • Fluorescently labeled tracer (phospho-substrate specific).

  • Phospho-specific antibody.

  • Test compound.

  • Assay Buffer: Kinase-specific buffer containing DTT and MgCl2.

  • 384-well black microplates.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a solution containing the fluorescent tracer and the phospho-specific antibody.

  • Incubate for 60 minutes to allow for antibody-tracer binding to reach equilibrium.

  • Measure the fluorescence polarization on a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Functional Assay for Receptor Agonism and Antagonism

This assay determines whether a compound acts as an agonist or an antagonist at a specific receptor by measuring a downstream signaling event, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[1]

Materials:

  • A cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • A known agonist for the receptor.

  • Test compound.

  • Cell culture medium.

  • A detection reagent for the specific second messenger (e.g., a fluorescent calcium indicator or a cAMP assay kit).

  • 96-well or 384-well clear-bottom black plates.

  • A plate reader capable of detecting the signal (fluorescence or luminescence).

Procedure for Antagonist Mode:

  • Seed the cells in the microplate and allow them to attach overnight.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 30 minutes).

  • Add a fixed concentration of the known agonist (typically the EC80 concentration).

  • Incubate for the appropriate time to allow for a signaling response.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Determine the ability of the test compound to inhibit the agonist-induced signal and calculate the IC50 value.

Visualizations

G General Workflow for Cross-Reactivity Screening cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity Panel) cluster_2 Tertiary Screening (Functional Assays) Primary Target Assay Primary Target Assay GPCR Panel GPCR Panel Primary Target Assay->GPCR Panel Hits Kinase Panel Kinase Panel Primary Target Assay->Kinase Panel Hits Other Enzyme Panel Other Enzyme Panel Primary Target Assay->Other Enzyme Panel Hits Cell-Based Assays Cell-Based Assays GPCR Panel->Cell-Based Assays Confirm Off-Target Hits Kinase Panel->Cell-Based Assays Confirm Off-Target Hits Other Enzyme Panel->Cell-Based Assays Confirm Off-Target Hits

Caption: A typical workflow for assessing the cross-reactivity of a compound.

G Hypothetical GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is classified as Acutely Toxic (Oral) and should be handled with caution. Disposal requires careful neutralization and subsequent management as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling carboxylic acids and heterocyclic compounds, emphasizing safety and regulatory compliance.

I. Hazard Assessment and Safety Precautions

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1]

The parent compound, 1,2,3,4-Tetrahydroisoquinoline, exhibits more severe hazards, including toxicity, skin corrosion, and serious eye damage. Derivatives may also cause skin and eye irritation. Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE):

A comprehensive summary of required PPE is provided in the table below.

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant material.To prevent skin contact.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of dust or aerosols.

II. Disposal Procedure

The primary method for the disposal of this compound involves neutralization of its acidic functional group. However, due to the potential toxicity of the tetrahydroisoquinoline moiety and its degradation byproducts, the neutralized solution must still be treated as hazardous waste.

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines the steps for neutralizing small quantities of the acid in a laboratory setting prior to collection by a certified waste disposal service.

Materials:

  • Waste this compound (solid or in solution)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container (e.g., a clearly labeled, sealable container compatible with aqueous waste)

  • Deionized water

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all required PPE is worn.

  • Dilution: If dealing with the solid compound, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or a water-miscible organic solvent). If already in solution, proceed to the next step. For concentrated solutions, dilute with water to less than 10% concentration.

  • Neutralization:

    • Place the diluted acidic waste solution in a beaker on a stir plate.

    • Slowly add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate to the stirring acidic solution. Caution: This reaction will produce carbon dioxide gas, leading to effervescence. Add the base slowly to control the rate of gas evolution and prevent splashing.

    • Continue adding the basic solution incrementally.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. The target pH is between 6.0 and 8.0.

  • Final Steps:

    • Once the pH is stable within the target range, stop adding the base.

    • Transfer the neutralized solution to a designated hazardous waste container.

    • Clearly label the container as "Neutralized this compound waste" and include the date and your name.

    • Arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal company.

Important Considerations:

  • Do not dispose of the neutralized solution down the drain. While the acidity has been neutralized, the resulting carboxylate salt and the tetrahydroisoquinoline ring structure may still be environmentally harmful. Aromatic nitrogen heterocycles can be persistent in the environment and exhibit toxicity.

  • Avoid strong oxidizing agents. This compound is incompatible with strong oxidizers.

  • Hazardous Decomposition: Combustion or thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

III. Waste Management and Logistics

The operational plan for waste disposal follows a clear logical progression to ensure safety and compliance.

DisposalWorkflow A Assess Hazards & Don PPE B Prepare for Neutralization in Fume Hood A->B C Dilute Waste Acid B->C D Slowly Add Base (e.g., NaHCO3 solution) C->D E Monitor pH (Target: 6.0 - 8.0) D->E E->D pH < 6.0 F Transfer Neutralized Waste to Labeled Container E->F 6.0 ≤ pH ≤ 8.0 G Arrange for Professional Disposal (EHS) F->G

Disposal Workflow Diagram

IV. Signaling Pathways and Logical Relationships

The decision-making process for handling a chemical spill or waste follows a structured path to ensure appropriate and safe actions are taken.

SpillDecisionTree Start Chemical Spill or Waste Generated ConsultSDS Consult Safety Data Sheet (SDS) Start->ConsultSDS IsHazardous Is the chemical hazardous? SmallSpill Is the spill small and manageable? IsHazardous->SmallSpill Yes NonHazardous Dispose per Lab Protocol IsHazardous->NonHazardous No ConsultSDS->IsHazardous LargeSpill Large Spill Procedure: - Evacuate Area - Notify EHS SmallSpill->LargeSpill No Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Yes Neutralize Neutralize Waste (if applicable) Cleanup->Neutralize Dispose Dispose as Hazardous Waste via EHS Neutralize->Dispose

Spill and Waste Decision Tree

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institutional safety officers for any questions or concerns.

References

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Top-N result to add to graph 6

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1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.